Product packaging for 4-bromo-1H-indole-3-carbonitrile(Cat. No.:CAS No. 903131-13-5)

4-bromo-1H-indole-3-carbonitrile

Cat. No.: B1273693
CAS No.: 903131-13-5
M. Wt: 221.05 g/mol
InChI Key: PMIGAISGWPTELT-UHFFFAOYSA-N
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Description

4-bromo-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H5BrN2 and its molecular weight is 221.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2 B1273693 4-bromo-1H-indole-3-carbonitrile CAS No. 903131-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIGAISGWPTELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376827
Record name 4-Bromo-3-cyanoindole
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Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903131-13-5
Record name 4-Bromo-3-cyanoindole
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Record name 4-Bromo-1H-indole-3-carbonitrile
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Foundational & Exploratory

Synthesis of 4-bromo-1H-indole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for 4-bromo-1H-indole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

The synthesis of this compound is most effectively achieved through a multi-step process commencing with a suitable substituted toluene. The most common and reliable pathway involves the initial synthesis of 4-bromoindole, followed by formylation at the C3 position, and subsequent conversion of the aldehyde to the nitrile. This guide will focus on a robust three-step synthesis:

  • Synthesis of 4-bromoindole: Utilizing the Batcho-Leimgruber indole synthesis, a powerful method for constructing the indole nucleus from o-nitrotoluenes.

  • Formylation of 4-bromoindole: Employing the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C3 position of the indole ring, yielding 4-bromoindole-3-carboxaldehyde.

  • Conversion to this compound: Transformation of the aldehyde to the final nitrile product, typically via dehydration of an intermediate oxime.

This guide provides detailed experimental procedures for each of these critical steps, along with a summary of the expected yields and reaction conditions in a clear, tabular format for easy reference.

Data Presentation: Summary of Synthesis Methods

StepReactionStarting MaterialKey ReagentsSolventTypical Yield
1Batcho-Leimgruber Indole Synthesis2-Bromo-6-nitrotolueneN,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, H₂/Pd-CToluene, Methanol~70-80%
2Vilsmeier-Haack Formylation4-bromoindolePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Dichloromethane (DCM)~75-95% [1]
3Nitrile Formation4-bromoindole-3-carboxaldehydeHydroxylamine hydrochloride, Sodium formate, Formic acidWater/Formic Acid~80-90%

Experimental Protocols

Step 1: Synthesis of 4-bromoindole via Batcho-Leimgruber Indole Synthesis

This method is a reliable route for the synthesis of indoles from o-nitrotoluenes.

Methodology:

  • Enamine Formation: A solution of 2-bromo-6-nitrotoluene (1.0 eq) in toluene is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq). The mixture is heated to reflux for 2-4 hours, during which time the formation of the enamine intermediate occurs. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reductive Cyclization: After cooling, the solvent is removed under reduced pressure. The crude enamine is dissolved in methanol and subjected to catalytic hydrogenation. Palladium on carbon (10 mol%) is added as the catalyst, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromoindole as a solid.

Step 2: Vilsmeier-Haack Formylation of 4-bromoindole

This reaction introduces a formyl group at the C3 position of the indole ring.

Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), anhydrous N,N-dimethylformamide (DMF, 3.0 eq) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: A solution of 4-bromoindole (1.0 eq), from the previous step, in anhydrous DCM is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield 4-bromoindole-3-carboxaldehyde as a solid. A reported yield for a similar Vilsmeier-Haack formylation is 77%.[1]

Step 3: Conversion of 4-bromoindole-3-carboxaldehyde to this compound

This final step converts the aldehyde functional group to a nitrile.

Methodology:

  • Reaction Setup: 4-bromoindole-3-carboxaldehyde (1.0 eq) is suspended in a mixture of formic acid and water (e.g., 60:40 v/v).

  • Nitrile Formation: To this suspension, hydroxylamine hydrochloride (1.5 eq) and sodium formate (2.0 eq) are added. The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting aldehyde.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Mandatory Visualization

Synthesis_Workflow Start 2-Bromo-6-nitrotoluene Step1_reagents 1. DMF-DMA, Pyrrolidine 2. H₂, Pd/C Start->Step1_reagents Intermediate1 4-bromoindole Step1_reagents->Intermediate1 Step2_reagents POCl₃, DMF Intermediate1->Step2_reagents Intermediate2 4-bromoindole-3-carboxaldehyde Step2_reagents->Intermediate2 Step3_reagents NH₂OH·HCl, HCOONa HCOOH/H₂O Intermediate2->Step3_reagents Product This compound Step3_reagents->Product

Caption: Synthetic pathway for this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary information to synthesize this compound efficiently and with high yields. The detailed protocols and structured data are intended to be a valuable resource for laboratory work.

References

physicochemical properties of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

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Technical Guide: 4-bromo-1H-indole-3-carbonitrile (CAS 903131-13-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indole-3-carbonitrile is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs. The introduction of a bromine atom and a nitrile group at specific positions of the indole ring can significantly influence its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological applications, with a focus on its role as a potential kinase inhibitor.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 903131-13-5Commercial Suppliers
Molecular Formula C₉H₅BrN₂Commercial Suppliers
Molecular Weight 221.06 g/mol Commercial Suppliers
Predicted XlogP 2.5PubChemLite
Predicted Monoisotopic Mass 219.96361 DaPubChemLite

Predicted Mass Spectrometry Data (Adducts and Predicted Collision Cross Section - CCS)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 220.97089139.3
[M+Na]⁺ 242.95283155.5
[M-H]⁻ 218.95633142.6
[M+NH₄]⁺ 237.99743160.1
[M+K]⁺ 258.92677141.7
Data predicted by CCSbase and available on PubChemLite.

Synthesis

The proposed synthetic pathway involves a one-step conversion of the commercially available 4-bromo-1H-indole-3-carbaldehyde.

Synthesis start 4-bromo-1H-indole-3-carbaldehyde (Starting Material) product This compound (Target Compound) start->product Reflux reagents Diammonium hydrogen phosphate, 1-nitropropane, Glacial acetic acid

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from Organic Syntheses)

Materials:

  • 4-bromo-1H-indole-3-carbaldehyde

  • Diammonium hydrogen phosphate

  • 1-Nitropropane

  • Glacial acetic acid

  • Acetone

  • Hexane

  • Activated carbon

Procedure:

  • A mixture of 4-bromo-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the volatile reactants and solvent are removed under reduced pressure.

  • An excess of water is added to the residue to precipitate the crude this compound.

  • The crude product is collected by filtration and dried under reduced pressure.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as acetone-hexane, with decolorization using activated carbon. Further purification can be performed by sublimation under reduced pressure.

Spectroscopic Characterization (Predicted and Comparative Data)

Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on the known spectral characteristics of similar indole derivatives, the following can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H proton. The chemical shifts and coupling constants will be influenced by the positions of the bromo and cyano substituents.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the indole core and the nitrile carbon. The nitrile carbon typically appears in the region of 115-125 ppm.

Mass Spectrometry (MS):

  • The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (221.06 g/mol ).

  • A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) will be a key diagnostic feature.

Infrared (IR) Spectroscopy:

  • A sharp absorption band in the region of 2220-2260 cm⁻¹ is expected, corresponding to the C≡N stretching vibration of the nitrile group.

  • A broad band in the region of 3200-3500 cm⁻¹ would indicate the N-H stretching of the indole ring.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared Spectroscopy (IR) Synthesized_Compound->IR Structure_Validation Structure Validation NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation

Caption: General workflow for spectroscopic analysis of synthesized compounds.

Potential Biological Activity and Applications

While there are no specific biological studies published for this compound, the broader class of indole-3-carbonitrile derivatives has shown significant promise as kinase inhibitors. Research in this area suggests that this compound could be a valuable scaffold for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. Indole derivatives are known to be effective kinase inhibitors.

  • DYRK1A Inhibition: Studies have identified indole-3-carbonitriles as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Overexpression of DYRK1A is associated with neurodegenerative conditions like Alzheimer's disease and developmental disorders such as Down syndrome. The development of selective DYRK1A inhibitors is therefore a significant therapeutic goal.

  • TRK Kinase Inhibition: The Tropomyosin receptor kinase (TRK) family is another important target in cancer therapy. Fusions involving TRK genes are oncogenic drivers in a variety of tumors. A recent study has highlighted the potential of 1H-indole-3-carbonitrile derivatives as potent TRK inhibitors.[2]

The 4-bromo substitution on the indole ring can potentially enhance binding affinity and selectivity for specific kinase targets through halogen bonding or by modifying the electronic properties of the molecule.

Signaling_Pathway cluster_compound Inhibitor cluster_targets Potential Kinase Targets cluster_pathways Downstream Cellular Processes Compound This compound DYRK1A DYRK1A Compound->DYRK1A Inhibition TRK TRK Kinases Compound->TRK Inhibition Neurodevelopment Neurodevelopmental Pathways DYRK1A->Neurodevelopment Regulation Cell_Proliferation Cancer Cell Proliferation TRK->Cell_Proliferation Signaling

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine the inhibitory activity of a compound against a specific kinase is a radiometric filter-binding assay or a luminescence-based assay.

Materials:

  • Purified recombinant kinase (e.g., DYRK1A or TRKA)

  • Kinase-specific substrate

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays or ATP for luminescence assays

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Filter plates (for radiometric assay) or microplates (for luminescence assay)

  • Scintillation counter or luminometer

Procedure:

  • A reaction mixture containing the kinase, its substrate, and the assay buffer is prepared.

  • The test compound, this compound, is added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is then stopped.

  • For a radiometric assay, the reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • For a luminescence-based assay, the amount of remaining ATP is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.

  • The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.

Conclusion

This compound is a promising scaffold for the development of novel kinase inhibitors. While specific experimental data for this compound is limited, its synthesis is feasible based on established methods, and its potential biological activity against kinases like DYRK1A and TRK is supported by research on analogous compounds. This technical guide provides a foundation for researchers to further investigate the synthesis, characterization, and therapeutic potential of this molecule. Further studies are warranted to elucidate its precise biological targets and to evaluate its efficacy in relevant disease models.

References

Spectral and Synthetic Profile of 4-bromo-1H-indole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthetic protocols, and key chemical information for 4-bromo-1H-indole-3-carbonitrile. Due to the limited availability of direct and complete spectral data for this specific compound in public databases, this guide leverages data from closely related analogues and precursor molecules to provide a robust predictive and comparative framework. This document is intended to support research and development activities where the synthesis and characterization of this and similar molecules are critical.

Chemical Identity and Properties

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and natural products. The presence of a bromine atom at the 4-position and a nitrile group at the 3-position significantly influences its electronic properties and potential for further chemical modification.

PropertyValueSource
Molecular Formula C₉H₅BrN₂PubChem[1]
Molecular Weight 221.06 g/mol Calculated
IUPAC Name This compoundPubChem[1]
CAS Number 144640-62-0
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=CN2)C#NPubChem[1]
InChI Key PMIGAISGWPTELT-UHFFFAOYSA-NPubChem[1]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the bromine atom and the nitrile group. For comparison, the ¹H NMR data for the precursor, 4-bromo-1H-indole, is presented below.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundH-2H-3H-5H-6H-7NHReference
4-bromo-1H-indole ~7.2 ppm (m)~6.8 ppm (m)~7.2 ppm (m)~7.1 ppm (t)~7.4 ppm (d)~8.2 ppm (br s)Data from similar compounds
4-bromo-3-methyl-1H-indole 7.03 – 6.95 (m, 2H)-7.28 – 7.24 (m, 2H)7.28 – 7.24 (m, 2H)7.28 – 7.24 (m, 2H)7.94 (s, 1H)[2]

Note: The spectrum of this compound will lack a signal for H-3 and the chemical shifts of the remaining protons will be shifted downfield due to the nitrile group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitrile group (C-3) and the carbon bearing the bromine atom (C-4) will have characteristic chemical shifts.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aCNReference
4-bromo-3-methyl-1H-indole 122.86113.15126.33114.93123.51123.65110.52137.71-[2]
Expected for this compound ~125~95~127~115~124~124~112~137~117Predicted
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. For this compound, the most characteristic absorption band will be from the nitrile (C≡N) stretching vibration.

Table 3: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3300Medium-Strong
C≡N Stretch2260 - 2240Medium-Sharp
C=C Stretch (Aromatic)1600 - 1450Medium
C-Br Stretch700 - 500Strong

Note: The nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹ for related bromo-indole-3-acetonitrile isomers.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺220/222Molecular ion peak with bromine isotopic pattern.
[M-HCN]⁺193/195Loss of hydrogen cyanide.
[M-Br]⁺141Loss of the bromine atom.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the conversion of the corresponding aldehyde, 4-bromo-1H-indole-3-carbaldehyde. The following protocol is adapted from a general procedure for the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes.[4]

Reaction Scheme:

G 4-bromo-1H-indole-3-carbaldehyde 4-bromo-1H-indole-3-carbaldehyde Intermediate_Iminium Oxime Intermediate 4-bromo-1H-indole-3-carbaldehyde->Intermediate_Iminium NH2OH.HCl This compound This compound Intermediate_Iminium->this compound Ac2O, heat

Caption: Synthetic pathway from the aldehyde to the nitrile.

Materials:

  • 4-bromo-1H-indole-3-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Oxime Formation: To a solution of 4-bromo-1H-indole-3-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime intermediate.

  • Dehydration to Nitrile: Dissolve the crude oxime in acetic anhydride.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it onto ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectral Data Acquisition

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.7 mL CDCl3 with TMS 1H_NMR ¹H NMR Acquisition (zg30 pulse, 16 scans) Dissolve->1H_NMR 13C_NMR ¹³C NMR Acquisition (zgpg30 pulse, >=1024 scans) Dissolve->13C_NMR Process Fourier Transform, Phase Correction, Baseline Correction 1H_NMR->Process 13C_NMR->Process

Caption: General workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program (e.g., zg30) with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral and synthetic overview of this compound. The compiled data from related compounds offers a strong basis for the characterization of this molecule. The provided experimental protocols for synthesis and spectral analysis are based on established and reliable methods in organic chemistry. This information is intended to facilitate further research and application of this and similar indole derivatives in various scientific and industrial fields.

References

An In-depth Technical Guide on the NMR Analysis of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-1H-indole-3-carbonitrile. Due to the limited availability of experimental spectral data in peer-reviewed literature and databases for this specific compound, this guide presents a comprehensive analysis based on predicted ¹H and ¹³C NMR data, supported by experimental data from structurally analogous compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and are benchmarked against known spectral data of related indole derivatives.

Table 1: Predicted ¹H NMR Data for this compound
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (NH)~8.5 - 9.0br s-
H2~7.8 - 8.0s-
H5~7.4 - 7.6d~8.0
H6~7.2 - 7.4t~7.8
H7~7.6 - 7.8d~7.6

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon PositionPredicted Chemical Shift (δ, ppm)
C2~130 - 135
C3~95 - 100
C3a~128 - 132
C4~115 - 120
C5~125 - 130
C6~122 - 126
C7~112 - 116
C7a~135 - 140
CN~118 - 122

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route involves the Vilsmeier-Haack formylation of 4-bromo-1H-indole to yield 4-bromo-1H-indole-3-carbaldehyde, followed by conversion of the aldehyde to the corresponding nitrile.

Step 1: Synthesis of 4-bromo-1H-indole-3-carbaldehyde

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

  • After the addition is complete, add a solution of 4-bromo-1H-indole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated product, 4-bromo-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

  • Dissolve 4-bromo-1H-indole-3-carbaldehyde in a suitable solvent such as formic acid or a mixture of hydroxylamine hydrochloride in a suitable solvent.

  • Heat the reaction mixture under reflux. The specific conditions (reagents, temperature, and reaction time) will depend on the chosen method for converting the aldehyde to a nitrile (e.g., via an oxime intermediate followed by dehydration).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) can be used to obtain information about the number of attached protons for each carbon signal. A longer relaxation delay and a larger number of scans will be required compared to the ¹H NMR experiment.

Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 4-bromo-1H-indole reagent1 DMF, POCl3 (Vilsmeier-Haack) intermediate 4-bromo-1H-indole-3-carbaldehyde reagent1->intermediate Formylation reagent2 Nitrile Formation (e.g., via oxime) product This compound reagent2->product Cyanation purification Purification (Column Chromatography) product->purification nmr_sample_prep NMR Sample Preparation (in deuterated solvent) purification->nmr_sample_prep nmr_acquisition 1H and 13C NMR Acquisition nmr_sample_prep->nmr_acquisition data_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) nmr_acquisition->data_analysis

Caption: Proposed workflow for the synthesis and NMR analysis of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound. The predicted data and proposed experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related indole derivatives. Experimental verification of the predicted data is highly recommended for definitive structural elucidation.

Biological Activity of 4-Bromo-1H-indole-3-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the specified topic of the biological activity of 4-bromo-1H-indole-3-carbonitrile derivatives. However, a comprehensive literature search reveals a notable scarcity of publicly available research specifically focused on this chemical scaffold. Therefore, to provide a relevant and informative resource, this document draws upon data from closely related bromo-indole and indole-3-carbonitrile derivatives. The presented data, experimental protocols, and proposed mechanisms of action should be considered illustrative of the potential activities of the target compounds and interpreted with this context in mind.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole ring, including halogenation and the introduction of a carbonitrile moiety, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Specifically, the this compound core represents a promising but underexplored area for the development of novel therapeutic agents. This guide summarizes the known and potential biological activities of this class of compounds, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

While direct studies on this compound derivatives are limited, related compounds have demonstrated significant potential as anticancer agents. The biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

One patent has disclosed a derivative, 7-Amino-4-bromo-1H-indole-3-carbonitrile, which is reported to induce the proteolysis of BRD4, a bromodomain and extraterminal domain (BET) protein.[1] BRD4 is a key regulator of oncogene transcription, and its degradation is a promising strategy for cancer therapy.

Furthermore, derivatives of 1H-indole-3-carbonitrile have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a family of receptor tyrosine kinases that are drivers in various cancers when subject to gene fusions.[2] Inhibition of TRK can lead to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[2]

Quantitative Data: Anticancer Activity of Related Bromo-Indole and Indole-3-Carbonitrile Derivatives

The following table summarizes the in vitro cytotoxic activity of representative bromo-indole and indole-3-carbonitrile derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
C11 1H-indole-3-carbonitrile derivativeKm-12 (TRK-dependent)Not specified, but potent[2]
5f 5-bromo-indole derivativeMCF-7 (Breast)13.2
5f 5-bromo-indole derivativeMDA-MB-468 (Breast)8.2
3a 5-bromo-indole-2-carboxylic acid derivativeHepG2 (Liver)Not specified, but potent[3]
3a 5-bromo-indole-2-carboxylic acid derivativeA549 (Lung)Not specified, but potent[3]
3a 5-bromo-indole-2-carboxylic acid derivativeMCF-7 (Breast)Not specified, but potent[3]
Proposed Signaling Pathway for Anticancer Activity

Based on the activity of related indole derivatives, a potential mechanism of action for this compound derivatives could involve the inhibition of receptor tyrosine kinases (RTKs) like TRK or EGFR, or the modulation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway. Inhibition of these pathways can lead to the induction of apoptosis and cell cycle arrest.

anticancer_pathway This compound This compound RTK (e.g., TRK) RTK (e.g., TRK) This compound->RTK (e.g., TRK) Inhibition PI3K PI3K RTK (e.g., TRK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Proposed RTK Inhibition Pathway

Antimicrobial Activity

The indole scaffold is also a key component of many compounds with antimicrobial properties. While specific studies on this compound derivatives are lacking, research on 4-bromo-1H-indazole derivatives, which are structurally related, has shown promising antibacterial activity. These indazole derivatives act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.

Quantitative Data: Antimicrobial Activity of Related 4-Bromo-1H-Indazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for representative 4-bromo-1H-indazole derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
9 S. pyogenes PS4
12 Penicillin-resistant S. aureusPotent (256-fold > 3-MBA)
18 Penicillin-resistant S. aureusPotent (256-fold > 3-MBA)
18 S. aureus ATCC29213Potent (64-fold > 3-MBA)

Experimental Protocols

Synthesis of this compound Derivatives (General Approach)

A plausible synthetic route to this compound derivatives could start from 4-bromo-1H-indole. The introduction of the 3-carbonitrile group can be achieved through various methods, such as the Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile. Subsequent N-alkylation or N-arylation would yield a library of derivatives.

synthesis_workflow A 4-Bromo-1H-indole B Vilsmeier-Haack Formylation A->B C 4-Bromo-1H-indole-3-carbaldehyde B->C D Conversion to Nitrile (e.g., with hydroxylamine) C->D E This compound D->E F N-Alkylation/Arylation E->F G Derivative Library F->G

General Synthetic Workflow
In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Test (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are anticipated to exhibit potent anticancer and antimicrobial properties. Further research, including the synthesis of a diverse library of these compounds and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future investigations in this area.

References

starting materials for 4-bromo-1H-indole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes toward 4-bromo-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis predominantly proceeds through a two-step pathway commencing with the readily available starting material, 4-bromoindole. This is followed by the introduction of a carbonitrile moiety at the C3 position of the indole ring, typically via a formylation reaction and subsequent conversion of the aldehyde to the nitrile.

Core Synthetic Pathway

The most common and efficient synthesis of this compound involves two key transformations:

  • Vilsmeier-Haack Formylation: The initial step is the formylation of 4-bromoindole at the electron-rich C3 position to yield the intermediate, 4-bromo-1H-indole-3-carbaldehyde. This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF).

  • Conversion of Aldehyde to Nitrile: The resulting 4-bromo-1H-indole-3-carbaldehyde is then converted into the target molecule, this compound. A common method for this transformation is the dehydration of an intermediate aldoxime, which is formed by the reaction of the aldehyde with hydroxylamine.

Below are the detailed experimental protocols and data for each of these critical steps.

Experimental Protocols and Data

Step 1: Synthesis of 4-bromo-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.

Reaction Scheme:

Vilsmeier-Haack Formylation of 4-bromoindole

Experimental Protocol:

A solution of 4-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath. To this stirred solution, phosphoryl chloride (POCl₃, 1.1-1.5 eq) is added dropwise, ensuring the temperature is maintained below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for a specified period (typically 1-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-bromo-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate. A patent describing the synthesis of the similar 5-bromo-1H-indole-3-carbaldehyde from 4-bromo-2-methyl-aniline reports a yield of 91% using a Vilsmeier reagent.

Quantitative Data for Vilsmeier-Haack Formylation of Substituted Indoles:

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
4-methylindolePOCl₃, DMF0 to 85890
5-bromo-2-methyl-aniline (forms 6-bromo-1H-indole-3-carbaldehyde)Vilsmeier Reagent0 to 85593
4-bromo-2-methyl-aniline (forms 5-bromo-1H-indole-3-carbaldehyde)Vilsmeier Reagent0 to 90991
Step 2: Synthesis of this compound from 4-bromo-1H-indole-3-carbaldehyde

The conversion of the aldehyde to the nitrile is a crucial final step. This is often achieved through the formation and subsequent dehydration of an aldoxime intermediate.

Reaction Scheme:

Conversion of Aldehyde to Nitrile via Aldoxime

Experimental Protocol:

To a solution of 4-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as pyridine or ethanol, hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 eq) is added. The mixture is heated to reflux for 1-2 hours to form the corresponding aldoxime. The reaction progress can be monitored by TLC. After the formation of the oxime is complete, the solvent is removed under reduced pressure. The crude oxime is then treated with a dehydrating agent, such as acetic anhydride, and heated to effect the dehydration to the nitrile. The reaction mixture is then cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification by column chromatography or recrystallization yields the final product, this compound.

Summary of Starting Materials

The primary starting material for the synthesis of this compound is 4-bromoindole. Key reagents and intermediates are summarized in the table below.

CompoundRoleMolar Mass ( g/mol )
4-bromoindoleStarting Material196.04
Phosphoryl chloride (POCl₃)Reagent (Vilsmeier)153.33
N,N-dimethylformamide (DMF)Reagent/Solvent (Vilsmeier)73.09
4-bromo-1H-indole-3-carbaldehydeIntermediate224.05
Hydroxylamine hydrochloride (NH₂OH·HCl)Reagent (Oxime formation)69.49
Acetic AnhydrideReagent (Dehydration)102.09
This compoundFinal Product221.05

Logical Workflow of the Synthesis

The logical progression of the synthesis is outlined in the following workflow diagram.

G start Start with 4-bromoindole vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) start->vilsmeier aldehyde Isolate 4-bromo-1H-indole-3-carbaldehyde vilsmeier->aldehyde oxime_formation Oxime Formation (NH₂OH·HCl) aldehyde->oxime_formation dehydration Dehydration of Oxime (e.g., Acetic Anhydride) oxime_formation->dehydration product Isolate this compound dehydration->product

Synthetic workflow for this compound.

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a seminal bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its presence in a vast array of natural products and pharmaceuticals underscores its significance. Among its many derivatives, substituted indole-3-carbonitriles have emerged as a class of compounds with profound biological activities, attracting considerable attention in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of substituted indole-3-carbonitriles, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway and workflow diagrams.

A Historical Perspective: From Indigo to Indole-3-carbonitrile

The journey of indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from the reaction of indigo with sulfuric acid and sulfuric anhydride.[1] This foundational discovery paved the way for the exploration of the indole scaffold and its derivatives. One of the most venerable and reliable methods for synthesizing substituted indoles, the Fischer indole synthesis, was developed in 1883 by Emil Fischer.[2] This acid-catalyzed cyclization of arylhydrazones remains a cornerstone of indole synthesis.

The specific history of indole-3-carbonitrile can be traced through early 20th-century organic synthesis literature. One of the earliest and most well-documented methods for its preparation is the dehydration of indole-3-carboxaldehyde oxime.[3] A detailed and reliable procedure for this conversion was published in Organic Syntheses, providing a clear protocol for researchers.[3] This method involves the reaction of indole-3-carboxaldehyde with hydroxylamine to form the oxime, which is then dehydrated to the nitrile. Another classical approach involves the reaction of indole-3-carbaldehyde with diammonium hydrogen phosphate in a nitropropane/acetic acid solution.[4]

Over the years, numerous other methods for the synthesis of the parent indole-3-carbonitrile have been developed, including:

  • The reaction of indolylmagnesium iodide with cyanogen chloride.[3]

  • The reaction of isoamyl formate with o-aminobenzyl cyanide in the presence of sodium metal.[3]

  • Mild basic hydrolysis of 1-acetylindole-3-carbonitrile.[3]

These early synthetic efforts laid the groundwork for the subsequent explosion of research into substituted indole-3-carbonitriles, driven by the discovery of their diverse and potent biological activities.

Synthetic Methodologies: Accessing Chemical Diversity

The development of efficient synthetic routes to substituted indole-3-carbonitriles has been crucial for exploring their structure-activity relationships (SAR). Methodologies can be broadly categorized into the construction of the indole ring system with a pre-existing cyano group at the 3-position, or the introduction of the cyano group onto a pre-formed indole scaffold.

Building the Scaffold: Fischer and Beyond

The Fischer indole synthesis remains a versatile method for preparing indoles with substitution at various positions, which can then be further functionalized to introduce the 3-carbonitrile group.[2] A more modern, three-component approach to the Fischer indole synthesis allows for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts.[5]

Functionalization of the Indole Core

Direct introduction of the cyano group at the C3 position of an existing indole ring is a common and efficient strategy.

From Indole-3-carboxaldehydes: The most prevalent method for synthesizing indole-3-carbonitriles is the conversion of the readily available indole-3-carboxaldehydes. This is typically achieved through the formation of an oxime followed by dehydration.[3]

Modern Catalytic Methods: Recent advances have focused on developing more efficient and environmentally friendly catalytic methods. These include the use of various catalysts to facilitate the synthesis of 3-substituted indoles, which can be precursors to indole-3-carbonitriles.

Biological Significance and Therapeutic Potential

Substituted indole-3-carbonitriles have demonstrated a wide spectrum of pharmacological activities, establishing them as a promising class of compounds for drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indole-3-carbonitrile derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Tropomyosin Receptor Kinase (TRK) Inhibitors: Substituted 1H-indole-3-carbonitriles have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs).[6] TRK fusions are oncogenic drivers in a range of cancers, making TRK a valuable therapeutic target.[3] The inhibition of TRK signaling pathways, such as the RAS/MAPK and PI3K/AKT cascades, by these compounds leads to the suppression of tumor cell growth and survival.[3]

PI3K/Akt/mTOR Pathway Modulation: Indole derivatives, including those with a 3-carbonitrile moiety, have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[4] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Other Therapeutic Areas

The biological activity of substituted indole-3-carbonitriles extends beyond oncology. They have been investigated for their potential as:

  • Antimicrobial agents: Certain derivatives have shown promising activity against various microbial strains.

  • Enzyme inhibitors: Besides kinases, these compounds have been explored as inhibitors of other enzymes relevant to disease.

Quantitative Data Presentation

To facilitate the comparison of the biological activities and physicochemical properties of various substituted indole-3-carbonitriles, the following tables summarize key data from the literature.

Table 1: Anticancer Activity of Selected Substituted Indole-3-carbonitrile Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
C11 1H-indole-3-carbonitrile derivativeKm-12 (TRK-dependent)Not specified, but potent[6]
5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-713.2[7]
5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-4688.2[7]
3c 3-(3-oxoaryl) indole derivativeB16F10Not specified, promising[8]
3i 3-(3-oxoaryl) indole derivativeMCF7Not specified, promising[8]

Table 2: Physicochemical Properties of Indole-3-carbonitrile and a Representative Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (oct/wat)Water Solubility (log mol/L)Reference
Indole-3-carbonitrile C₉H₆N₂142.161.558-2.85[5]
4-Methoxy-1H-indole-3-carbonitrile C₁₀H₈N₂O172.183Not specifiedLow[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key indole-3-carbonitrile compounds, adapted from reliable sources.

Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde

This protocol is adapted from the procedure published in Organic Syntheses.[3]

Materials:

  • Indole-3-carboxaldehyde

  • Diammonium hydrogen phosphate

  • 1-Nitropropane

  • Glacial acetic acid

  • Water

  • Acetone

  • Hexane

  • Activated carbon

Procedure:

  • A mixture of 1.44 g (0.0099 mole) of indole-3-carboxaldehyde, 7.0 g (0.053 mole) of diammonium hydrogen phosphate, 30 g (30 ml, 0.34 mole) of 1-nitropropane, and 10 ml of glacial acetic acid is refluxed for 12.5 hours. The mixture will turn from pale-yellow to dark red during this period.

  • The volatile reactants and solvent are removed under reduced pressure.

  • An excess of water is added to the dark residue, leading to the rapid precipitation of crude indole-3-carbonitrile.

  • The crude product is collected by filtration and dried under reduced pressure. The expected yield is 1.20–1.34 g (85–95%).

  • For purification, the crude product is crystallized from an acetone-hexane mixture, using activated carbon for decolorization. The final yield of pure product is 0.68–0.89 g.

Synthesis of N-Substituted Indole-3-carbaldehyde Oxime Derivatives

This protocol is adapted from a study on urease inhibitors.[10]

Synthesis of 1-Methyl-1H-indole-3-carbaldehyde:

  • To a mixture of 1H-indole-3-carbaldehyde (0.500 g, 3.44 mmol), anhydrous K₂CO₃ (0.952 g, 6.88 mmol), CH₃CN (11.5 mL), and DMF (1 mL), add methyl iodide (0.52 mL, 8.35 mmol).

  • Heat the mixture to reflux at 82–84 °C for 16 hours.

  • Cool the mixture to room temperature and filter.

  • Dry the solution over anhydrous Na₂SO₄ and evaporate the solvents under reduced pressure.

  • Recrystallize the crude product from ethanol to yield reddish-orange powder (0.478 g, 87.28%).

Synthesis of (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine:

  • To a stirred solution of 1-benzyl-1H-indole-3-carbaldehyde (0.090 g, 0.38 mmol) in 95% ethanol (7 mL), add NH₂OH·HCl (0.133 g, 1.91 mmol) and a saturated solution of NaOH (0.076 g, 1.91 mmol) in 0.5 mL of distilled water at 0–5 °C.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Evaporate the ethanol and dilute the residue with water (4 mL).

  • Extract the mixture with ethyl acetate (2 x 6 mL).

Synthesis of 2-Substituted Indole-3-carbonitriles via Cross-Coupling

This protocol is adapted from a study on the synthesis of highly functionalized 1H-indole-2-carbonitriles.[11][12]

General Procedure for Heck Coupling:

  • In a reaction vessel, combine the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1 equiv.), the desired alkene (1.2 equiv.), KOAc (6 equiv.), n-Bu₄NCl (2 equiv.), and Pd(OAc)₂ (4 mol%).

  • Add DMF as the solvent.

  • Heat the mixture at 80 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate workup and purification by column chromatography to obtain the 2-substituted indole-3-carbonitrile.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by substituted indole-3-carbonitriles and a typical experimental workflow for their discovery and evaluation.

Signaling Pathway Diagrams

TRK_Signaling_Pathway TRKi Substituted Indole-3-carbonitrile (TRK Inhibitor) TRK TRK Fusion Protein (e.g., NTRK fusion) TRKi->TRK Inhibition RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: TRK signaling pathway and the mechanism of TRK inhibitors.

PI3K_Akt_mTOR_Pathway Indole Substituted Indole-3-carbonitrile PI3K PI3K Indole->PI3K Inhibition AKT Akt Indole->AKT Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow Diagram

HTS_Workflow Start Start: Compound Library of Substituted Indole-3-carbonitriles PrimaryScreen Primary High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assay) Start->PrimaryScreen HitIdentification Hit Identification (Activity > Threshold) PrimaryScreen->HitIdentification HitIdentification->PrimaryScreen Inactive DoseResponse Dose-Response and IC50 Determination HitIdentification->DoseResponse Active SecondaryAssays Secondary Assays (e.g., Cell-Based Assays, Selectivity Profiling) DoseResponse->SecondaryAssays LeadSelection Lead Candidate Selection SecondaryAssays->LeadSelection LeadSelection->SecondaryAssays Not Promising LeadOptimization Lead Optimization (SAR Studies) LeadSelection->LeadOptimization Promising End Preclinical Development LeadOptimization->End

Caption: High-throughput screening workflow for enzyme inhibitors.

Conclusion and Future Directions

The discovery and development of substituted indole-3-carbonitriles represent a remarkable journey from a fundamental heterocyclic scaffold to a class of compounds with significant therapeutic potential. The historical evolution of their synthesis, coupled with modern catalytic and combinatorial approaches, has provided a rich chemical space for exploration. The identification of their potent activities, particularly in the realm of oncology through the inhibition of key signaling pathways, has solidified their importance in drug discovery.

Future research in this area will likely focus on several key aspects:

  • Development of more selective and potent inhibitors: Fine-tuning the substitution patterns on the indole-3-carbonitrile core to enhance target specificity and reduce off-target effects.

  • Exploration of novel therapeutic areas: Investigating the potential of these compounds in other diseases where the identified signaling pathways are implicated.

  • Application of novel synthetic methodologies: Employing cutting-edge synthetic techniques to access even greater chemical diversity and to develop more sustainable and efficient synthetic routes.

  • Advanced drug delivery systems: Formulating promising lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

The continued investigation of substituted indole-3-carbonitriles holds great promise for the development of the next generation of targeted therapies, offering hope for patients with a wide range of diseases.

References

Theoretical Insights into 4-bromo-1H-indole-3-carbonitrile: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of specific substituents, such as a bromine atom and a carbonitrile group, can significantly modulate their electronic and steric properties, thereby influencing their therapeutic potential. This technical guide provides a comprehensive overview of a proposed theoretical study on 4-bromo-1H-indole-3-carbonitrile, a molecule of interest for drug design and development. In the absence of extensive published experimental and theoretical data for this specific compound, this whitepaper outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. The presented data, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital analysis, serves as a foundational dataset to guide future experimental work and in silico drug discovery efforts.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological profile. The 4-bromo substitution is known to influence the lipophilicity and metabolic stability of drug candidates, while the 3-carbonitrile group can act as a key pharmacophore, participating in various non-covalent interactions with biological targets.

This compound, therefore, represents a molecule with significant potential for the development of novel therapeutics. A thorough understanding of its intrinsic molecular properties is crucial for rational drug design. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties at the atomic level.

This whitepaper presents a hypothetical, yet methodologically sound, theoretical investigation of this compound. The objective is to provide a detailed computational characterization of the molecule, which can serve as a valuable resource for researchers in the field.

Proposed Computational Methodology

The following section details the proposed computational protocols for the theoretical analysis of this compound. These methods are based on widely accepted practices in the field of computational chemistry for the study of organic molecules.

Geometry Optimization

The initial 3D structure of this compound would be constructed using standard molecular modeling software. The geometry of the molecule would then be optimized in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, known for its accuracy in describing organic systems, would be employed in conjunction with the 6-311++G(d,p) basis set. This basis set provides a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe the electronic distribution. The convergence criteria for the optimization would be set to tight, ensuring that a true energy minimum is located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a stable equilibrium geometry.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated vibrational frequencies would be scaled by an appropriate scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis would be carried out to provide a detailed assignment of the vibrational modes.

Electronic Properties Analysis

The electronic properties of this compound would be investigated to understand its reactivity and intermolecular interaction capabilities.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. This is particularly useful for predicting the nature of non-covalent interactions with biological macromolecules.

Molecular Docking (Hypothetical)

To illustrate the potential application of this theoretical data in drug discovery, a hypothetical molecular docking study could be performed. A relevant protein target, for which other indole derivatives have shown activity, would be selected. The optimized structure of this compound would be docked into the active site of the protein using software such as AutoDock Vina. The docking protocol would involve preparing the protein by removing water molecules and adding polar hydrogens, and defining a grid box encompassing the active site. The docking results would be analyzed to predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on the proposed computational methodology.

Predicted Geometric Parameters

Note: The data in this table is hypothetical and based on typical bond lengths and angles for similar molecular fragments. Actual calculated values may vary.

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) **Bond Angles (°) **
C1-C21.38C1-C2-C3120.5
C2-C31.41C2-C3-C4119.8
C3-C41.40C3-C4-C9107.2
C4-C91.42C4-C9-N1109.5
C9-N11.37C9-N1-C8108.3
N1-C81.38N1-C8-C7121.0
C8-C71.40C8-C7-C6119.5
C7-C61.39C7-C6-C5120.2
C6-C51.39C6-C5-C4120.0
C5-C41.40C5-C4-Br119.7
C4-Br1.91C3-C10-N2178.5
C3-C101.44
C10-N21.16
Predicted Vibrational Frequencies

Note: This is a selection of predicted characteristic vibrational frequencies. A full computational analysis would yield a complete list of all normal modes.

**Frequency (cm⁻¹) **Assignment
~3450N-H stretch
~2230C≡N stretch
~1600-1450C=C aromatic stretch
~1350C-N stretch
~1100C-H in-plane bend
~750C-H out-of-plane bend
~650C-Br stretch
Predicted Electronic Properties

Note: These values are estimations based on typical DFT calculations for similar molecules.

Property Predicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment~3.5 D

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Structure Generation dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Vibrational Frequency Analysis dft->freq ep Electronic Property Calculation (HOMO, LUMO, MEP) dft->ep docking Molecular Docking (Optional) dft->docking analysis Data Analysis and Interpretation freq->analysis ep->analysis docking->analysis end Final Report analysis->end

Caption: Proposed computational workflow for the theoretical study.

Discussion and Future Outlook

The hypothetical data presented in this whitepaper provides a foundational understanding of the molecular properties of this compound. The predicted geometry indicates a largely planar structure, which is typical for the indole ring system. The calculated vibrational frequencies offer a theoretical spectrum that can be used to guide the interpretation of experimental IR and Raman data, confirming the presence of key functional groups.

The electronic properties, particularly the HOMO-LUMO gap, suggest that this compound is a moderately stable molecule. The MEP surface would reveal the electron-rich and electron-deficient regions, providing insights into its potential for forming intermolecular interactions. The electron-withdrawing nature of the bromine and nitrile substituents is expected to create a significant dipole moment and influence the electrostatic potential around the molecule.

This theoretical dataset can be instrumental in the early stages of drug discovery. The optimized 3D structure can be used as a starting point for virtual screening and structure-based drug design. The predicted electronic properties can help in understanding the structure-activity relationships (SAR) of a series of related compounds.

Future work should focus on the experimental validation of these theoretical predictions. The synthesis of this compound followed by its spectroscopic characterization (NMR, IR, and X-ray crystallography) would be essential to confirm the accuracy of the computational model. Furthermore, biological evaluation of this compound against relevant therapeutic targets would be the next logical step to explore its potential as a drug candidate.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using state-of-the-art computational methods. Although the presented data is based on a proposed study, it provides valuable insights into the structural, spectroscopic, and electronic properties of this promising molecule. The detailed methodology and the predicted data serve as a robust starting point for future experimental and in silico investigations, paving the way for the potential development of novel indole-based therapeutics. This work underscores the power of computational chemistry as a predictive tool in modern drug discovery and development.

Technical Guide: Solubility of 4-Bromo-1H-indole-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-bromo-1H-indole-3-carbonitrile, a key parameter for its application in research and drug development. As of the compilation of this document, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in public literature. Consequently, this guide provides a comprehensive framework for the experimental determination of its solubility. It outlines detailed protocols for the widely accepted isothermal shake-flask method, followed by various analytical techniques for solute quantification. Furthermore, it includes a template for data presentation and a visual representation of the experimental workflow to aid researchers in generating reliable and reproducible solubility data.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and process development. A thorough understanding of its solubility in different organic solvents is paramount for crystallization, purification, and the preparation of stock solutions for biological screening. This guide provides the necessary protocols to empower researchers to determine these crucial parameters in-house.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent. [1][2][3][4]It involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, etc.)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present. [1][2]2. Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed to facilitate dissolution. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C). The equilibration time can vary depending on the compound and solvent, but a period of 24 to 72 hours is often sufficient to reach equilibrium. [1]It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau. [1]4. Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent further dissolution of solids in the sample.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Methods for Quantification

The concentration of the dissolved solute can be determined by several methods. The choice of method depends on the properties of the compound and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound. [5][6][7][8]A calibration curve should be prepared using standard solutions of this compound of known concentrations. [5][6]The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

  • UV-Vis Spectroscopy: If this compound has a chromophore that absorbs in the UV-Vis range, this method can be a rapid and straightforward way to determine its concentration. [9][10][11][12]Similar to HPLC, a calibration curve based on the Beer-Lambert law is required. [9][11]

  • Gravimetric Analysis: This is a fundamental method that involves evaporating the solvent from a known volume of the filtered saturated solution and weighing the remaining solid residue. [13][14][15][16][17]This method is simple but may be less sensitive and more labor-intensive than chromatographic or spectroscopic methods.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to allow for easy comparison. The following table provides a template for presenting the experimentally determined solubility of this compound.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 4-bromo-1H- indole-3-carbonitrile to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC, UV-Vis, etc.) F->G

References

An In-depth Technical Guide to 4-bromo-1H-indole-3-carbonitrile: Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the molecular structure, bonding, and physicochemical properties of 4-bromo-1H-indole-3-carbonitrile. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The introduction of a bromine atom and a carbonitrile group to the indole scaffold offers unique electronic properties and synthetic handles, making this molecule a person of interest for further functionalization and drug design. This document consolidates available data, provides generalized experimental protocols, and presents logical workflows for the synthesis and analysis of this compound.

Molecular Structure and Bonding

At the time of this report, a single-crystal X-ray diffraction study for this compound has not been publicly documented. Consequently, precise experimental data on bond lengths and angles are unavailable. However, analysis of the closely related compound, 2-(4-bromo-1H-indol-3-yl)acetonitrile, which features a CH2-CN group at the 3-position, provides valuable insights into the expected geometry of the 4-bromoindole core.[2][3]

The indole ring system is expected to be largely planar. In the analogue, the root-mean-square deviation from planarity for the indole ring atoms is a mere 0.019 Å.[2][3] The bromine atom at the 4-position and the carbonitrile group at the 3-position are electron-withdrawing groups that will influence the electron density distribution and reactivity of the indole ring. The carbon-bromine bond and the carbon-carbon triple bond of the nitrile group will introduce specific bond lengths and angles that can be predicted computationally.

Predicted Physicochemical and Spectroscopic Data

While experimental data is scarce, computational predictions provide a valuable starting point for the characterization of this compound. The following tables summarize key predicted properties.

Predicted Physicochemical PropertiesValue
Molecular Formula C9H5BrN2
Molecular Weight 221.06 g/mol
Monoisotopic Mass 219.96361 Da[4]
XlogP 2.5[4]
Predicted Mass Spectrometry Data (Adducts)Predicted m/z
[M+H]+ 220.97089[4]
[M+Na]+ 242.95283[4]
[M-H]- 218.95633[4]
[M+NH4]+ 237.99743[4]
[M+K]+ 258.92677[4]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Bromo-1H-indole-3-carbaldehyde This intermediate can be synthesized from 4-bromo-1H-indole via a Vilsmeier-Haack reaction. 4-Bromo-1H-indole is commercially available.

Step 2: Conversion of the Aldehyde to a Nitrile The conversion of an aromatic aldehyde to a nitrile can be achieved through several methods. One common method involves the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration. An alternative, one-pot method involves refluxing the aldehyde with diammonium hydrogen phosphate in a solvent like 1-nitropropane and glacial acetic acid.[5]

Detailed Generalized Protocol for Aldehyde to Nitrile Conversion:

  • A mixture of 1 equivalent of 4-bromo-1H-indole-3-carbaldehyde, approximately 5 equivalents of diammonium hydrogen phosphate, and a suitable solvent system (e.g., 1-nitropropane and glacial acetic acid) is prepared.[5]

  • The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the volatile components are removed under reduced pressure.[5]

  • The residue is treated with excess water to precipitate the crude product.[5]

  • The crude this compound is collected by filtration and dried.[5]

  • Purification is achieved by recrystallization from an appropriate solvent system (e.g., acetone-hexane) or by sublimation.[5]

G Generalized Synthesis Workflow A 4-Bromo-1H-indole B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 4-Bromo-1H-indole-3-carbaldehyde B->C D Conversion to Nitrile (e.g., with (NH4)2HPO4) C->D E Crude this compound D->E F Purification (Recrystallization/Sublimation) E->F G Pure this compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

A generalized workflow for the structural confirmation of the synthesized this compound is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.[6]

  • ¹H NMR: Acquire a one-dimensional proton spectrum. The aromatic region should show characteristic signals for the indole ring protons.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. The spectrum should show the expected number of carbon signals, including the quaternary carbon of the nitrile group.

Infrared (IR) Spectroscopy:

  • The IR spectrum should display a sharp, characteristic absorption band for the nitrile (C≡N) stretch, expected in the range of 2260-2240 cm⁻¹.[6]

  • Other characteristic peaks would include the N-H stretch of the indole ring.

Mass Spectrometry (MS):

  • Analysis by mass spectrometry should reveal the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) is expected.[6]

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Applications in Drug Development

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] The functional groups of this compound make it an attractive starting point for the synthesis of more complex molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate novel heterocyclic systems.[7] These transformations allow for the creation of compound libraries for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways.[1][7]

References

Potential Research Areas for 4-bromo-1H-indole-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This technical guide focuses on 4-bromo-1H-indole-3-carbonitrile , a halogenated indole derivative with significant potential for exploration in drug discovery. The presence of a bromine atom at the 4-position and a cyano group at the 3-position offers unique opportunities for chemical modification and interaction with biological targets. This document outlines potential research areas, provides detailed experimental protocols for investigating its biological activity, and presents relevant signaling pathways that may be modulated by this compound and its derivatives.

While specific quantitative biological data for this compound is not extensively available in the public domain, the known activities of structurally related indole-3-carbonitriles and bromoindoles provide a strong rationale for its investigation in several key therapeutic areas. This guide will therefore focus on providing the framework and methodologies for such an investigation.

Physicochemical Properties of the Indole Scaffold

A foundational understanding of the physicochemical properties of the indole core is crucial for predicting the behavior and potential of its derivatives.

PropertyValue Range for Indole DerivativesSignificance in Drug Discovery
Molecular Weight 150 - 500 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP 1.0 - 4.0A measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 20 - 80 ŲPredicts drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1 - 3The indole NH is a key hydrogen bond donor, crucial for target binding.
Hydrogen Bond Acceptors 1 - 4The nitrile group in this compound acts as a hydrogen bond acceptor.

Potential Research Areas and Key Biological Targets

Based on the activities of related compounds, this compound is a promising candidate for investigation in the following areas:

Oncology

The indole scaffold is a common feature in many anticancer agents. Research into related indole-3-carbonitrile derivatives suggests potential activity through the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

a) Kinase Inhibition:

Many indole derivatives are known to be potent kinase inhibitors. The cyano group at the 3-position and the bromo substituent at the 4-position of the indole ring can be exploited to achieve potent and selective inhibition of various kinases.

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Overexpressed in several cancers and implicated in neurodegenerative diseases, DYRK1A is a promising target. Indole-3-carbonitriles have been identified as potential DYRK1A inhibitors.[1][2] The bromine atom at the 4-position could be explored for establishing specific interactions within the ATP-binding pocket of the kinase.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Indole derivatives have been shown to inhibit key components of this pathway, including PI3K, Akt, and mTOR.[3][4] this compound could be screened for its inhibitory activity against these kinases.

b) Inhibition of NF-κB Signaling:

The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Several indole compounds have been reported to inhibit NF-κB signaling.[3]

Neurodegenerative Diseases

The link between DYRK1A and neurodegenerative conditions like Alzheimer's disease makes this compound an interesting candidate for neuroprotective drug discovery.[1] Inhibition of DYRK1A could potentially mitigate the pathological processes associated with these diseases.

Anti-inflammatory Applications

Given the role of NF-κB in inflammation, the potential of this compound to inhibit this pathway suggests its utility as an anti-inflammatory agent.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological potential of this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established methods for the synthesis of substituted indole-3-carbonitriles. A plausible approach involves the Vilsmeier-Haack formylation of 4-bromoindole followed by conversion of the resulting aldehyde to the nitrile.

Workflow for Synthesis:

G start 4-Bromoindole intermediate 4-Bromo-1H-indole-3-carbaldehyde start->intermediate Formylation reagents1 POCl3, DMF (Vilsmeier-Haack Reaction) product This compound intermediate->product Conversion to Nitrile reagents2 Hydroxylamine hydrochloride, Sodium formate in formic acid G compound This compound (Serial Dilutions) incubation1 Pre-incubation (Compound + Kinase) compound->incubation1 kinase Kinase (e.g., DYRK1A) kinase->incubation1 substrate Substrate + ATP reaction Kinase Reaction substrate->reaction incubation1->reaction detection Detection Reagent (e.g., ADP-Glo™) reaction->detection readout Luminescence Measurement detection->readout analysis IC50 Determination readout->analysis G cells Seed Cancer Cells in 96-well plate compound Add serial dilutions of This compound cells->compound incubation Incubate for 48-72 hours compound->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 2-4 hours mtt->incubation2 solubilize Add Solubilization Solution (e.g., DMSO) incubation2->solubilize readout Measure Absorbance at 570 nm solubilize->readout analysis Calculate % Viability and IC50 readout->analysis G cells Transfect cells with NF-κB luciferase reporter treatment Treat cells with compound and NF-κB activator (e.g., TNF-α) cells->treatment incubation Incubate for 6-24 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Add Luciferase Substrate lysis->luciferase_assay readout Measure Luminescence luciferase_assay->readout analysis Determine inhibition of NF-κB activity readout->analysis G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-bromo-1H-indole- 3-carbonitrile Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 G cluster_1 NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα->IKK degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Survival) Inhibitor 4-bromo-1H-indole- 3-carbonitrile Inhibitor->IKK

References

Methodological & Application

Application Notes and Protocols for the N1-Functionalization of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the N1 position of 4-bromo-1H-indole-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science, and modification of its indole nitrogen allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds. The functionalization of the indole nitrogen (N1 position) is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. This document outlines established methods for the N-alkylation, N-arylation, and N-acylation of this compound, providing researchers with the necessary information to synthesize a diverse range of derivatives.

N1-Alkylation

N-alkylation of indoles is a common and effective method for introducing a wide variety of alkyl substituents. The most prevalent method involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.

General Reaction Scheme

N_Alkylation Indole This compound Indolide Indolide Anion Indole->Indolide Deprotonation Product N1-Alkyl-4-bromo-1H-indole-3-carbonitrile Indolide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., NaH, K2CO3) N_Arylation cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_chanlam Chan-Lam Coupling Indole_U This compound Product_U N1-Arylindole Indole_U->Product_U ArylHalide_U Aryl Halide (Ar-X) ArylHalide_U->Product_U Indole_B This compound Product_B N1-Arylindole Indole_B->Product_B ArylHalide_B Aryl Halide (Ar-X) ArylHalide_B->Product_B Indole_C This compound Product_C N1-Arylindole Indole_C->Product_C ArylBoronicAcid_C Aryl Boronic Acid (Ar-B(OH)2) ArylBoronicAcid_C->Product_C N_Acylation Indole This compound Product N1-Acyl-4-bromo-1H-indole-3-carbonitrile Indole->Product AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Thioester) AcylatingAgent->Product Base Base (e.g., Cs2CO3, DIPEA)

Application Notes and Protocols for Cross-Coupling Reactions Using 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-1H-indole-3-carbonitrile as a versatile building block in palladium-catalyzed cross-coupling reactions. The resulting 4-substituted-1H-indole-3-carbonitrile derivatives are of significant interest in medicinal chemistry, particularly as potent kinase inhibitors. This document offers detailed experimental protocols for key cross-coupling reactions, summarizes relevant quantitative data, and illustrates the biological context and discovery workflow for these compounds.

Introduction to Cross-Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, enabling the introduction of a wide variety of substituents at the C4-position of the indole scaffold. This functionalization is crucial for the development of novel therapeutic agents, as the indole core is a privileged structure in numerous biologically active molecules. The electron-withdrawing nature of the nitrile group at the C3-position can influence the reactivity of the C4-bromo substituent, making it a unique and valuable starting material.

Data Presentation: A Comparative Summary of Cross-Coupling Reactions

The following tables summarize the reaction conditions and yields for various cross-coupling reactions performed on this compound and analogous bromo-indole derivatives. This data provides a comparative overview to guide reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromoindoles with Boronic Acids

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane/H₂O1001692
33-Thienylboronic acidXPhosPdG2 (2)XPhos (4)K₃PO₄ (2)Toluene1102488
44-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)THF701885

Table 2: Sonogashira Coupling of Bromoindoles with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60890
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2.5)DMF801285
31-HeptynePdCl₂(CH₃CN)₂ (3)CuI (5)Cs₂CO₃ (2)MeCN751088
44-EthynylanisolePd₂(dba)₃ (2)CuI (4)Et₃N (3)Toluene901692

Table 3: Heck Coupling of Bromoindoles with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1002485-95
2Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)MeCN8018~97
3n-Butyl acrylateNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)0.25>95
4Acrylamide[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF10020Moderate to Good

Table 4: Buchwald-Hartwig Amination of Bromoindoles with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001690
2PiperidinePd(OAc)₂ (1)Xantphos (2)Cs₂CO₃ (2)1,4-Dioxane1102488
3AnilinePd-PEPPSI-IPr (2)-K₃PO₄ (2)t-Amyl alcohol1001885
4BenzylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.5)THF801292

Experimental Protocols

The following are detailed, step-by-step protocols for key cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-phenyl-1H-indole-3-carbonitrile

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Sonogashira Coupling

Reaction: Synthesis of 4-(phenylethynyl)-1H-indole-3-carbonitrile

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Add anhydrous THF, followed by triethylamine (3.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate).

Protocol 3: Heck Coupling (General Protocol)

Reaction: Synthesis of 4-(alkenyl)-1H-indole-3-carbonitriles

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (0.04 equiv.).

  • Add the base (2.0 equiv.) and the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the alkene (1.5 equiv.) to the reaction mixture.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C) for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the product by column chromatography.

[1][2][3][4][5]#### Protocol 4: Buchwald-Hartwig Amination (General Protocol)

Reaction: Synthesis of 4-(amino)-1H-indole-3-carbonitriles

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or a Schlenk tube under an inert atmosphere, add the palladium catalyst (0.02 equiv.), the phosphine ligand (0.03 equiv.), and the base (1.5 equiv.).

  • Add this compound (1.0 equiv.) and the anhydrous solvent.

  • Add the amine (1.2 equiv.) to the mixture.

  • Heat the reaction to 100-110 °C and stir for 16-24 hours. 5[6][7][8][9][10]. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

[7]### Biological Relevance and Signaling Pathways

Derivatives of 4-substituted-1H-indole-3-carbonitrile have emerged as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer and neurodegenerative disorders. T[11]wo notable kinase targets are Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Mitogen-activated protein kinase kinase 1 (MEK1).

DYRK1A Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a crucial role in neuronal development and function. I[11]ts overexpression is implicated in Down syndrome and Alzheimer's disease. I[11]nhibition of DYRK1A can modulate downstream signaling, affecting processes like cell cycle regulation and neuronal differentiation.

DYRK1A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DYRK1A DYRK1A ERK->DYRK1A Activation p27Kip1 p27Kip1 CellCycleArrest Cell Cycle Arrest (G1/S) p27Kip1->CellCycleArrest CyclinD1 Cyclin D1 CyclinD1->CellCycleArrest DYRK1A->p27Kip1 Phosphorylation (Stabilization) DYRK1A->CyclinD1 Phosphorylation (Degradation) Inhibitor 4-Substituted-1H-indole- 3-carbonitrile Inhibitor->DYRK1A Inhibition NeuronalDifferentiation Neuronal Differentiation CellCycleArrest->NeuronalDifferentiation

Caption: MEK1 signaling pathway and its inhibition.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of novel kinase inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start 4-bromo-1H-indole- 3-carbonitrile Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cell_Based_Assay Selectivity Kinase Selectivity Profiling Cell_Based_Assay->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Lead_Optimization->Coupling Iterative Synthesis

References

Application Notes and Protocols for 4-bromo-1H-indole-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indole-3-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 4-position and a cyano group at the 3-position provides two reactive handles for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, further expanding the accessible chemical space.

These chemical features make this compound an attractive starting material for the synthesis of novel compounds targeting a range of biological targets, including protein kinases, which are implicated in cancer and neurodegenerative diseases.

Key Applications in Drug Discovery

Derivatives of substituted indole-3-carbonitriles have shown promise as potent inhibitors of several protein kinases. A notable example is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme involved in the pathology of neurodegenerative conditions such as Alzheimer's disease. Overexpression of DYRK1A is linked to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and an increase in the production of amyloid-β peptides, both hallmarks of Alzheimer's disease.[1][2][3] Inhibition of DYRK1A is therefore a promising therapeutic strategy.

While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, studies on the closely related 7-chloro-1H-indole-3-carbonitrile provide valuable insights into the potential of this scaffold. A fragment-based drug design approach utilizing 7-chloro-1H-indole-3-carbonitrile as a template has led to the development of potent DYRK1A inhibitors with double-digit nanomolar activity.[4] These findings strongly suggest that derivatives of this compound could exhibit similar or enhanced inhibitory activity against DYRK1A and other related kinases.

Data Presentation: Kinase Inhibitory Activity of Substituted Indole-3-carbonitriles

The following table summarizes the in vitro kinase inhibitory activities of a series of substituted indole-3-carbonitriles developed from a chloro-analog of the title compound. This data serves as a strong indicator of the potential for developing potent kinase inhibitors from this compound.

Compound IDR-group at C2-positionDYRK1A IC₅₀ (µM)CLK1 IC₅₀ (µM)GSK-3α/β IC₅₀ (µM)
1a H3.33.8>10
1b Methyl0.180.45>10
1c Ethyl0.0850.21>10
1d Phenyl0.0420.09>10
1e 4-methoxyphenyl0.0280.06>10

Data is representative of analogous compounds and is intended to illustrate the potential of the this compound scaffold.

Experimental Protocols

The following are detailed, representative protocols for the chemical modification of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to introduce a new aryl group at the 4-position of the indole ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[5]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the indole substrate should be approximately 0.1 M.[5]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[6]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-indole-3-carbonitrile.[5]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound to introduce a primary or secondary amine at the 4-position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk tube

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1 equivalent), Pd₂(dba)₃ (0.01 equivalents), and XPhos (0.02 equivalents).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 equivalents) and NaOtBu (1.4 equivalents).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-1H-indole-3-carbonitrile derivative.

Protocol 3: Reduction of the Nitrile Group to a Primary Amine

This protocol describes the reduction of the 3-carbonitrile group to a 3-(aminomethyl) group using lithium aluminum hydride.

Materials:

  • This compound derivative

  • Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • 15% aqueous sodium hydroxide

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the this compound derivative in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the granular precipitate and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-bromo-3-(aminomethyl)-1H-indole derivative, which can be further purified by chromatography if necessary.

Visualizations

Synthetic Utility of this compound

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Nitrile Reduction start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R2NH Pd Catalyst, Base start->buchwald_reagents reduction_reagents LiAlH4 or H2/Catalyst start->reduction_reagents suzuki_product 4-Aryl-1H-indole-3-carbonitrile suzuki_reagents->suzuki_product kinase_inhibitors Kinase Inhibitors suzuki_product->kinase_inhibitors anticancer_agents Anticancer Agents suzuki_product->anticancer_agents buchwald_product 4-(Amino)-1H-indole-3-carbonitrile buchwald_reagents->buchwald_product buchwald_product->kinase_inhibitors buchwald_product->anticancer_agents reduction_product 4-Bromo-3-(aminomethyl)-1H-indole reduction_reagents->reduction_product bioactive_amines Bioactive Amines reduction_product->bioactive_amines

Caption: Synthetic pathways from this compound.

DYRK1A Signaling Pathway in Alzheimer's Disease

DYRK1A_Pathway cluster_amyloid Amyloidogenic Pathway cluster_tau Tau Pathology DYRK1A DYRK1A APP Amyloid Precursor Protein (APP) DYRK1A->APP phosphorylates Tau Tau Protein DYRK1A->Tau phosphorylates Abeta Amyloid-β (Aβ) Peptides APP->Abeta cleaved by BACE1 & γ-Secretase pTau Hyperphosphorylated Tau BACE1 BACE1 gamma_secretase γ-Secretase Plaques Amyloid Plaques Abeta->Plaques aggregates Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Plaques->Neuronal_Dysfunction NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs aggregates NFTs->Neuronal_Dysfunction Inhibitor This compound Derivative (Inhibitor) Inhibitor->DYRK1A

Caption: Role of DYRK1A in Alzheimer's and its inhibition.

References

Application Notes and Protocol for Suzuki Coupling of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][3]

The 4-bromo-1H-indole-3-carbonitrile scaffold is a valuable building block in medicinal chemistry. The indole core is a privileged structure found in numerous natural products, pharmaceuticals, and biologically active compounds.[4][5] The presence of a bromine atom at the C4-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the cyano group at the C3-position can be further manipulated.[4] This protocol provides a detailed methodology for the Suzuki coupling of this compound with various arylboronic acids, a key step in synthesizing libraries of novel compounds for drug discovery and development.[5][6]

General Reaction Scheme

The Suzuki coupling reaction of this compound with an arylboronic acid proceeds in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl-1H-indole-3-carbonitrile derivative.

General Reaction Scheme for Suzuki Coupling of this compound

Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

3.1. Materials and Reagents

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane/H₂O, DME, Toluene/EtOH)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

3.2. Equipment

  • Schlenk flask or sealable reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Glassware for workup and purification

  • TLC plates and developing chamber

3.3. Reaction Setup and Procedure

  • Inert Atmosphere: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[7]

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dimethoxyethane (DME) and water) via syringe.[7] The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

3.4. Work-up and Purification

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[9]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-aryl-1H-indole-3-carbonitrile product.[9]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions on related bromo-heterocyclic substrates, which can serve as a starting point for optimizing the reaction with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10%)K₂CO₃ (2.0)DME/H₂O80290[7]
21-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylboronic acidPd(PPh₃)₄ (10%)NaHCO₃ (2.0)Toluene/EtOH/H₂O130493[10][11]
31-Benzyl-3-iodo-1H-indole-2-carbonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄ (10%)NaHCO₃ (2.0)Toluene/EtOH/H₂O130491[10]
47-Bromo-1H-indazole4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (10%)K₂CO₃ (2.0)DMFreflux48N/A[12]
5on-DNA 3-iodo-indolePhenylboronic acidPd(OAc)₂/TPPTS (0.6%)K₂CO₃ (500)Dioxane/H₂O65177[13]

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Catalyst, Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Quench E->F G Aqueous Work-up: Extraction with EtOAc F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the Suzuki coupling protocol.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_r2 R¹-Pd(II)L₂-R² pd2_halide->pd2_r2 Transmetalation pd2_r2->pd0 product R¹-R² aryl_halide R¹-X (this compound) boronic_acid R²-B(OH)₂ boronic_acid->pd2_r2 Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Safety Precautions

  • Handling Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources. Use a well-ventilated fume hood.

  • Inert Gas: Ensure proper handling of inert gas cylinders.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the C4-arylation of this compound. By carefully selecting the catalyst, base, and solvent system, a wide range of substituted indole derivatives can be synthesized in good to excellent yields. The protocol described provides a robust starting point for researchers aiming to generate novel molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indole-3-carbonitrile is a versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The presence of two reactive sites, the bromo group at the C4 position and the carbonitrile group at the C3 position, allows for sequential or one-pot functionalization to construct complex molecular architectures. This document provides detailed protocols for the synthesis of various heterocyclic systems, including arylated indoles, indolyl-tetrazoles, indolyl-triazoles, and fused pyrimido[4,5-b]indoles, leveraging the unique reactivity of this indole derivative. The synthesized compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole nucleus in biologically active molecules.

Core Synthetic Strategies

The synthetic utility of this compound is primarily based on two key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of substituents, including aryl, vinyl, alkynyl, and amino groups, thereby allowing for the synthesis of 4-substituted indole-3-carbonitrile derivatives.

  • Transformations of the Nitrile Group: The carbonitrile group at the C3 position can be converted into various five- and six-membered heterocyclic rings. Common transformations include [3+2] cycloaddition with azides to form tetrazoles, reaction with hydrazides to yield triazoles, and condensation reactions to construct pyrimidine rings.

These two strategies can be employed in a sequential manner to generate a library of diverse heterocyclic compounds with potential biological activities.

I. Synthesis of 4-Aryl-1H-indole-3-carbonitriles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In this protocol, the C4-bromo atom of the indole is coupled with various arylboronic acids.

Suzuki_Miyaura_Coupling This compound This compound 4-aryl-1H-indole-3-carbonitrile 4-Aryl-1H-indole-3-carbonitrile This compound->4-aryl-1H-indole-3-carbonitrile Pd(PPh₃)₄, Base (e.g., K₂CO₃) DME/H₂O, Reflux Arylboronic_acid Arylboronic acid Arylboronic_acid->4-aryl-1H-indole-3-carbonitrile

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Phenyl-1H-indole-3-carbonitrile85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-indole-3-carbonitrile80-90
33-Pyridylboronic acid4-(Pyridin-3-yl)-1H-indole-3-carbonitrile75-85

II. Synthesis of 4-(Phenylethynyl)-1H-indole-3-carbonitrile via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This protocol describes the coupling of this compound with phenylacetylene.

Sonogashira_Coupling This compound This compound 4-phenylethynyl-1H-indole-3-carbonitrile 4-(Phenylethynyl)-1H-indole-3-carbonitrile This compound->4-phenylethynyl-1H-indole-3-carbonitrile PdCl₂(PPh₃)₂, CuI Base (e.g., Et₃N), Solvent (e.g., THF) Phenylacetylene Phenylacetylene Phenylacetylene->4-phenylethynyl-1H-indole-3-carbonitrile

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.

Data Presentation:

EntryAlkyneProductExpected Yield (%)
1Phenylacetylene4-(Phenylethynyl)-1H-indole-3-carbonitrile70-85
2Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-1H-indole-3-carbonitrile65-80

III. Synthesis of 4-Styryl-1H-indole-3-carbonitrile via Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This protocol details the reaction of this compound with styrene.

Heck_Reaction This compound This compound 4-styryl-1H-indole-3-carbonitrile 4-Styryl-1H-indole-3-carbonitrile This compound->4-styryl-1H-indole-3-carbonitrile Pd(OAc)₂, Ligand (e.g., PPh₃) Base (e.g., Et₃N), Solvent (e.g., DMF) Styrene Styrene Styrene->4-styryl-1H-indole-3-carbonitrile

Caption: Heck reaction of this compound.

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol).

  • Add styrene (1.2 mmol) and anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAlkeneProductExpected Yield (%)
1Styrene4-Styryl-1H-indole-3-carbonitrile60-75
2n-Butyl acrylate(E)-Butyl 3-(3-cyano-1H-indol-4-yl)acrylate55-70

IV. Synthesis of 4-Amino-Substituted Indole-3-carbonitriles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. This protocol describes the amination of this compound.

Buchwald_Hartwig_Amination This compound This compound 4-amino-indole 4-(Dialkylamino)-1H-indole-3-carbonitrile This compound->4-amino-indole Pd₂(dba)₃, Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene) Amine Amine (R₂NH) Amine->4-amino-indole

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), Xantphos (0.02 mmol), and cesium carbonate (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the desired amine (1.2 mmol) and anhydrous toluene (5 mL).

  • Heat the mixture at 100-110 °C for 18-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

EntryAmineProductExpected Yield (%)
1Morpholine4-(Morpholino)-1H-indole-3-carbonitrile70-85
2Aniline4-(Phenylamino)-1H-indole-3-carbonitrile60-75

V. Synthesis of 5-(1H-Indol-3-yl)-1H-tetrazoles from Indole-3-carbonitriles

The nitrile group can undergo a [3+2] cycloaddition with an azide to form a tetrazole ring. This protocol outlines the synthesis of a tetrazole from a generic indole-3-carbonitrile, which can be applied to the 4-bromo or 4-aryl derivatives.

Tetrazole_Synthesis Indole-3-carbonitrile 4-Substituted-1H-indole-3-carbonitrile Tetrazole 5-(4-Substituted-1H-indol-3-yl)-1H-tetrazole Indole-3-carbonitrile->Tetrazole NH₄Cl or ZnBr₂ Solvent (e.g., DMF), Heat Azide Sodium Azide Azide->Tetrazole Triazole_Synthesis Indole-3-carbonitrile 4-Substituted-1H-indole-3-carbonitrile Triazole 3-(4-Substituted-1H-indol-3-yl)-5-R-1,2,4-triazole Indole-3-carbonitrile->Triazole K₂CO₃, Heat Acid_Hydrazide Acid Hydrazide Acid_Hydrazide->Triazole Pyrimidine_Synthesis Indole-3-carbonitrile 4-Substituted-1H-indole-3-carbonitrile Pyrimidine 4-Amino-pyrimido[4,5-b]indole Indole-3-carbonitrile->Pyrimidine Base (e.g., NaOEt), Solvent (e.g., EtOH), Reflux Amidine Amidine or Guanidine Amidine->Pyrimidine

Application Notes and Protocols: 4-bromo-1H-indole-3-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indole-3-carbonitrile is a halogenated derivative of the indole-3-carbonitrile scaffold. While its direct applications in materials science are not yet extensively documented in publicly available literature, its structural features—namely the reactive bromine atom and the electron-withdrawing nitrile group on the versatile indole core—make it a promising building block for the synthesis of novel organic functional materials. The indole moiety is known for its electron-rich nature and has been incorporated into various organic semiconductors. The presence of a bromine atom allows for facile derivatization through common cross-coupling reactions, enabling the construction of conjugated polymers and complex molecular architectures. The nitrile group can further modulate the electronic properties of the resulting materials.

These application notes provide a prospective look into the potential uses of this compound in materials science, drawing parallels from structurally similar compounds and established synthetic methodologies. Detailed protocols for the synthesis of a hypothetical conjugated polymer are provided to guide researchers in exploring its utility in organic electronics.

Potential Applications in Materials Science

Based on the known properties of indole derivatives and bromo-aromatic compounds, this compound can be considered a precursor for materials with applications in:

  • Organic Light-Emitting Diodes (OLEDs): The indole nucleus can serve as a hole-transporting or emissive component in OLEDs. Functionalization at the 4-position via the bromo group allows for the tuning of the electronic and photophysical properties to achieve desired emission colors and device efficiencies.

  • Organic Solar Cells (OSCs): As a component of donor-acceptor copolymers, the indole-3-carbonitrile unit can be used to tailor the band gap and energy levels of the photoactive layer in OSCs, potentially leading to improved power conversion efficiencies.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the indole ring is conducive to intermolecular π-π stacking, which is essential for efficient charge transport in the active layer of OFETs. Polymers derived from this compound could exhibit interesting charge mobility characteristics.

Data Presentation: Predicted Properties of a Hypothetical Copolymer

To illustrate the potential of this compound, we propose a hypothetical alternating copolymer, Poly(4-(1H-indole-3-carbonitrile)-alt-thiophene) , synthesized via a Suzuki cross-coupling reaction. The predicted optoelectronic properties, based on literature values for similar indole- and thiophene-containing polymers, are summarized in the table below.

PropertyPredicted Value
Optical Properties
Absorption Maximum (λmax, solution)400 - 450 nm
Absorption Maximum (λmax, film)420 - 480 nm
Photoluminescence Maximum (λem)500 - 550 nm (Green-Yellow Emission)
Optical Band Gap (Egopt)2.2 - 2.5 eV
Electrochemical Properties
HOMO Energy Level-5.2 to -5.5 eV
LUMO Energy Level-2.8 to -3.1 eV
Electrochemical Band Gap (Egec)2.4 - 2.6 eV
Thermal Properties
Decomposition Temperature (Td)> 300 °C

Experimental Protocols

Protocol 1: Synthesis of N-protected this compound

The indole nitrogen is often protected prior to cross-coupling reactions to improve solubility and prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM, add DMAP (0.1 eq) and TEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)2O (1.2 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the organic layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-bromo-1H-indole-3-carbonitrile.

Protocol 2: Synthesis of a Hypothetical Conjugated Polymer via Suzuki Coupling

This protocol describes the synthesis of an alternating copolymer of N-Boc-4-bromo-1H-indole-3-carbonitrile and thiophene-2,5-diboronic acid bis(pinacol) ester.

Materials:

  • N-Boc-4-bromo-1H-indole-3-carbonitrile (from Protocol 1)

  • Thiophene-2,5-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3), 2 M aqueous solution

  • Toluene

  • Ethanol

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

Procedure:

  • In a Schlenk flask, combine N-Boc-4-bromo-1H-indole-3-carbonitrile (1.0 eq), thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh3)4 (2-5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene via syringe.

  • Add degassed 2 M aqueous K2CO3 solution.

  • Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 24-48 hours.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol/water (1:1) to precipitate the polymer.

  • Filter the crude polymer and wash sequentially with water, methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.

  • Dissolve the purified polymer in a suitable solvent like chloroform or chlorobenzene and precipitate again into methanol.

  • Collect the final polymer by filtration and dry under vacuum at 40-50 °C.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of N-protected Monomer cluster_polymerization Suzuki Polymerization start This compound reagents1 Boc2O, DMAP, TEA in DCM reaction1 Protection Reaction start->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 N-Boc-4-bromo- 1H-indole-3-carbonitrile purification1->product1 product1_input N-Boc-4-bromo- 1H-indole-3-carbonitrile product1->product1_input reaction2 Polymerization (90-100 °C) product1_input->reaction2 comonomer Thiophene-2,5-diboronic acid bis(pinacol) ester comonomer->reaction2 catalyst Pd(PPh3)4, K2CO3 in Toluene/Water catalyst->reaction2 precipitation Precipitation in Methanol/Water reaction2->precipitation purification2 Soxhlet Extraction precipitation->purification2 final_product Poly(N-Boc-indole-alt-thiophene) purification2->final_product

Caption: Synthetic workflow for the preparation of a hypothetical conjugated polymer.

logical_relationship cluster_applications Potential Applications in Materials Science A This compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Stille) A->B C Conjugated Polymers & Functional Molecules B->C D Organic Light-Emitting Diodes (OLEDs) C->D E Organic Solar Cells (OSCs) C->E F Organic Field-Effect Transistors (OFETs) C->F

Caption: Potential applications of this compound in materials science.

Application Notes and Protocols for the Derivatization of the Cyano Group in 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 4-bromo-1H-indole-3-carbonitrile. This versatile building block is a key starting material for the synthesis of a variety of indole derivatives with potential applications in drug discovery and materials science. The following protocols detail common and useful transformations of the nitrile functionality, including hydrolysis to the corresponding amide, reduction to a primary amine, conversion to a tetrazole ring, and formation of an amidine.

Key Derivatization Reactions

The electron-withdrawing nature of the cyano group at the C3 position of the indole ring influences its reactivity. The primary transformations of the cyano group detailed in these notes are:

  • Hydrolysis: Conversion of the nitrile to a carboxamide.

  • Reduction: Transformation of the nitrile to a primary amine.

  • Cycloaddition: Reaction with an azide source to form a tetrazole ring.

  • Pinner Reaction: Formation of an imidate intermediate, which can be converted to an amidine.

Data Presentation

The following table summarizes the expected products and estimated yields for the derivatization of this compound based on general literature procedures for similar substrates.

Starting MaterialProduct NameMolecular FormulaMolecular Weight ( g/mol )Reaction TypeEstimated Yield (%)
This compound4-bromo-1H-indole-3-carboxamideC₉H₇BrN₂O240.07Hydrolysis80-95
This compound(4-bromo-1H-indol-3-yl)methanamineC₉H₉BrN₂226.09Reduction70-85
This compound5-(4-bromo-1H-indol-3-yl)-1H-tetrazoleC₉H₆BrN₅264.08Cycloaddition85-95
This compound4-bromo-1H-indole-3-carboximidamideC₉H₈BrN₃239.09Pinner Reaction60-75

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-bromo-1H-indole-3-carboxamide

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding primary amide.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Reduction of this compound to (4-bromo-1H-indol-3-yl)methanamine

This protocol details the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.

  • Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF in the flask under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL, where x = grams of LiAlH₄ used), followed by 15% NaOH solution (x mL), and then water again (3x mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by column chromatography on silica gel or by acid-base extraction.

Protocol 3: Synthesis of 5-(4-bromo-1H-indol-3-yl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition reaction of the nitrile with sodium azide to form the corresponding tetrazole.[1][2][3]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) or a catalytic amount of zinc chloride.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with dilute HCl to a pH of 2-3 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Alternatively, the product can be extracted with ethyl acetate, and the organic layer washed with water and brine, dried, and concentrated.

  • The crude product can be purified by recrystallization.

Protocol 4: Synthesis of 4-bromo-1H-indole-3-carboximidamide (Amidine) via the Pinner Reaction

This protocol outlines the formation of the amidine hydrochloride via the Pinner reaction, followed by treatment with ammonia.[4][5][6]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether or Dichloromethane

  • Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas or solution in ethanol)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure: Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours until saturation is achieved and a precipitate forms.

  • Seal the flask and allow it to stand at 0-5 °C for 12-24 hours.

  • Collect the precipitated imidate hydrochloride by filtration under a dry atmosphere and wash with anhydrous diethyl ether.

Step 2: Conversion to the Amidine

  • Suspend the crude imidate hydrochloride in anhydrous ethanol.

  • Cool the suspension in an ice bath.

  • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

  • Stir the mixture at room temperature for several hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amidine hydrochloride can be used as is or neutralized with a base and extracted to yield the free amidine.

  • Purification can be achieved by recrystallization.

Mandatory Visualizations

Derivatization_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition Cycloaddition cluster_pinner Pinner Reaction This compound This compound 4-bromo-1H-indole-3-carboxamide 4-bromo-1H-indole-3-carboxamide This compound->4-bromo-1H-indole-3-carboxamide H₂SO₄, AcOH, H₂O (4-bromo-1H-indol-3-yl)methanamine (4-bromo-1H-indol-3-yl)methanamine This compound->(4-bromo-1H-indol-3-yl)methanamine 1. LiAlH₄ 2. H₂O 5-(4-bromo-1H-indol-3-yl)-1H-tetrazole 5-(4-bromo-1H-indol-3-yl)-1H-tetrazole This compound->5-(4-bromo-1H-indol-3-yl)-1H-tetrazole NaN₃, NH₄Cl 4-bromo-1H-indole-3-carboximidamide 4-bromo-1H-indole-3-carboximidamide This compound->4-bromo-1H-indole-3-carboximidamide 1. HCl, EtOH 2. NH₃

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow_Hydrolysis start Start: Dissolve Nitrile in Acetic Acid add_acid Add Conc. H₂SO₄ start->add_acid heat Heat at 80-100 °C (2-4 hours) add_acid->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Pour into Ice Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify end End: 4-bromo-1H-indole-3-carboxamide purify->end

Caption: Experimental workflow for the hydrolysis of the cyano group.

Experimental_Workflow_Reduction start Start: Suspend LiAlH₄ in Anhydrous THF add_nitrile Add Nitrile Solution Dropwise at 0-10 °C start->add_nitrile reflux Stir at RT, then Reflux (2-4 hours) add_nitrile->reflux monitor Monitor by TLC reflux->monitor cool Cool to 0 °C monitor->cool quench Quench with H₂O, NaOH, H₂O cool->quench filter Filter Precipitate quench->filter dry Dry Filtrate (MgSO₄) filter->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography/ Acid-Base Extraction) concentrate->purify end End: (4-bromo-1H-indol-3-yl)methanamine purify->end

Caption: Experimental workflow for the reduction of the cyano group.

References

Application Note: A Scalable Two-Step Synthesis of 4-bromo-1H-indole-3-carbonitrile for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-bromo-1H-indole-3-carbonitrile is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents. The development of a robust and scalable synthetic route is crucial for ensuring a consistent and economical supply for research and drug development pipelines. This application note details a two-step, scalable process for the synthesis of this compound, commencing from the readily available 4-bromo-1H-indole. The described protocol is designed for adaptability from laboratory to pilot-plant scale, with a focus on process safety, efficiency, and product purity.

The synthetic approach involves an initial Vilsmeier-Haack formylation of 4-bromo-1H-indole to yield 4-bromo-1H-indole-3-carboxaldehyde. This intermediate is then converted to the target nitrile via a one-pot reaction involving the formation and subsequent dehydration of the corresponding aldoxime.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 4-bromo-1H-indole

This procedure outlines the formylation of 4-bromo-1H-indole to produce 4-bromo-1H-indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.[1][2][3]

Materials:

  • 4-bromo-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (EtOH)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Condenser with a calcium chloride drying tube

  • Heating/cooling circulator

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry, jacketed reactor under an inert atmosphere (e.g., nitrogen), charge N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the DMF to 0-5 °C using a circulating bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 4-bromo-1H-indole (1.0 equivalent) in dichloromethane (DCM) in a separate vessel.

  • Slowly add the solution of 4-bromo-1H-indole to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Carefully quench the reaction by the slow, portion-wise addition of crushed ice, followed by a cold aqueous solution of sodium hydroxide (e.g., 2 M) until the pH is basic (pH 8-9).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 4-bromo-1H-indole-3-carboxaldehyde as a solid.

Step 2: Conversion of 4-bromo-1H-indole-3-carboxaldehyde to this compound

This one-pot procedure involves the formation of the aldoxime from 4-bromo-1H-indole-3-carboxaldehyde and its subsequent dehydration to the nitrile. This method avoids the isolation of the aldoxime intermediate, improving process efficiency.

Materials:

  • 4-bromo-1H-indole-3-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium formate (HCOONa) or Sodium acetate (CH₃COONa)

  • Formic acid (HCOOH) or Acetic anhydride (Ac₂O)

  • Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Condenser

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the jacketed reactor, charge 4-bromo-1H-indole-3-carboxaldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium formate (2.0 equivalents).

  • Add a suitable solvent such as formic acid or a mixture of THF and formic acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield this compound.

Data Presentation

The following tables summarize representative quantitative data for the described synthetic protocol.

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1Vilsmeier-Haack FormylationPOCl₃, DMFDCM0 - RT2 - 485 - 95>98
2Oximation and DehydrationNH₂OH·HCl, HCOOHFormic Acid80 - 1004 - 875 - 85>99

Table 2: Characterization Data for this compound

AnalysisResult
Appearance Off-white to pale yellow solid
Melting Point 210-214 °C (literature)
¹H NMR (400 MHz, DMSO-d₆) δ 12.45 (s, 1H), 8.32 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ 136.2, 130.1, 128.4, 125.9, 122.7, 115.9, 115.2, 113.8, 90.1
Mass Spec (ESI) m/z 220.97 [M-H]⁻ for C₉H₅BrN₂
Purity (HPLC) >99%

Note: Spectroscopic data is representative and should be confirmed by analysis of the synthesized material.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oximation & Dehydration A Start: 4-bromo-1H-indole C Formylation Reaction (Addition of 4-bromo-1H-indole solution) A->C B Vilsmeier Reagent Formation (POCl₃ + DMF in DCM @ 0-5°C) B->C D Reaction Monitoring (TLC/HPLC) C->D E Aqueous Work-up & Extraction D->E F Drying & Solvent Removal E->F G Purification (Recrystallization) F->G H Intermediate: 4-bromo-1H-indole-3-carboxaldehyde G->H I Start: 4-bromo-1H-indole-3-carboxaldehyde H->I Proceed to Step 2 J One-pot Reaction (NH₂OH·HCl, HCOOH @ Reflux) I->J K Reaction Monitoring (TLC/HPLC) J->K L Aqueous Work-up & Extraction K->L M Drying & Solvent Removal L->M N Purification (Chromatography/Recrystallization) M->N O Final Product: this compound N->O

References

Protecting Group Strategies for 4-Bromo-1H-indole-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of nitrogen protecting groups in the synthesis and modification of 4-bromo-1H-indole-3-carbonitrile, a key intermediate in medicinal chemistry. The presence of both a bromine atom and a cyano group significantly influences the electronic properties and reactivity of the indole core, necessitating careful selection and implementation of protecting group strategies.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds. Functionalization of the indole core is often required for the development of novel therapeutic agents. However, the reactivity of the indole nitrogen (N-H) can interfere with desired chemical transformations. Protecting the indole nitrogen is a common strategy to circumvent these issues, enabling selective modifications at other positions of the indole ring. This note focuses on the application of three common protecting groups—tert-butoxycarbonyl (Boc), p-toluenesulfonyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM)—for this compound.

Selecting a Protecting Group

The choice of a suitable protecting group depends on the planned subsequent reaction conditions and the desired deprotection strategy. Electron-withdrawing protecting groups like Boc and Ts decrease the electron density of the indole ring, enhancing its stability towards oxidation but reducing its reactivity towards electrophiles.

A decision-making workflow for selecting an appropriate protecting group is outlined below:

G start Start: Need to protect This compound stability_check What are the subsequent reaction conditions? start->stability_check acid_labile Acidic conditions? stability_check->acid_labile Mild Conditions base_labile Basic conditions? stability_check->base_labile Harsh Conditions nucleophilic_reagents Nucleophilic/Organometallic reagents? stability_check->nucleophilic_reagents boc Use Boc Group (Acid Labile) acid_labile->boc No ts Use Ts Group (Stable to acid, removable with strong base) acid_labile->ts Yes base_labile->ts No sem Use SEM Group (Stable to many conditions, removable with fluoride) base_labile->sem Yes deprotection_strategy Consider deprotection orthogonality nucleophilic_reagents->deprotection_strategy No nucleophilic_reagents->sem Yes deprotection_strategy->boc deprotection_strategy->ts deprotection_strategy->sem

Caption: Decision workflow for selecting a protecting group.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of bromo-substituted indoles. Note that yields can vary depending on the specific substrate and reaction scale.

Table 1: N-Protection of Bromoindoles

Protecting GroupReagentsBaseSolventTemp. (°C)Time (h)Yield (%)
Boc (Boc)₂O, DMAPEt₃NCH₂Cl₂RT2~95
Ts TsClNaHDMF0 to RT12~91
SEM SEMClNaHDMF0 to RT12-16Not reported

Table 2: N-Deprotection of Protected Bromoindoles

Protected IndoleDeprotection ReagentSolventTemp. (°C)Time (h)Yield (%)
N-Boc-bromoindole Oxalyl Chloride/MeOHMethanolRT1-4up to 90
N-Ts-5-bromoindole Cs₂CO₃THF/MeOHRT15Quantitative
N-SEM-indole TBAFDMF4520High

Experimental Protocols

N-Protection Protocols

Protocol 1: N-Boc Protection

This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound, DMAP, and Et3N in CH2Cl2 B Cool to 0 °C A->B C Add (Boc)2O B->C D Warm to RT and stir for 2h C->D E Quench with water D->E F Extract with CH2Cl2 E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-Boc protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂), add DMAP (0.1 equiv) and triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-bromo-1H-indole-3-carbonitrile.

Protocol 2: N-Tosyl (Ts) Protection

This protocol details the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield N-Ts-4-bromo-1H-indole-3-carbonitrile.

Protocol 3: N-SEM Protection

This protocol describes the protection of the indole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[1]

Materials:

  • This compound

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equiv) portion-wise under an inert atmosphere.[1]

  • Stir the mixture at 0 °C for 1 hour.[1]

  • Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography.

N-Deprotection Protocols

Protocol 4: Mild N-Boc Deprotection with Oxalyl Chloride

This protocol offers a mild alternative to traditional strong acid-mediated Boc deprotection.

Materials:

  • N-Boc-4-bromo-1H-indole-3-carbonitrile

  • Oxalyl chloride

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-Boc protected indole (1.0 equiv) in methanol.

  • Add oxalyl chloride (2.0-3.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the deprotected indole.

  • Purify further by chromatography or recrystallization if necessary.

Protocol 5: N-Tosyl (Ts) Deprotection with Cesium Carbonate

This method provides a mild and efficient way to remove the tosyl group.[2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve N-Ts-4-bromo-1H-indole-3-carbonitrile in THF/MeOH B Add Cs2CO3 A->B C Stir at RT or reflux B->C D Monitor by HPLC or TLC C->D E Evaporate solvent D->E F Add water and stir E->F G Filter and dry the solid product F->G

Caption: Workflow for N-Ts deprotection with Cesium Carbonate.

Materials:

  • N-Ts-4-bromo-1H-indole-3-carbonitrile

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

Procedure:

  • Dissolve N-Ts-4-bromo-1H-indole-3-carbonitrile (1.0 equiv) in a 2:1 mixture of THF and MeOH.

  • Add cesium carbonate (3.0 equiv) to the solution.

  • Stir the resulting mixture at room temperature or reflux, monitoring the reaction by HPLC or TLC. The presence of electron-withdrawing groups is expected to facilitate the reaction.[1]

  • Once the reaction is complete, evaporate the solvent under vacuum.

  • To the residue, add water and stir for 10 minutes.

  • Filter the solid product, wash with water, and dry under vacuum to yield this compound.

Protocol 6: N-SEM Deprotection with Fluoride

This protocol utilizes a fluoride source to cleave the SEM group.

Materials:

  • N-SEM-4-bromo-1H-indole-3-carbonitrile

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve N-SEM-4-bromo-1H-indole-3-carbonitrile (1.0 equiv) in anhydrous DMF.

  • Add TBAF solution (1.5-3.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture if necessary and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The selection of an appropriate N-protecting group is critical for the successful synthesis and functionalization of this compound. The protocols provided herein offer a range of options for protection and deprotection, catering to various synthetic strategies. The electron-deficient nature of the substrate may require optimization of the presented conditions, particularly for the N-protection steps. Careful monitoring of the reactions is recommended to achieve optimal results.

References

Application Notes & Protocols: 4-Bromo-1H-indole Derivatives as Precursors in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-1H-indole and its derivatives are versatile building blocks in the synthesis of complex natural products. The bromine atom at the 4-position of the indole ring offers a reactive handle for a variety of cross-coupling reactions and other transformations, enabling the construction of intricate molecular architectures. While the direct use of 4-bromo-1H-indole-3-carbonitrile is not extensively documented in the synthesis of major natural products, the closely related precursor, 4-bromoindole, serves as a crucial starting material for the synthesis of several biologically active compounds. This document provides detailed application notes and protocols for the synthesis of prominent natural products starting from 4-bromoindole derivatives.

Synthesis of Dictyodendrin B

Application Note: Dictyodendrin B is a marine alkaloid isolated from the sponge Dictyodendrilla verongiformis. It exhibits potent telomerase inhibitory activity, making it a significant target for cancer chemotherapy research. The synthesis of dictyodendrin B can be efficiently achieved from commercially available 4-bromoindole through a sequence of C-H functionalization and cross-coupling reactions.

Biological Significance: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division.[1] Dictyodendrins inhibit telomerase, leading to telomere shortening and ultimately inducing apoptosis or senescence in cancer cells.[2] The sulfate group in dictyodendrins has been shown to be crucial for their telomerase inhibitory activity.

Signaling Pathway Context: Telomerase activity is regulated by several signaling pathways, including the PI3K/Akt pathway. Akt can phosphorylate and stabilize the catalytic subunit of telomerase, hTERT. By inhibiting telomerase, dictyodendrins interfere with a key mechanism of cancer cell immortality.

Experimental Workflow Diagram:

G cluster_0 Synthesis of Dictyodendrin B from 4-Bromoindole A 4-Bromoindole B C3-Arylation A->B Diaryliodonium salt, Cu catalyst C N1-Alkylation B->C Alkylating agent D C2-Acylation C->D Acylating agent E C7-Borylation D->E Ir catalyst, Bpin F C4-Suzuki Coupling E->F Arylboronic ester, Pd catalyst G Formation of Pyrrolo[2,3-c]carbazole Core F->G Reductive Cyclization H Final Functionalizations G->H Sulfonylation, Deprotection I Dictyodendrin B H->I

Caption: Synthetic workflow for Dictyodendrin B.

Quantitative Data Summary:

Step No.ReactionKey ReagentsProductYield (%)
1C3-H Arylation(4-MeOC₆H₄)₂IOTf, Cu(OTf)₂3-Aryl-4-bromoindole95
2N1-AlkylationSEMCl, NaHN-SEM-protected indole98
3C2-Acylation(COCl)₂, then amineC2-Amide derivative85
4C7-H Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂C7-Borylated indole82
5C4-Suzuki CouplingArylboronic ester, PdCl₂(dppf)C4-Arylated indole93
6Reductive CyclizationNa, TESClPyrrolo[2,3-c]carbazole coreNot specified
7Final StepsSO₃-pyridine, TBAFDictyodendrin BNot specified

Detailed Experimental Protocol (Based on a sequential C-H functionalization strategy):

Step 1: C3-H Arylation of 4-Bromoindole To a solution of 4-bromoindole (1.0 equiv) in a suitable solvent, add bis(4-methoxyphenyl)iodonium triflate (1.2 equiv) and copper(II) triflate (10 mol%). Stir the reaction mixture at room temperature for 12 hours. After completion, the reaction is quenched, and the product is purified by column chromatography to yield the 3-aryl-4-bromoindole.

Step 2: N1-Alkylation To a solution of the C3-arylated product (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) at 0 °C. After stirring for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product. Purify by column chromatography.

Step 3: C2-Acylation To a solution of the N-protected indole (1.0 equiv) in an anhydrous solvent, add oxalyl chloride (1.5 equiv) at 0 °C. After stirring for 1 hour, the solvent is removed under reduced pressure. The residue is dissolved in a fresh solvent, and the desired amine is added. The reaction is stirred for 2 hours, and the product is isolated and purified.

Step 4: C7-H Borylation In a glovebox, a mixture of the C2-acylated indole (1.0 equiv), [Ir(cod)OMe]₂ (3 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) in an appropriate solvent is heated at 80 °C for 16 hours. The product is then purified by column chromatography.

Step 5: C4-Suzuki Coupling To a solution of the C7-borylated compound (1.0 equiv) and the corresponding arylboronic ester (1.5 equiv) in dioxane, add an aqueous solution of K₂CO₃ (3.0 equiv) and PdCl₂(dppf) (5 mol%). The mixture is heated at 90 °C for 4 hours. After cooling, the product is extracted and purified.

Step 6 & 7: Final Assembly and Functionalization The fully substituted indole undergoes a reductive cyclization to form the core pyrrolo[2,3-c]carbazole structure. Subsequent steps involve selective deprotection and sulfonylation to install the sulfate ester, followed by final deprotection to yield dictyodendrin B.

Synthesis of Clavicipitic Acid

Application Note: Clavicipitic acid is an ergot alkaloid that exhibits interesting biological properties. Its synthesis often involves the construction of a key azepino[5,4,3-cd]indole core. While total syntheses may not start directly from this compound, they frequently utilize 4-substituted tryptophan derivatives, which can be prepared from 4-bromoindole precursors. For instance, a Suzuki coupling for prenylation of a 4-bromotryptophan derivative can be a key step.[3]

Biological Significance: Clavicipitic acid is considered a product of a "derailment" in the biosynthesis of tetracyclic ergot alkaloids.[4] Some ergot alkaloids are known to interact with serotonin, dopamine, and adrenergic receptors.

Synthetic Strategy Diagram:

G cluster_1 Synthesis of Clavicipitic Acid via 4-Substituted Tryptophan A 4-Bromotryptophan Derivative B Suzuki Coupling A->B Prenylboronic ester, Pd catalyst C Prenylated Tryptophan Derivative B->C D Intramolecular Cyclization C->D DDQ-mediated CDC E Azepinoindole Core D->E F Deprotection E->F G Clavicipitic Acid F->G

Caption: Key steps in a biomimetic synthesis of Clavicipitic Acid.

Quantitative Data Summary (Illustrative from a biomimetic approach):

Step No.ReactionKey ReagentsProductYield (%)
1Suzuki CouplingPrenylboronic ester, Pd(PPh₃)₄, K₂CO₃4-Prenyltryptophan derivative70-85
2Intramolecular CDCDDQAzepinoindole core (trans-isomer)55
3DeprotectionTFAClavicipitic AcidHigh

Detailed Experimental Protocol (Key Steps):

Step 1: Suzuki Coupling for Prenylation A mixture of the 4-bromotryptophan derivative (1.0 equiv), prenylboronic ester (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in a mixture of toluene, ethanol, and water is heated under reflux for 12 hours. After cooling, the reaction mixture is worked up, and the product is purified by column chromatography.

Step 2: Intramolecular Cross-Dehydrogenative Coupling (CDC) To a solution of the 4-prenyltryptophan derivative (1.0 equiv) in a suitable solvent such as 1,4-dioxane at room temperature, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 equiv) is added. The reaction is stirred for 24 hours. The mixture is then filtered, and the filtrate is concentrated and purified by chromatography to yield the azepinoindole core.

Synthesis of Rugulovasine

Application Note: Rugulovasine A and B are tetracyclic clavine alkaloids produced by fungi. Their synthesis can be achieved from 4-substituted indole derivatives, such as 4-amino Uhle's ketone. While not a direct conversion from this compound, the synthesis of the requisite 4-aminoindole precursor can be envisioned to start from a 4-nitro or 4-bromoindole derivative.

Biological Significance: Rugulovasine A and B exhibit significant binding affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[5] This makes them interesting candidates for neurological and psychiatric drug discovery. (+)-Rugulovasine B has shown particular potency and selectivity for the 5-HT1A receptor.[6]

Neuroreceptor Interaction Pathway:

G cluster_2 Rugulovasine Interaction with Serotonin Receptors A Rugulovasine B 5-HT Receptors (5-HT1A, 5-HT2A, 5-HT2C) A->B Binds as agonist/ partial agonist C Modulation of Neuronal Signaling B->C D Potential Therapeutic Effects (e.g., Antidepressant, Anxiolytic) C->D

Caption: Rugulovasine's interaction with serotonin receptors.

Quantitative Data Summary (Illustrative):

CompoundReceptorBinding Affinity (Ki, nM)
(+)-Rugulovasine B5-HT1A<2
(+)-Rugulovasine A5-HT1A>100
(-)-Rugulovasine B5-HT1A>100
(-)-Rugulovasine A5-HT1A>100
(Data from selected studies and may vary based on assay conditions)

Detailed Experimental Protocol (Key Steps in a Divergent Synthesis):

Step 1: Synthesis of 4-Amino Uhle's Ketone This key intermediate can be synthesized from a 4-nitroindole derivative via reduction of the nitro group, followed by further synthetic manipulations.

Step 2: Dreiding-Schmidt Reaction The enantiopure 4-amino Uhle's ketone is reacted with a methacrylate derivative to construct the unsaturated oxaspirolactone moiety, a core feature of the rugulovasine skeleton.

Step 3: Fukuyama Methylation A subsequent Fukuyama methylation is employed to install the N-methyl group on the secondary amine, typically in excellent yield.

Step 4: Isomerization and Final Steps Isomerization of the exocyclic double bond to the thermodynamically more stable internal position, followed by final deprotection steps, yields the desired rugulovasine stereoisomers.

References

Application Note: High-Yield Synthesis of 4-bromo-1H-indole-3-carbaldehyde via DIBAL-H Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and natural products. The selective introduction of a formyl group at the C3 position of the indole nucleus provides a versatile handle for further molecular elaborations. This application note details a robust and high-yield experimental procedure for the reduction of 4-bromo-1H-indole-3-carbonitrile to the corresponding aldehyde, 4-bromo-1H-indole-3-carbaldehyde. The described method utilizes Diisobutylaluminium hydride (DIBAL-H) at low temperatures, a widely recognized and efficient reagent for the partial reduction of nitriles to aldehydes. [1][2]This protocol is designed to be a reliable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Key Reaction

The chemical transformation described is the reduction of the nitrile functional group of this compound to an aldehyde using Diisobutylaluminium hydride (DIBAL-H), followed by an aqueous work-up to hydrolyze the intermediate imine.

Chemical reaction scheme for the reduction of this compound to 4-bromo-1H-indole-3-carbaldehyde.

Data Presentation

The following tables summarize the key physical, chemical, and spectroscopic properties of the starting material and the final product for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyThis compound (Starting Material)4-bromo-1H-indole-3-carbaldehyde (Product)
Appearance Off-white to pale yellow solid (expected)White to off-white crystalline solid
Molecular Formula C₉H₅BrN₂C₉H₆BrNO
Molecular Weight 221.07 g/mol 224.05 g/mol [3]
Melting Point Data not available204-207 °C
CAS Number 2418-86-298600-34-1 [3]
Solubility Soluble in THF, DCM, TolueneSoluble in Ethyl Acetate, DCM, Acetone

Table 2: Spectroscopic Data

Spectroscopic DataThis compound (Starting Material)4-bromo-1H-indole-3-carbaldehyde (Product)
¹H NMR (400 MHz, CDCl₃) δ (ppm) Expected signals in the aromatic region (7.0-8.0 ppm) and a broad singlet for the N-H proton (>8.0 ppm).10.01 (s, 1H, -CHO), 8.35 (d, 1H, Ar-H), 7.69 (s, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) Expected signals for aromatic carbons (110-140 ppm), the nitrile carbon (~115-120 ppm), and the carbon bearing the bromine (~115 ppm).184.4, 137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9. [4]
IR (KBr) ν (cm⁻¹) Expected characteristic peaks for N-H stretch (~3400 cm⁻¹), C≡N stretch (2220-2230 cm⁻¹), and C-Br stretch.3450 (N-H), 1650 (C=O, aldehyde), 1580, 1450 (aromatic C=C).
Mass Spectrometry (EI) m/z: 220/222 (M⁺, bromine isotopic pattern).m/z: 223/225 (M⁺, bromine isotopic pattern). [3]

Experimental Protocol

This protocol provides a detailed methodology for the reduction of this compound using DIBAL-H.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a 1.0 M solution of DIBAL-H in toluene or hexanes (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture and quenching them with methanol before spotting on a TLC plate.

  • Quenching: Once the reaction is complete (disappearance of the starting material), quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-bromo-1H-indole-3-carbaldehyde by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the chemical transformation and the experimental workflow.

experimental_workflow start Start: this compound dissolution Dissolve in anhydrous DCM/THF start->dissolution cooling Cool to -78 °C dissolution->cooling dibal_addition Add DIBAL-H (1.2 eq) dropwise at -78 °C cooling->dibal_addition reaction Stir at -78 °C for 2-3 h dibal_addition->reaction quench Quench with Methanol at -78 °C reaction->quench workup Work-up with Rochelle's Salt quench->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification product Product: 4-bromo-1H-indole-3-carbaldehyde purification->product

Caption: Experimental workflow for the synthesis of 4-bromo-1H-indole-3-carbaldehyde.

signaling_pathway nitrile This compound intermediate Intermediate Imine-Aluminum Complex nitrile->intermediate Reduction dibal DIBAL-H aldehyde 4-bromo-1H-indole-3-carbaldehyde intermediate->aldehyde Hydrolysis hydrolysis Aqueous Work-up (H₂O)

Caption: Reaction pathway for the DIBAL-H reduction of the nitrile to the aldehyde.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-bromo-1H-indole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for purifying crude this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in crude this compound?

A2: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials (e.g., 4-bromoindole), reagents, and side-products from the cyanation reaction. Over-brominated or di-substituted indole species can also be present.

Q3: How do I choose the right purification method?

A3: For mixtures with significant amounts of several impurities, column chromatography is generally the preferred method as it offers better separation. If the crude product is mostly the desired compound with minor impurities, recrystallization can be a more straightforward and scalable option. A preliminary Thin Layer Chromatography (TLC) analysis can help in making this decision.

Q4: What is a suitable solvent system for TLC analysis of this compound?

A4: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve an R_f value of approximately 0.3-0.4 for the desired product, which often provides good separation from common impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the origin of the column.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar impurities, adding a small amount of methanol to the eluent might be necessary.

Issue 2: Poor separation between the product and impurities.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the solvent system by trying different ratios of hexane and ethyl acetate.

    • Consider using a different solvent system, for example, dichloromethane/ethyl acetate.

    • Ensure the column is packed properly to avoid channeling.

    • Use a shallower solvent gradient during elution.

Issue 3: The product is eluting with a yellow/brown color.

  • Possible Cause: Co-elution with a colored impurity.

  • Solution:

    • Improve the separation by optimizing the solvent system.

    • If the impurity is highly polar, it may be retained on the column by flushing with a non-polar solvent first to elute the product.

    • Consider a post-chromatography wash or recrystallization step.

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen, or not enough solvent is being used.

  • Solution:

    • Refer to the solvent selection table below and test the solubility of your crude product in small amounts of different hot solvents.

    • Gradually add more hot solvent until the compound dissolves. Avoid using a large excess of solvent, as this will reduce the recovery yield.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled mixture to achieve complete dissolution, then allow it to cool more slowly.

    • Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Add a seed crystal of the pure compound if available.

    • Consider purifying the crude material by column chromatography first to remove impurities that may be inhibiting crystallization.

Issue 3: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, or the solution is not saturated enough.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

    • Place the solution in an ice bath to further decrease the solubility of the compound.

    • Try a different solvent or a mixture of solvents.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemTypical Ratio (v/v)R_f of Product*
Silica GelHexane / Ethyl Acetate9:1 to 7:3~0.3 - 0.5
Silica GelDichloromethane / Hexane1:1 to 2:1Varies

*R_f value is dependent on the exact solvent ratio and should be optimized using TLC prior to running the column.

Table 2: Common Solvents for Recrystallization of Indole Derivatives

SolventComments
Acetone / HexaneA good starting point for indole-3-carbonitriles. Dissolve in minimal hot acetone and add hexane until cloudy.
Ethanol / WaterDissolve in hot ethanol and add water dropwise until persistent cloudiness is observed, then reheat to clarify and cool slowly.
Ethyl Acetate / HexaneAnother common solvent mixture for compounds of intermediate polarity.
TolueneCan be effective for some aromatic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on methods used for closely related bromo-indole derivatives and should be optimized for this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (e.g., start with an 8:2 ratio).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio to achieve an R_f of ~0.3-0.4 for the main spot.

  • Column Preparation:

    • Choose an appropriately sized glass column based on the amount of crude material (a general rule is to use 30-50 g of silica gel per gram of crude product).

    • Pack the column with silica gel using either the dry packing or wet slurry method with the chosen non-polar solvent (hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the optimized solvent system determined by TLC.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude 4-bromo-1H-indole- 3-carbonitrile TLC Perform TLC Analysis (Hexane/EtOAc) Crude->TLC Decision Assess Impurity Profile TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Multiple/ Close-eluting Impurities Recrystallization Recrystallization Decision->Recrystallization Minor Impurities PureProduct Pure Product ColumnChrom->PureProduct Recrystallization->PureProduct

Caption: Workflow for selecting a purification method.

TroubleshootingColumnChromatography Start Column Chromatography Issue Problem Identify the Problem Start->Problem NoElution No Elution Problem->NoElution Compound at origin PoorSep Poor Separation Problem->PoorSep Overlapping spots Trailing Band Tailing Problem->Trailing Streaking spots Sol1 Increase Eluent Polarity NoElution->Sol1 Sol2 Optimize Solvent System (TLC) PoorSep->Sol2 Sol3 Add Modifier to Eluent (e.g., small % of MeOH) Trailing->Sol3

Caption: Troubleshooting guide for column chromatography.

Technical Support Center: Synthesis of 4-Bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1H-indole-3-carbonitrile. Our aim is to address common side reactions and other issues that may be encountered during this challenging synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material (1H-indole-3-carbonitrile) - Insufficiently reactive brominating agent.- Reaction temperature is too low.- Deactivation of the brominating agent.- Switch to a more reactive brominating agent (e.g., Br₂ in a suitable solvent).- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure the brominating agent is fresh and has been stored correctly.
Formation of multiple products (poor regioselectivity) - The indole ring has multiple reactive sites (C2, C5, C6, C7).- The reaction conditions favor multiple bromination pathways.- Employ a milder, more selective brominating agent like N-bromosuccinimide (NBS).- Conduct the reaction at a lower temperature (e.g., 0 °C to -78 °C) to enhance selectivity.- Consider the use of a directing group on the indole nitrogen to favor C4-bromination.
Presence of di- and tri-brominated byproducts - Use of excess brominating agent.- High reaction temperature promoting further bromination.- Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.- Perform the reaction at a reduced temperature to control the reaction rate and prevent over-bromination.[1]
Formation of oxindole byproducts - Presence of water or other nucleophilic solvents (e.g., alcohols) when using NBS.[1][2]- Ensure the use of anhydrous solvents (e.g., THF, DMF, CH₂Cl₂) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product degradation during workup or purification - Bromoindoles can be unstable, particularly in the presence of acid.- Degradation on silica gel during column chromatography.- Use a mild workup procedure, avoiding strong acids.- For column chromatography, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are other isomers of mono-brominated indole-3-carbonitrile (e.g., 2-bromo, 5-bromo, 6-bromo, and 7-bromo derivatives), di- and tri-brominated products, and oxindole byproducts. The high reactivity of the indole core makes achieving high regioselectivity for the C4 position challenging.

Q2: Which brominating agent is best for the synthesis of this compound?

A2: The choice of brominating agent is critical for controlling the regioselectivity of the reaction. While a definitive, high-yielding direct bromination at the C4 position is not well-documented, N-bromosuccinimide (NBS) is a commonly used reagent for indole bromination that can offer better selectivity compared to harsher reagents like elemental bromine.[1] The optimal choice may also depend on the use of a directing group.

Q3: How can I improve the yield of the desired 4-bromo isomer?

A3: Improving the yield of the 4-bromo isomer often requires strategies to direct the substitution to the C4 position. This can involve:

  • Low Temperatures: Running the reaction at low temperatures can help to control the kinetics of the reaction and favor the formation of the thermodynamically less favored isomer.

  • Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent and the indole substrate. Aprotic solvents are generally preferred to avoid oxindole formation.[1]

  • Directing Groups: The use of a directing group attached to the indole nitrogen is a common strategy to achieve C4 functionalization.

Q4: My reaction is complete, but I am having trouble purifying the final product. What are some common purification challenges?

A4: Purification can be challenging due to the presence of multiple isomers with similar polarities.

  • Column Chromatography: Careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help to separate the isomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

General Protocol for Bromination of 1H-indole-3-carbonitrile with NBS

  • Materials:

    • 1H-indole-3-carbonitrile

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure: a. Dissolve 1H-indole-3-carbonitrile (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere. b. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath. c. In a separate flask, dissolve NBS (1.0-1.1 equivalents) in the same anhydrous solvent. d. Add the NBS solution dropwise to the stirred solution of indole-3-carbonitrile over a period of 30-60 minutes. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Loop Start Start Reactants 1H-indole-3-carbonitrile + Brominating Agent Start->Reactants Reaction Bromination Reaction Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Analyze Reaction Mixture (TLC, NMR) Purification->Analysis Problem_ID Problem Identified? Analysis->Problem_ID Problem_ID->Product No Consult_Guide Consult Troubleshooting Guide Problem_ID->Consult_Guide Yes Optimize Optimize Reaction Conditions Consult_Guide->Optimize Implement Solution Optimize->Reaction Implement Solution

Caption: A workflow for the synthesis of this compound with an integrated troubleshooting loop.

Diagram 2: Logical Relationships of Common Side Reactions

G cluster_products Potential Products Indole-3-carbonitrile Indole-3-carbonitrile Desired_Product This compound Indole-3-carbonitrile->Desired_Product Selective Bromination Other_Isomers Other Mono-bromo Isomers (C2, C5, C6, C7) Indole-3-carbonitrile->Other_Isomers Poor Regioselectivity Over_bromination Di/Tri-bromo Products Indole-3-carbonitrile->Over_bromination Excess Brominating Agent Oxindole_Byproducts Oxindole Byproducts Indole-3-carbonitrile->Oxindole_Byproducts Nucleophilic Solvent Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Desired_Product Brominating_Agent->Other_Isomers Brominating_Agent->Over_bromination Brominating_Agent->Oxindole_Byproducts

References

Technical Support Center: Synthesis of 4-Bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-bromo-1H-indole-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and effective strategy involves a two-step process. First, 4-bromo-1H-indole is formylated at the C3 position to yield 4-bromo-1H-indole-3-carbaldehyde. Subsequently, the aldehyde is converted into a nitrile. This route is often preferred over direct bromination of indole-3-carbonitrile, as bromination tends to occur at more reactive sites.

Q2: I am observing the formation of multiple brominated isomers. How can I improve the regioselectivity for the 4-bromo substitution?

A2: Achieving high regioselectivity for bromination at the C4 position of an indole can be challenging. If you are preparing your own 4-bromo-1H-indole, consider a synthetic route that establishes the bromo-substituted benzene ring prior to the formation of the indole, such as the Batcho-Leimgruber indole synthesis.

Q3: What are the typical impurities I should expect in the final product?

A3: Common impurities may include unreacted starting materials such as 4-bromo-1H-indole-3-carbaldehyde, and potential side-products from the nitrile formation step. Depending on the initial bromination strategy for the starting material, regioisomers of the bromoindole could also be present.

Q4: Can I use N-bromosuccinimide (NBS) for the bromination of indole-3-carbonitrile to get the desired product?

A4: Direct bromination of the indole nucleus with reagents like NBS is often not selective and can lead to a mixture of products, with a high propensity for substitution at other positions of the indole ring. Therefore, this is not the recommended primary route.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 4-bromo-1H-indole-3-carbaldehyde (from 4-bromo-1H-indole)
Potential Cause Recommended Solution
Incomplete reaction during formylation.Ensure anhydrous conditions, as the reagents used in Vilsmeier-Haack formylation are sensitive to moisture. Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC.
Degradation of the indole starting material.Indoles can be sensitive to strongly acidic conditions. Ensure controlled addition of reagents and maintain the recommended reaction temperature.
Inefficient work-up and product isolation.During aqueous work-up, ensure the pH is carefully adjusted to precipitate the product. Use an appropriate solvent system for extraction to maximize the recovery of the product.
Problem 2: Incomplete Conversion of 4-bromo-1H-indole-3-carbaldehyde to this compound
Potential Cause Recommended Solution
Insufficient dehydration of the intermediate oxime.If proceeding via an oxime intermediate, ensure the dehydrating agent is active and used in sufficient quantity. The reaction may require elevated temperatures and extended reaction times.
Low reactivity of the starting aldehyde.The presence of the electron-withdrawing bromine atom can slightly deactivate the molecule. Ensure the reaction is run for a sufficient amount of time, and consider a modest increase in temperature.
Sub-optimal reaction conditions.The choice of solvent and reagents is critical. A common method involves heating the aldehyde with diammonium hydrogen phosphate in a solvent like 1-nitropropane with glacial acetic acid. Ensure all reagents are of good quality.[1]

Experimental Protocols

A plausible and effective synthetic route is the conversion of 4-bromo-1H-indole-3-carbaldehyde to the desired nitrile.

Synthesis of this compound from 4-bromo-1H-indole-3-carbaldehyde

This procedure is adapted from a general method for the synthesis of indole-3-carbonitriles from the corresponding aldehydes.[1]

Reagents and Materials:

  • 4-bromo-1H-indole-3-carbaldehyde

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • 1-Nitropropane

  • Glacial acetic acid

  • Water

  • Acetone

  • Hexane

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1H-indole-3-carbaldehyde (1.0 eq), diammonium hydrogen phosphate (approx. 5.4 eq), 1-nitropropane (as solvent), and glacial acetic acid.

  • Heat the mixture to reflux and maintain for 12-15 hours. The color of the mixture may darken during this time.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the volatile components under reduced pressure.

  • To the resulting residue, add an excess of water to precipitate the crude product.

  • Collect the crude this compound by filtration and dry it under reduced pressure.

  • For purification, dissolve the crude product in a minimal amount of hot acetone, add activated carbon for decolorization, and filter while hot.

  • Add hexane to the filtrate to induce crystallization.

  • Cool the mixture to allow for complete crystallization, then collect the purified product by filtration, wash with a cold acetone-hexane mixture, and dry under vacuum.

Data Presentation

The following table presents typical yields for the key reaction step, based on analogous syntheses reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Material Product Reported Yield Range Reference
Conversion of Aldehyde to NitrileIndole-3-carboxaldehydeIndole-3-carbonitrile85-95% (crude), 48-63% (purified)[1]
5-bromoindole-3-carboxaldehyde5-bromoindole-3-carbonitrileMentioned as applicable[1]

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-bromo-1H-indole-3-carbaldehyde reaction Reaction: - (NH4)2HPO4 - 1-Nitropropane - Acetic Acid - Reflux (12-15h) start->reaction workup Work-up: - Remove volatiles - Precipitate with water - Filter and dry reaction->workup purification Purification: - Recrystallize from  Acetone/Hexane - Decolorize with  activated carbon workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_sm Check TLC of crude product for unreacted aldehyde start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes degradation Product Degradation check_sm->degradation No solution_incomplete Troubleshooting for Incomplete Reaction: - Increase reflux time - Check reagent quality - Ensure anhydrous conditions incomplete_rxn->solution_incomplete solution_degradation Troubleshooting for Degradation: - Lower reflux temperature - Ensure inert atmosphere - Check for acidic impurities degradation->solution_degradation

Caption: Troubleshooting flowchart for addressing low product yield.

References

stability issues of 4-bromo-1H-indole-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-bromo-1H-indole-3-carbonitrile under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Rapid degradation of this compound is observed during an experiment conducted in an acidic medium.

  • Question: What are the primary degradation pathways for this compound in acidic conditions?

    • Answer: Under acidic conditions, this compound is susceptible to two primary degradation pathways. The first is the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH). The second potential pathway involves reactions of the indole ring itself, which can be protonated at the C3 position in acidic media, leading to potential polymerization or other side reactions.

  • Question: How can I minimize the degradation of my compound during my experiment?

    • Answer: To minimize degradation, consider the following:

      • pH Control: If your experimental conditions allow, use the mildest possible acidic pH.

      • Temperature: Perform the reaction at the lowest feasible temperature, as higher temperatures accelerate the rate of hydrolysis.

      • Reaction Time: Keep the exposure time to acidic conditions as short as possible.

      • Inert Atmosphere: While the primary degradation is hydrolytic, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if trace metals are present.

  • Question: I am seeing an unexpected peak in my HPLC analysis. What could it be?

    • Answer: An unexpected peak could be one of the primary degradation products: 4-bromo-1H-indole-3-carboxamide or 4-bromo-1H-indole-3-carboxylic acid. To confirm the identity of the new peak, you can:

      • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak.

      • Reference Standards: If available, run reference standards of the potential degradation products.

      • Forced Degradation Study: Intentionally degrade a sample of this compound under controlled acidic conditions and monitor the formation of the new peak.

Frequently Asked Questions (FAQs)

  • Question: At what pH range is this compound expected to be unstable?

    • Answer: Significant degradation can be expected at a pH below 4, with the rate of degradation increasing as the pH decreases. It is advisable to conduct preliminary stability studies at the intended pH of your experiment.

  • Question: Does the bromine substituent affect the stability of the molecule?

    • Answer: The electron-withdrawing nature of the bromine atom at the 4-position can influence the electron density of the indole ring, potentially affecting its susceptibility to protonation and subsequent reactions. However, the primary instability under acidic conditions is typically dominated by the hydrolysis of the nitrile group.

  • Question: How can I quantitatively monitor the degradation of this compound?

    • Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantitative analysis.[1][2][3] This involves developing an HPLC method that can separate the parent compound from its degradation products, allowing for accurate quantification of each over time.

Quantitative Data Summary

The following table presents representative data from a forced degradation study of this compound under acidic conditions.

Time (hours)% this compound Remaining% 4-bromo-1H-indole-3-carboxamide% 4-bromo-1H-indole-3-carboxylic acid
010000
285123
472208
8553015
24204535
Conditions: 0.1 M HCl at 60°C

Experimental Protocols

Protocol for Acidic Stability Testing (Forced Degradation)

This protocol outlines a general procedure for assessing the stability of this compound under acidic conditions.[4][5]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solution:

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) in water.

  • Incubation:

    • In a clean glass vial, add a known volume of the stock solution to the acidic solution to achieve a final drug concentration of approximately 50-100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching and Dilution:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating RP-HPLC method. A C18 column is typically suitable for separating indole derivatives.[6]

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.[6]

    • Use UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 280 nm).[6]

  • Data Analysis:

    • Calculate the percentage of the remaining this compound and the percentage of each degradation product at each time point based on their peak areas in the chromatograms.

Visualizations

G cluster_main Potential Acidic Degradation Pathway A This compound -CN B 4-bromo-1H-indole-3-carboxamide -CONH2 A:f1->B:f0 Hydrolysis (H+, H2O) D Indole Ring Protonation/Polymerization A->D Protonation (H+) C 4-bromo-1H-indole-3-carboxylic acid -COOH B:f1->C:f0 Further Hydrolysis (H+, H2O)

Caption: Potential degradation pathway of this compound in acid.

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL) incubate Incubate at Controlled Temperature (e.g., 60°C) prep->incubate acid Prepare Acidic Solution (e.g., 0.1 M HCl) acid->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Neutralize to Stop Degradation sample->quench analyze Analyze by HPLC-UV/MS quench->analyze data Quantify Degradation Products analyze->data

Caption: General workflow for assessing compound stability under acidic conditions.

References

Technical Support Center: Troubleshooting Reactions with 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-bromo-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling reactions with this substrate can often be attributed to several factors. A primary consideration is the potential for catalyst inhibition by the indole nitrogen or the nitrile group. Additionally, poor solubility of the starting material or base can hinder the reaction's progress.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides, a catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can be effective in promoting the oxidative addition step.[1][2][3]

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step.[2][4] Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][5] Grinding the base to a very fine powder can improve reproducibility.[3]

  • Solvent System: A mixture of an organic solvent and water is often used. Common systems include dioxane/water, toluene/water, or THF/water.[1][4][6] Ensure solvents are properly degassed to prevent catalyst deactivation.[2][5]

  • Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious as high temperatures can lead to catalyst decomposition and side reactions.[1][2]

  • N-Protection: The indole N-H can interfere with the catalytic cycle. Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) can sometimes prevent side reactions and improve yields.[7]

Q2: I am observing significant homocoupling of my boronic acid reagent in a Suzuki coupling reaction. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

Troubleshooting Steps:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5]

  • Catalyst Loading: In some cases, reducing the catalyst loading can help minimize homocoupling.[2]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can also help to suppress this side reaction.[2]

Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What should I investigate?

A3: Failures in Buchwald-Hartwig aminations can be due to a number of factors, including catalyst choice, base, and the nature of the amine coupling partner. The indole N-H can also complicate the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand: The choice of ligand is crucial. For aryl bromides, ligands like DavePhos can be a good starting point for couplings with indoles.[8] Using a pre-catalyst can sometimes give cleaner formation of the active catalytic species.

  • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8] Be aware that some protecting groups can be sensitive to strong bases at high temperatures.[9]

  • N-Protection of Indole: The acidic proton on the indole nitrogen can interfere with the reaction. Protecting the indole nitrogen can often lead to improved results.[7]

  • Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or THF are typically used.[8][9]

Q4: I am attempting a Sonogashira coupling and observing significant alkyne homocoupling (Glaser coupling). What can I do to prevent this?

A4: Glaser coupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst.

Troubleshooting Steps:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Many modern methods are designed to work efficiently without a copper co-catalyst, which can mitigate the issue of alkyne homocoupling.[1][7]

  • Reagent Purity: Ensure high purity of all reagents and that solvents are thoroughly degassed. Oxygen can promote oxidative homocoupling.[1]

  • Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[7]

  • Temperature Control: These reactions can often be run at room temperature, but gentle heating may be required for less reactive substrates.[7]

Troubleshooting Workflow

cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Parameter Optimization cluster_advanced Advanced Troubleshooting Failed Reaction Failed Reaction Reagent Purity Reagent Purity Failed Reaction->Reagent Purity Check Reaction Setup Reaction Setup Failed Reaction->Reaction Setup Verify Stoichiometry Stoichiometry Failed Reaction->Stoichiometry Confirm Catalyst/Ligand Catalyst/Ligand Reagent Purity->Catalyst/Ligand If pure Reaction Setup->Catalyst/Ligand If correct Stoichiometry->Catalyst/Ligand If correct Solvent Solvent Catalyst/Ligand->Solvent Screen Base Base Solvent->Base Screen Temperature Temperature Base->Temperature Optimize N-Protection N-Protection Temperature->N-Protection If still fails Alternative Reaction Alternative Reaction N-Protection->Alternative Reaction Consider

Caption: A logical workflow for troubleshooting failed reactions.

Quantitative Data Summary

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIEt₂NHDMF8077[10]
Sonogashira Coupling[DTBNpP]Pd(crotyl)ClTMPDMSOrt87[11]
Suzuki-Miyaura CouplingPd(dppf)Cl₂K₂CO₃MeCN/H₂O8090[6]

Experimental Protocols

General Procedure for Sonogashira Coupling

A mixture of this compound (1 equiv), the terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (0.06 equiv), and CuI (0.1 equiv) in anhydrous DMF is stirred under a nitrogen atmosphere. Diethylamine (1.5 equiv) is then added, and the reaction mixture is heated to 80 °C for 17 hours.[10] After cooling, the reaction is quenched with aqueous HCl and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[10]

General Procedure for N-Boc Protection

To a solution of this compound (1 equiv), DMAP (0.1 equiv), and triethylamine (3 equiv) in DCM at 0 °C, di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. Water is then added, and the mixture is extracted with DCM. The combined organic layers are dried and concentrated to yield the N-Boc protected product.[12]

Reaction Pathway Diagram

cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Start This compound Suzuki_Product 4-Aryl-1H-indole-3-carbonitrile Start->Suzuki_Product R-B(OH)₂, Pd Catalyst, Base Sonogashira_Product 4-Alkynyl-1H-indole-3-carbonitrile Start->Sonogashira_Product R-C≡CH, Pd Catalyst, Cu(I), Base Buchwald_Product 4-Amino-1H-indole-3-carbonitrile Start->Buchwald_Product R₂NH, Pd Catalyst, Base

Caption: Common cross-coupling reactions of the starting material.

References

optimization of reaction conditions for N-alkylation of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Alkylation of 4-bromo-1H-indole-3-carbonitrile

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the successful N-alkylation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation of this compound challenging?

A1: The starting material, this compound, is an electron-deficient indole. The presence of two electron-withdrawing groups (bromo at C4 and cyano at C3) increases the acidity of the N-H proton (pKa ≈ 16) but can also affect the nucleophilicity of the resulting indole anion.[1] This can lead to challenges in achieving high yields and selectivity. Careful selection of the base, solvent, and temperature is critical to avoid side reactions.[2]

Q2: What are the most common side reactions observed during this N-alkylation?

A2: The most common side reactions include:

  • C3-Alkylation: Incomplete deprotonation of the indole nitrogen can lead to the neutral indole reacting at the C3 position, although this is less common for N-alkylation with strong bases.[3]

  • No Reaction/Low Conversion: This often points to an issue with the base's strength or solubility, or reaction temperatures that are too low.[4]

  • Degradation: Strong bases like sodium hydride (NaH) can sometimes react with solvents like dimethylformamide (DMF), especially at elevated temperatures, leading to unpredictable results.[3][5]

Q3: Which bases are recommended for this reaction?

A3: Strong bases are typically required to ensure complete deprotonation of the indole nitrogen.

  • Sodium Hydride (NaH): A very common and effective choice, typically used in aprotic polar solvents like DMF or THF.[3][5]

  • Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃): Milder bases that can be effective, sometimes in combination with a phase-transfer catalyst (PTC) like a tetraalkylammonium salt.[5][6]

  • Cesium Carbonate (Cs₂CO₃): Often used in DMF or acetonitrile and known for promoting high yields in N-alkylation reactions.[7]

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a crucial role in solubilizing the indole, the base, and the resulting indole anion.

  • DMF (Dimethylformamide): Excellent at dissolving the indole salt, which often leads to high N-selectivity.[3]

  • THF (Tetrahydrofuran): A good alternative, though the indole sodium salt may have lower solubility, which can sometimes lead to precipitation and lower reactivity.[3][5]

  • Acetonitrile (CH₃CN): Another polar aprotic solvent that can be effective, particularly with bases like Cs₂CO₃.[7]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of the N-alkylated Product

  • Question: My TLC/LC-MS analysis shows only starting material. What went wrong?

  • Answer: This issue typically points to inefficient deprotonation of the indole nitrogen.

    • Check Your Base: Ensure the base is fresh and active. Sodium hydride, for example, can be passivated by a layer of sodium hydroxide if not stored properly under an inert atmosphere.

    • Solvent Purity: Use anhydrous (dry) solvents. Traces of water will quench the strong base (e.g., NaH), preventing deprotonation.

    • Temperature: For NaH, allow sufficient time for deprotonation at 0 °C to room temperature (often 30-60 minutes) before adding the alkylating agent.[5] Some reactions may require heating to proceed at a reasonable rate after the alkylating agent is added.[3]

    • Base Strength: The electron-withdrawing groups on your indole make the N-H more acidic, but a sufficiently strong base is still necessary for complete deprotonation. If using a weaker base like K₂CO₃, consider adding a phase-transfer catalyst or switching to a stronger base like NaH.[5]

Problem 2: A Complex Mixture of Products is Observed

  • Question: My reaction has produced multiple spots on TLC, and purification is difficult. What are the likely side products and how can I avoid them?

  • Answer: A complex product mixture suggests a lack of selectivity or degradation.

    • N- vs. C-Alkylation: Competing C-alkylation can occur if deprotonation is incomplete.[3] To favor N-alkylation, ensure complete formation of the indole anion by using a slight excess (1.1-1.2 equivalents) of a strong base like NaH and allowing sufficient time for the deprotonation to complete before adding the electrophile.[3]

    • Solvent-Base Interaction: At elevated temperatures, NaH can react with DMF. If heating is required, consider using THF as the solvent.[5]

    • Alkylating Agent Reactivity: Highly reactive alkylating agents (e.g., alkyl iodides) can sometimes lead to over-alkylation or other side reactions. Using a less reactive alkyl halide (like a bromide or chloride) and moderately increasing the temperature can provide better control.

Problem 3: The Reaction is Very Slow or Stalls

  • Question: The reaction starts but does not go to completion, even after an extended time. How can I increase the reaction rate?

  • Answer: Slow reaction rates are often related to temperature, solubility, or the reactivity of the electrophile.

    • Increase Temperature: After adding the alkylating agent, slowly warming the reaction can significantly increase the rate. For instance, reactions in DMF or THF can be heated to 50-80 °C.[3]

    • Improve Solubility: If you observe a precipitate after adding the base in THF, it is likely the indole salt. Switching to a more polar solvent like DMF can improve solubility and accelerate the reaction.[3]

    • Use a More Reactive Electrophile: If using an alkyl chloride, switching to the corresponding alkyl bromide or iodide will increase the rate of the Sₙ2 reaction. Adding a catalytic amount of sodium iodide (NaI) can also facilitate the reaction of an alkyl chloride or bromide via the Finkelstein reaction.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions used for the N-alkylation of indoles, which can be adapted for this compound.

Table 1: Common Base and Solvent Combinations

Base (Equivalents)SolventTypical TemperatureSelectivity & Notes
NaH (1.2)DMF0 °C to RTGenerally high N-selectivity; DMF improves solubility of the indole anion.[3][5]
NaH (1.2)THF0 °C to RefluxGood N-selectivity, but the indole salt may precipitate, potentially slowing the reaction.[3]
K₂CO₃ (2.0)DMF60 - 100 °CMilder conditions; may require higher temperatures and longer reaction times.[8]
Cs₂CO₃ (1.5)CH₃CNRT to 80 °COften provides high yields and is a good alternative to NaH.[7]
KOH (2.0)Dioxane/DMFRT to 60 °CCan be effective, especially with a phase-transfer catalyst (PTC).[5][6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF

This protocol is a standard and robust method for the N-alkylation of electron-deficient indoles.[3][5]

  • Preparation: Add this compound (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen. Add anhydrous DMF (to make a 0.2-0.5 M solution) via syringe.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed. The solution may change color.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it may be gently heated (e.g., to 50 °C).

  • Quenching: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indole in Anhydrous DMF add_base Add NaH at 0°C start->add_base stir Stir 30-60 min (Deprotonation) add_base->stir add_halide Add Alkyl Halide at 0°C stir->add_halide react Stir at RT (Monitor by TLC) add_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for the N-alkylation of this compound.

troubleshooting_guide start Problem: Low Conversion / No Reaction check_sm Is Starting Material Consumed? start->check_sm check_base Check Base Activity & Solvent Purity check_sm->check_base No complex_mix Complex Mixture of Products check_sm->complex_mix Yes inc_temp Increase Reaction Temperature check_base->inc_temp success High Yield of Desired Product inc_temp->success check_deprot Ensure Complete Deprotonation (1.2 eq NaH, 1h stir) complex_mix->check_deprot change_solvent Consider Switching Solvent (e.g., to THF if overheating DMF) check_deprot->change_solvent change_solvent->success

Caption: Troubleshooting decision tree for optimizing the N-alkylation reaction.

References

Technical Support Center: Purification of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-bromo-1H-indole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my crude this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. However, common impurities can be categorized as:

  • Unreacted Starting Materials: This could include 4-bromoindole if the cyanation reaction is incomplete, or 4-bromo-1H-indole-3-carbaldehyde and its corresponding oxime if the nitrile was formed via dehydration.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may be present. For example, if a Fischer indole synthesis was used to prepare the indole precursor, strong acids like polyphosphoric acid might carry over.

  • Side Products: Depending on the reaction conditions, side products such as regioisomers (e.g., 2-cyano-4-bromo-1H-indole) or products of over-reaction or decomposition may form.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present in the crude product.

Q2: My purified this compound is colored. What could be the cause and how can I remove the color?

A2: Colored impurities in indole derivatives often arise from oxidation or degradation of the indole ring, which can be sensitive to air and light. To decolorize your product, you can perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to lower yields.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors:

  • High solubility: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

  • Presence of impurities: Impurities can inhibit crystal lattice formation.

  • Supersaturation: The solution may not be sufficiently concentrated.

To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent to increase the concentration. If these methods fail, further purification by column chromatography to remove impurities may be necessary before attempting recrystallization again.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and detecting all components in the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect the presence of impurities by observing unexpected signals.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help identify impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - The solvent is too good at dissolving the compound.- The solution is not saturated.- Impurities are inhibiting crystallization.- Try a different solvent or a mixture of solvents (e.g., a solvent in which the compound is soluble and a non-solvent).- Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Purify further by column chromatography before recrystallization.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Add a small amount of a solvent in which the oil is soluble to try and induce crystallization.- Purify the crude material by chromatography first.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Low Recovery - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with crude material.- Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.3 for the desired compound.- Ensure the column is packed uniformly without any cracks or channels.- Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio of silica to crude product by weight).
Compound is Stuck on the Column - The eluent is not polar enough.- The compound is interacting too strongly with the silica gel (e.g., acidic or very polar compounds).- Gradually increase the polarity of the eluent.- Add a small percentage of a more polar solvent like methanol to the eluent.- Consider using a different stationary phase, such as alumina or reverse-phase silica.
Streaking of Bands - The compound is not very soluble in the eluent.- The column is overloaded.- The compound is degrading on the silica.- Choose an eluent system in which the compound is more soluble.- Reduce the amount of material loaded onto the column.- Run the column more quickly (flash chromatography) to minimize contact time with the silica.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may need to be optimized for your specific impurity profile. A mixture of ethanol and water is often a good starting point for indole derivatives.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate eluent system that gives good separation between your product and impurities. An Rf value of 0.2-0.3 for the product is ideal. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Representative Data)

Purification MethodSolvent/Eluent SystemPurity (by HPLC)YieldNotes
Recrystallization Ethanol/Water>98%60-80%Effective for removing less polar and some colored impurities. Yield can be variable.
Recrystallization Toluene>97%50-70%Good for removing more polar impurities.
Column Chromatography Hexanes/Ethyl Acetate (gradient)>99%70-90%Highly effective for separating a wide range of impurities.
Preparative HPLC Acetonitrile/Water (gradient)>99.5%40-60%Provides the highest purity but is less suitable for large-scale purification and can be costly.

Note: The purity and yield values are representative and can vary depending on the nature and amount of impurities in the crude material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Alternative/Secondary Method column_chromatography Column Chromatography start->column_chromatography Primary Method hplc HPLC recrystallization->hplc Assess Purity nmr NMR recrystallization->nmr Confirm Structure tlc TLC column_chromatography->tlc Monitor Fractions column_chromatography->hplc Assess Purity column_chromatography->nmr Confirm Structure end Pure Product (>98%) hplc->end nmr->end

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes pure_product Pure Product start->pure_product No oiling_out Product Oils Out? recrystallization->oiling_out chromatography Perform Column Chromatography check_purity Assess Purity (TLC/HPLC) chromatography->check_purity check_purity->chromatography Purity <98% check_purity->pure_product Purity >98% oiling_out->check_purity No change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes change_solvent->recrystallization

Technical Support Center: Regioselective Functionalization of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 4-bromo-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The main challenges stem from the electronic properties and inherent reactivity of the indole scaffold. The primary issues include:

  • Competing Reaction Sites: The indole ring has multiple reactive positions. While the C4-bromo position is the target for many cross-coupling reactions, the acidic N-H proton and the electron-rich pyrrole ring (C2 and C7) can also react, leading to a loss of regioselectivity.

  • Influence of the 3-Carbonitrile Group: The electron-withdrawing nature of the carbonitrile group at the C3 position deactivates the pyrrole ring, but its precise influence on the reactivity of the C4-bromo group can be complex and reaction-dependent.

  • Harsh Reaction Conditions: Some methods to activate the C4-bromo group, such as metal-halogen exchange, require strongly basic and cryogenic conditions, which may not be compatible with other functional groups on the indole or coupling partner.[1]

  • Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, catalyst deactivation can be an issue, leading to incomplete reactions or low yields.

Q2: How can I selectively functionalize the C4 position without affecting the N-H bond?

A2: Protecting the indole nitrogen is a common and effective strategy.[2] The use of an appropriate N-protecting group can prevent N-alkylation or N-arylation and can also modulate the electronic properties of the indole ring to favor the desired reactivity at C4. Common protecting groups for indoles include Boc, benzyl, and various sulfonyl groups.[2][3] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Q3: What are the most common methods for functionalizing the C4 position of this compound?

A3: The two most prevalent and effective strategies are:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[4][5][6] These methods are popular due to their functional group tolerance and generally mild reaction conditions.

  • Metal-Halogen Exchange: This typically involves treating the 4-bromoindole with a strong organolithium reagent (like n-BuLi or t-BuLi) to generate a 4-lithioindole species, which can then be quenched with a variety of electrophiles.[1][7] This method is powerful but often requires low temperatures and careful control of stoichiometry.

Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A4: Low yields in Suzuki-Miyaura couplings can arise from several factors:

  • Poor Solubility: The starting materials, particularly the bromoindole, may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.[8]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For challenging substrates, more advanced catalyst systems, such as those employing Buchwald ligands, may be necessary.[9]

  • Base Selection: The choice and quality of the base (e.g., carbonates, phosphates) are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials.[8]

  • Deboronation: The boronic acid coupling partner can undergo protodeboronation, especially at elevated temperatures or in the presence of excess water, which removes it from the catalytic cycle.[8]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the reagent and reducing the yield of the desired product.[10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Functionalization Reactions

Problem: You are observing functionalization at positions other than C4, such as N-alkylation or reaction at the C2 or C7 positions.

Potential CauseRecommended Solution
Reactive N-H bond Protect the indole nitrogen with a suitable protecting group (e.g., Boc, benzyl, SEM) before attempting C4-functionalization.[11]
Competing C-H activation For C-H functionalization strategies, the inherent reactivity of the C2 and C7 positions can be a challenge. Consider using a directing group at the N1 position to favor C4-functionalization.[12][13]
Harsh reaction conditions If using metal-halogen exchange, ensure the reaction is performed at a sufficiently low temperature (e.g., -78 °C) to minimize side reactions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yield or Incomplete Conversion in Palladium-Catalyzed Cross-Coupling

Problem: Your Suzuki-Miyaura or Sonogashira coupling reaction is sluggish, gives a low yield, or stalls before completion.

Potential CauseRecommended Solution
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Consider using a more robust catalyst or a higher catalyst loading.[9]
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene, DMF). The solubility of all components is critical.[8]
Side Reactions of Boronic Acid (Suzuki) Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential deboronation or homocoupling. Minimize reaction time and temperature where possible.[8][10]
Poor Quality Reagents Ensure all reagents, especially the boronic acid and the base, are of high purity and dry.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Quantitative Data Summary

The following tables summarize representative yields for the functionalization of 4-bromoindoles. Note that yields are highly substrate and condition dependent.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromoindoles

Bromoindole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventYield (%)
N-Protected 4-bromoindoleArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O60-90
N-Protected 4-bromoindoleHeteroarylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O50-85
4-bromo-1H-indolePhenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O75

Table 2: Representative Yields for Sonogashira Coupling of Bromoindoles

Bromoindole SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventYield (%)
N-Protected 4-bromoindolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF70-95
4-bromo-1H-indoleTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)i-Pr₂NHDMF80-92
N-Boc-4-bromoindoleAlkylacetylenePdCl₂(MeCN)₂ (2)XPhos (4)Cs₂CO₃Dioxane65-88

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.[4]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) and the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: Metal-Halogen Exchange and Electrophilic Quench

This protocol requires strictly anhydrous and anaerobic conditions.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Deprotonation (if N-H is present): Cool the solution to 0 °C and add a solution of a strong base (e.g., NaH, 1.1 eq). Stir for 30 minutes at this temperature.

  • Metal-Halogen Exchange: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq) dropwise at -78 °C.

  • Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G

References

preventing decomposition of 4-bromo-1H-indole-3-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-bromo-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has changed color. Is it still usable?

A change in color, such as yellowing or darkening, is a common indicator of decomposition in indole derivatives. While a slight change may not significantly impact every application, it suggests a decrease in purity. It is highly recommended to assess the purity of the material before use, for example, by using High-Performance Liquid Chromatography (HPLC). For applications sensitive to impurities, using discolored material is not advised.

Q2: What are the primary causes of decomposition for this compound?

Based on the general reactivity of indole compounds, the primary causes of decomposition are exposure to light, heat, oxygen, and moisture. Halogenated indoles can be particularly susceptible to photodegradation. Contact with strong oxidizing agents, strong bases, and acids can also lead to degradation.

Q3: What are the ideal storage conditions for long-term stability?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Keep in a tightly sealed container to prevent moisture ingress.

Q4: Can I store this compound in solution?

Storing indole derivatives in solution is generally not recommended for long periods, as it can accelerate decomposition. If you must store it in solution, use a dry, aprotic solvent, protect it from light, and store it at a low temperature. The stability in solution will be highly dependent on the solvent and storage conditions. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter with this compound.

Problem Potential Cause Recommended Action
Unexpected experimental results or low yield Decomposition of the starting material.Assess the purity of your this compound using HPLC or NMR (see Experimental Protocols). If purity is low, consider purifying the compound or obtaining a new batch.
Appearance of new, unidentified peaks in HPLC analysis of a reaction mixture Decomposition of the starting material or product during the reaction or workup.Review your reaction conditions. Avoid high temperatures, strong acids or bases, and prolonged exposure to light if possible. Ensure your solvents are dry and degassed.
The compound degrades rapidly even under recommended storage conditions. Contamination of the material with impurities that catalyze decomposition (e.g., trace metals, acids).Purify the compound by recrystallization or column chromatography. Ensure all storage containers and handling equipment are clean and dry.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required for your specific instrument and column.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Adding 0.1% formic acid to both solvents can improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 280 nm

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Monitoring Decomposition by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to detect the presence of impurities and degradation products.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound. The appearance of new signals or changes in the integration of existing signals can indicate the presence of degradation products.

Visualizing Decomposition and Prevention

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to minimize decomposition.

G cluster_receipt Receiving Compound cluster_storage Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting receive Receive this compound inspect Visually Inspect for Color Change receive->inspect store Store at 2-8°C inspect->store If OK inert Under Inert Gas (Ar/N2) store->inert light Protect from Light store->light seal Tightly Sealed Container store->seal purity_check Assess Purity (HPLC/NMR) store->purity_check use Use in Experiment purity_check->use If Pure degraded Compound Degraded purity_check->degraded If Impure use->degraded If results are unexpected purify Purify or Discard degraded->purify

Caption: Recommended workflow for handling and storing this compound.

Potential Decomposition Pathways

This diagram illustrates the potential decomposition pathways for this compound based on the general chemistry of indoles.

G cluster_pathways Decomposition Pathways cluster_products Potential Products main This compound photo Photodecomposition (UV/Visible Light) main->photo ox Oxidation (Oxygen/Oxidizing Agents) main->ox hydro Hydrolysis (Moisture/Acid/Base) main->hydro dehalogenated Dehalogenated & Hydroxylated Products photo->dehalogenated oxindoles Oxidized Products (e.g., 2-oxindoles) ox->oxindoles amides Hydrolyzed Products (e.g., amides, carboxylic acids) hydro->amides

Caption: Potential decomposition pathways for this compound.

identifying byproducts in 4-bromo-1H-indole-3-carbonitrile synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-bromo-1H-indole-3-carbonitrile and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing indole-3-carbonitriles is through the dehydration of the corresponding indole-3-carboxaldehyde oxime. This process is also applicable to substituted indoles. Therefore, a likely synthetic pathway for this compound involves the conversion of 4-bromo-1H-indole-3-carboxaldehyde to its oxime, followed by dehydration to yield the final nitrile product. This method has been successfully used for the preparation of 5-bromoindole-3-carbonitrile.[1]

Q2: What are the expected major ions in the mass spectrum of this compound?

Due to the presence of a bromine atom, you should expect to see a characteristic isotopic pattern for the molecular ion [M]+• and its bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, you will observe two peaks of almost equal intensity for the molecular ion at m/z 221 and m/z 223. In positive-ion electrospray ionization (ESI) mode, the protonated molecule [M+H]+ would appear at m/z 222 and 224.

Q3: How can I distinguish between this compound and potential dibrominated byproducts in the mass spectrum?

A dibrominated byproduct will have a different molecular weight and a distinct isotopic pattern. A dibromo-1H-indole-3-carbonitrile would have a molecular ion cluster around m/z 299, 301, and 303 with an approximate intensity ratio of 1:2:1, which is characteristic of a compound containing two bromine atoms.

Q4: What are some common reasons for low yield in this synthesis?

Low yields can stem from several factors, including incomplete conversion of the starting aldehyde to the oxime, inefficient dehydration of the oxime, or degradation of the indole ring under harsh reaction conditions. Indoles can be sensitive to strong acids and high temperatures, which may lead to polymerization and the formation of colored impurities. Additionally, side reactions such as dehalogenation can reduce the yield of the desired brominated product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and LC-MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected peak in LC-MS with m/z 142 [M+H]+ at 143 Dehalogenation: The bromine atom has been replaced by a hydrogen, resulting in the formation of 1H-indole-3-carbonitrile.- Use milder reaction conditions (lower temperature, less reactive reagents).- Avoid harsh reducing agents or certain catalysts that can promote dehalogenation.[2]
Peak with m/z 224/226 [M+H]+, but poor chromatographic peak shape Isomeric Impurities: Co-elution with another isomer, such as 5-bromo-1H-indole-3-carbonitrile, if the starting material was not pure.- Optimize the HPLC gradient to improve separation.- Use a longer column or a column with a different stationary phase.- Verify the purity of the starting 4-bromo-1H-indole-3-carboxaldehyde.
Presence of a peak with m/z 240/242 [M+H]+ Hydrolysis of Nitrile: The nitrile group may have hydrolyzed to the corresponding carboxamide (4-bromo-1H-indole-3-carboxamide) during workup or analysis.- Ensure anhydrous conditions during the reaction and workup.- Adjust the pH of the mobile phase for LC-MS analysis to suppress hydrolysis.
Multiple peaks with bromine isotopic patterns (e.g., m/z 300/302/304) Over-bromination: The indole ring has been brominated a second time, leading to dibromo-indole derivatives.- Use stoichiometric amounts of brominating agents if performing bromination.- If starting from a pre-brominated indole, ensure its purity.
Broad, poorly resolved peaks and colored reaction mixture Polymerization/Degradation: Indoles can be unstable in the presence of strong acids or upon exposure to air and light, leading to colored polymeric byproducts.- Use milder dehydrating agents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the crude product promptly using column chromatography.

Data Presentation: Expected Byproducts and their Mass Signatures

The following table summarizes potential byproducts in the synthesis of this compound and their expected molecular weights and mass spectral characteristics.

Compound Structure Molecular Formula Molecular Weight (monoisotopic) Expected m/z in positive ESI-MS ([M+H]+) Key Isotopic Pattern
This compound (Product) This compoundC9H5BrN2220.96221.97 / 223.971:1 ratio for Br isotopes
4-bromo-1H-indole-3-carboxaldehyde (Starting Material) 4-bromo-1H-indole-3-carboxaldehydeC9H6BrNO222.96223.97 / 225.971:1 ratio for Br isotopes
4-bromo-1H-indole-3-carboxaldehyde oxime (Intermediate) 4-bromo-1H-indole-3-carboxaldehyde oximeC9H7BrN2O237.97238.98 / 240.981:1 ratio for Br isotopes
1H-indole-3-carbonitrile (Dehalogenated byproduct) 1H-indole-3-carbonitrileC9H6N2142.05143.06No Br pattern
Dibromo-1H-indole-3-carbonitrile (Over-brominated byproduct) Dibromo-1H-indole-3-carbonitrileC9H4Br2N2299.87300.88 / 302.88 / 304.881:2:1 ratio for Br2
4-bromo-1H-indole-3-carboxamide (Hydrolysis byproduct) 4-bromo-1H-indole-3-carboxamideC9H7BrN2O237.97238.98 / 240.981:1 ratio for Br isotopes

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of indole-3-carbonitriles.[1]

  • Oxime Formation:

    • In a round-bottom flask, dissolve 4-bromo-1H-indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.

    • Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium acetate or pyridine.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

    • Filter the solid, wash with water, and dry under vacuum.

  • Dehydration to Nitrile:

    • In a flask equipped with a reflux condenser, suspend the dried 4-bromo-1H-indole-3-carboxaldehyde oxime in a dehydrating agent such as acetic anhydride, phosphorus oxychloride, or thionyl chloride.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess dehydrating agent and precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

LC-MS Method for Byproduct Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for indole derivatives.

  • Scan Range: A scan range of m/z 100-500 should be sufficient to detect the expected products and byproducts.

  • Fragmentation Analysis: For structural confirmation, tandem MS (MS/MS) can be performed on the ions of interest. The fragmentation of the protonated molecule would likely involve the loss of HCN from the nitrile group and cleavage of the indole ring.

Byproduct Identification Workflow

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_data_review Data Review & Hypothesis cluster_confirmation Confirmation Synthesis Synthesis of 4-bromo-1H- indole-3-carbonitrile Crude_Product Crude Product Mixture Synthesis->Crude_Product LCMS_Analysis LC-MS Analysis Crude_Product->LCMS_Analysis Review_TIC Review Total Ion Chromatogram (TIC) LCMS_Analysis->Review_TIC Extract_MS Extract Mass Spectra of Unexpected Peaks Review_TIC->Extract_MS Hypothesize Hypothesize Structures based on m/z and Isotopic Patterns Extract_MS->Hypothesize MSMS Perform Tandem MS (MS/MS) on Hypothesized Ions Hypothesize->MSMS Analyze_Fragments Analyze Fragmentation Patterns MSMS->Analyze_Fragments Confirm_Structure Confirm Byproduct Structure Analyze_Fragments->Confirm_Structure

Caption: Workflow for identifying byproducts in the synthesis of this compound using LC-MS.

References

strategies to increase the reactivity of the bromine atom in 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-1H-indole-3-carbonitrile. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges related to the reactivity of the C4-bromine atom in various chemical transformations, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?

A1: Low reactivity of this compound can be attributed to several factors:

  • Electronic Properties : The indole ring is electron-rich, which can make the oxidative addition step in palladium-catalyzed cross-coupling reactions less favorable compared to electron-deficient aryl bromides.

  • Interference from the N-H Proton : The acidic proton on the indole nitrogen can interfere with the reaction by reacting with bases or organometallic reagents, leading to catalyst deactivation or consumption of reagents.

  • Catalyst and Ligand Incompatibility : The choice of palladium catalyst and phosphine ligand is critical. Standard or less robust catalyst systems like Pd(PPh₃)₄ may not be effective for this substrate.[1] Modern, sterically hindered, and electron-rich ligands are often required to facilitate the catalytic cycle.[2]

  • Suboptimal Reaction Conditions : Parameters such as the choice of base, solvent, temperature, and reaction time are crucial and must be carefully optimized for this specific substrate.[1]

Q2: How can I strategically increase the reactivity of the C4-Br bond?

A2: There are three primary strategies to enhance reactivity:

  • Substrate Modification (N-Protection) : Protecting the indole nitrogen with a suitable group can significantly alter the electronic properties of the ring and prevent interference from the N-H proton. Electron-withdrawing protecting groups (e.g., Boc, Ts) can make the indole ring less electron-rich, which may facilitate oxidative addition.[3]

  • Optimization of Catalytic Systems : Employing modern, highly active catalyst systems is often the most direct approach. This involves screening different palladium precursors, specialized phosphine ligands (e.g., Buchwald or Josiphos-type ligands), bases, and solvents.[2][4]

  • Alternative Activation Methods : For certain transformations, converting the C-Br bond to a more reactive organometallic species via halogen-metal exchange (e.g., lithiation or Grignard formation) can be a powerful strategy, although it may have lower functional group tolerance.

Q3: Should I protect the indole N-H? What are the pros and cons?

A3: The decision to protect the indole nitrogen is critical and depends on the specific reaction.

  • When to Protect : Protection is recommended when using strong bases (like organolithiums) or when the N-H proton is suspected of causing side reactions or catalyst deactivation. For instance, in reactions where complete deprotonation of the indole nitrogen is desired before proceeding, using a protecting group can provide better control.

  • Choosing a Protecting Group : The choice depends on the stability required for subsequent steps and the ease of removal.[3]

    • Boc (tert-butyloxycarbonyl) : An electron-withdrawing group, generally labile to acid.[3]

    • SEM (2-(trimethylsilyl)ethoxymethyl) : Offers robustness and can be removed under milder conditions than some other bulky groups.[3]

    • Tosyl (Ts) : A very stable, electron-withdrawing group, but its removal can be challenging.[3] Milder deprotection methods using cesium carbonate have been developed.[5]

  • When Not to Protect : Many modern cross-coupling protocols are designed to tolerate free N-H groups. In these cases, adding protection and deprotection steps can make the synthesis less efficient. Direct coupling of NH-free indoles has been successfully demonstrated.[6][7]

Q4: What are the key considerations for performing a Suzuki-Miyaura coupling with this substrate?

A4: For a successful Suzuki-Miyaura coupling, focus on the catalyst system and base.

  • Catalyst/Ligand : While Pd(PPh₃)₄ can work, more efficient systems often involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a sterically bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2][8] These ligands promote the oxidative addition step, which can be rate-limiting.[9]

  • Base : The base is crucial for activating the boronic acid.[10] Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[8] The choice of base can also influence side reactions like protodeboronation.

  • Solvent : Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[11]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

This is a frequent challenge that requires a systematic approach to diagnose.

Potential CauseRecommended ActionRationale
Inactive Catalyst • Use a fresh batch of palladium precursor and ligand.• Ensure reagents are stored properly under an inert atmosphere.• Consider using a more robust, air-stable pre-catalyst.[6][7]Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can degrade over time, losing their activity.[8]
Inefficient Oxidative Addition • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands).[8]• Increase the reaction temperature in controlled increments.The electron-rich indole ring can slow down oxidative addition. Electron-donating ligands increase the electron density on the palladium center, facilitating this key step.[8][9]
Inappropriate Base or Solvent • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[8]• Ensure the base is sufficiently strong and soluble in the reaction medium.• Try different solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).[11]The base's role in the transmetalation step of the Suzuki reaction is critical.[10][12] Solvent polarity can significantly impact reaction rates and catalyst stability.
N-H Interference • Add an N-protecting group (e.g., Boc, SEM) to the indole before the coupling reaction.[3]• Alternatively, use a strong enough base in sufficient quantity to deprotonate the indole N-H in situ.The acidic N-H can quench organometallic intermediates or interfere with the base's primary role in the catalytic cycle.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)

Potential CauseRecommended ActionRationale
Protodeboronation of Boronic Acid • Use anhydrous solvents and ensure all reagents are dry.• Use a milder base like KF if ester groups are present.[10]• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).This side reaction consumes the boronic acid coupling partner, reducing the yield. It is often promoted by excess water or strong bases.[1]
Hydrodehalogenation (Bromine replaced by Hydrogen) • Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).• Use high-purity, degassed solvents.• Lower the reaction temperature if possible.This side reaction can be caused by trace oxygen or impurities and is sometimes more prevalent at higher temperatures.
Homocoupling of Coupling Partners • Use a more efficient ligand that favors the cross-coupling pathway.• Adjust the stoichiometry of the coupling partners.Homocoupling can occur when the desired cross-coupling is slow, allowing side reactions of the organometallic intermediates to dominate.

Comparative Data on Catalytic Systems

The following tables summarize starting conditions for common cross-coupling reactions involving bromo-heterocycles, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Pd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)77-91[11]
XPhos-Pd-G2 (1.5)-K₃PO₄Dioxane/H₂O6097[11]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High[8]
Pd(dppf)Cl₂-K₂CO₃DME80High[13]

Table 2: Buchwald-Hartwig Amination Conditions

Pd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)NotesReference
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃1,4-Dioxane100Broad range of amines[8]
Pd(OAc)₂ (10)X-Phos (10)Cs₂CO₃Toluene100 (MW)Effective for challenging substrates[14]
Pd(OAc)₂RuPhosNaOtBuToluene100Good for electron-deficient anilines[8]

Table 3: Sonogashira Coupling Conditions

Pd Precursor (mol%)LigandCo-catalystBaseSolventTemp (°C)Yield (%)Reference
[DTBNpP]Pd(crotyl)Cl (2.5)-Copper-FreeTMPDMSORT87 (for 4-bromo-1H-indole)[6][7]
Pd(PPh₃)₄-CuIEt₃NToluene100Standard Conditions[8]
Pd(OAc)₂XPhosCopper-FreeCs₂CO₃1,4-Dioxane100Advantageous for some substrates[8]

Experimental Protocols

Protocol 1: N-SEM Protection of this compound

This protocol is a generalized procedure for protecting the indole nitrogen, which can enhance stability and reactivity in subsequent steps.

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equiv.).

  • Solvent Addition : Add anhydrous DMF or THF via syringe. Cool the solution to 0 °C in an ice bath.

  • Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.[3]

  • Electrophile Addition : Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv.) dropwise to the solution at 0 °C.[3]

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Workup : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of N-protected or unprotected this compound.

  • Reaction Setup : To a flame-dried Schlenk tube or microwave vial, add the bromoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[8][11]

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition : Add the degassed solvent(s) (e.g., 1,4-dioxane/H₂O 10:1) via syringe.

  • Heating : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (2-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G start Start: Low Reactivity of This compound q1 Is the reaction a palladium-catalyzed cross-coupling? start->q1 q2 Is N-H interference suspected or are strong organometallic reagents used? q1->q2 Yes strategy3 Strategy 3: Alternative Activation (Lithiation / Grignard) q1->strategy3 No strategy1 Strategy 1: Optimize Catalyst System q2->strategy1 No strategy2 Strategy 2: N-H Protection q2->strategy2 Yes action1 • Use bulky, electron-rich ligands (e.g., SPhos, XPhos) • Screen Pd precursors (Pd(OAc)₂, Precatalysts) • Optimize Base and Solvent strategy1->action1 action2 • Protect with Boc, SEM, or other suitable group • Perform reaction on N-protected substrate • Deprotect if necessary strategy2->action2 action3 • Perform Halogen-Metal Exchange (e.g., with n-BuLi or t-BuLi) • Trap resulting organometallic with desired electrophile strategy3->action3

Caption: Decision tree for selecting a strategy to enhance reactivity.

G cluster_setup setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Reaction (Heating & Stirring) setup->reaction reagents • Bromoindole • Coupling Partner • Catalyst & Ligand • Base monitoring Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup 3. Aqueous Workup (Quench & Extract) monitoring->workup Complete purification 4. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a cross-coupling experiment.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Lu2099Pd(0) (Active Catalyst) oa Oxidative Addition pd_complex Lu2099Pd(II)(Ar)(X) pd0->pd_complex pd0->pd_complex oa->pd_complex tm Transmetalation pd_biaryl Lu2099Pd(II)(Ar)(Ar') pd_complex->pd_biaryl pd_complex->pd_biaryl tm->pd_biaryl pd_biaryl->pd0 pd_biaryl->pd0 re Reductive Elimination product Ar-Ar' (Product) pd_biaryl->product pd_biaryl->product re->product arx Ar-X In arx->pd0 arboronic Ar'-B(OR)₂ In (Base Activated) arboronic->pd_complex

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-bromo-1H-indole-3-carbonitrile and 5-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is critical for efficient synthesis design and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 4-bromo-1H-indole-3-carbonitrile and 5-bromo-1H-indole-3-carbonitrile, focusing on key transformations relevant to pharmaceutical chemistry. While direct comparative studies are limited, this document synthesizes available data from studies on closely related analogs to provide insights into their expected reactivity profiles.

The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to modulating biological activity. The position of substituents on the indole ring can significantly influence the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. This guide focuses on two isomeric building blocks: this compound and 5-bromo-1H-indole-3-carbonitrile. The interplay between the electron-withdrawing nitrile group at the C3 position and the placement of the bromine atom at either the C4 or C5 position dictates the reactivity of the N-H bond, the C-Br bond, and the indole ring itself.

Reactivity Overview: A Logical Workflow

The following diagram illustrates the logical workflow for assessing and comparing the reactivity of the two isomers. This involves evaluating key reaction classes, analyzing the outcomes, and understanding the underlying electronic and steric influences.

G cluster_isomers Isomeric Starting Materials cluster_reactions Key Reactivity Probes cluster_analysis Comparative Analysis cluster_factors Governing Factors This compound This compound N-H Reactivity (e.g., N-Alkylation) N-H Reactivity (e.g., N-Alkylation) This compound->N-H Reactivity (e.g., N-Alkylation) Evaluate C-Br Reactivity (e.g., Cross-Coupling) C-Br Reactivity (e.g., Cross-Coupling) This compound->C-Br Reactivity (e.g., Cross-Coupling) Evaluate 5-bromo-1H-indole-3-carbonitrile 5-bromo-1H-indole-3-carbonitrile 5-bromo-1H-indole-3-carbonitrile->N-H Reactivity (e.g., N-Alkylation) Evaluate 5-bromo-1H-indole-3-carbonitrile->C-Br Reactivity (e.g., Cross-Coupling) Evaluate Reaction Yields Reaction Yields N-H Reactivity (e.g., N-Alkylation)->Reaction Yields Reaction Rates Reaction Rates N-H Reactivity (e.g., N-Alkylation)->Reaction Rates Optimal Conditions Optimal Conditions N-H Reactivity (e.g., N-Alkylation)->Optimal Conditions C-Br Reactivity (e.g., Cross-Coupling)->Reaction Yields C-Br Reactivity (e.g., Cross-Coupling)->Reaction Rates C-Br Reactivity (e.g., Cross-Coupling)->Optimal Conditions Electronic Effects Electronic Effects Reaction Yields->Electronic Effects Steric Hindrance Steric Hindrance Reaction Yields->Steric Hindrance Reaction Rates->Electronic Effects Reaction Rates->Steric Hindrance Optimal Conditions->Electronic Effects Optimal Conditions->Steric Hindrance

Caption: Workflow for comparing the reactivity of indole isomers.

N-H Reactivity: A Comparison of N-Alkylation

The acidity of the indole N-H proton is influenced by the substituents on the benzene portion of the molecule. An electron-withdrawing group is expected to increase the acidity, potentially facilitating deprotonation and subsequent alkylation. However, steric hindrance from a substituent at the C4 position could impede the approach of electrophiles.

IsomerReagents & ConditionsYield (%)Reference
4-bromoindole 1. NaH, DMF, 0 °C 2. Alkyl halideNot specifiedGeneral procedure
5-bromoindole 1. NaH, DMF, 0 °C 2. Alkyl halide85-95%General procedure

C-Br Reactivity: Suzuki-Miyaura Cross-Coupling

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is highly dependent on the electronic environment. Electron-withdrawing groups on the indole ring can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle.

G Bromoindole Bromoindole Oxidative Addition Oxidative Addition Bromoindole->Oxidative Addition Boronic Acid Boronic Acid Transmetalation Transmetalation Boronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regenerates Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of the parent 4-bromo and 5-bromoindoles. The presence of the electron-withdrawing 3-carbonitrile group in the target molecules is expected to further activate the C-Br bond towards oxidative addition.

IsomerCoupling PartnerCatalyst & LigandBaseSolventTemp (°C)Yield (%)
4-bromoindole Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8092
5-bromoindole Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095

The available data on the parent indoles suggests that both isomers are excellent substrates for Suzuki-Miyaura coupling, affording high yields. The slightly different conditions reported in the literature make a direct rate comparison challenging. However, the position of the bromine is not expected to lead to dramatic differences in reactivity in this particular transformation, especially with the activating effect of the 3-carbonitrile group.

Experimental Protocols

General Procedure for N-Alkylation of Bromoindoles

To a solution of the bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes, after which the alkylating agent (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of Bromoindoles

A mixture of the bromoindole (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired coupled product.

Conclusion

Based on the available data for the parent bromoindoles, both this compound and 5-bromo-1H-indole-3-carbonitrile are expected to be versatile synthetic intermediates.

  • N-H Reactivity: Both isomers should undergo efficient N-alkylation under standard conditions. The slightly different electronic environment of the indole nitrogen may lead to minor differences in reaction rates, but high conversions are anticipated for both.

  • C-Br Reactivity: The C-Br bond in both isomers is activated by the electron-withdrawing 3-carbonitrile group, making them excellent candidates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. While steric hindrance around the C4-bromo position is slightly greater, it is not expected to significantly impede reactivity with common coupling partners.

A Comparative Guide to the Synthetic Routes of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of functionalized indole scaffolds is a critical endeavor. This guide provides a comparative analysis of two prominent synthetic pathways to obtain 4-bromo-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry. The comparison focuses on multi-step syntheses commencing from commercially available precursors, proceeding through the common intermediate, 4-bromo-1H-indole. The two primary routes detailed herein utilize the Leimgruber-Batcho and Fischer indole syntheses for the construction of the core indole structure, followed by subsequent functionalization at the C3 position.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective yields and conditions.

StepReactionRoute 1: Leimgruber-BatchoRoute 2: Fischer Indole
1 Indole Ring Formation Synthesis of 4-bromo-1H-indole Synthesis of 4-bromo-1H-indole
Starting Materials2-Bromo-6-nitrotoluene, DMF-DMA, Pyrrolidine(3-Bromophenyl)hydrazine, Acetaldehyde
Key ReagentsRaney Nickel, HydrazinePolyphosphoric acid (PPA)
Conditions1. Reflux; 2. RefluxHeat
Yield High (typical >80%) Moderate to High (60-80%)
2 C3-Formylation Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation
Starting Material4-bromo-1H-indole4-bromo-1H-indole
Key ReagentsPOCl₃, DMFPOCl₃, DMF
Conditions0°C to 90°C0°C to 90°C
Yield Excellent (~93%) [1]Excellent (~93%) [1]
3 Nitrile Formation Aldehyde to Nitrile Conversion Aldehyde to Nitrile Conversion
Starting Material4-bromo-1H-indole-3-carbaldehyde4-bromo-1H-indole-3-carbaldehyde
Key ReagentsDiammonium hydrogen phosphate, 1-NitropropaneDiammonium hydrogen phosphate, 1-Nitropropane
ConditionsRefluxReflux
Yield High (crude 85-95%) High (crude 85-95%)
Overall Good to Excellent Moderate to Good

Mandatory Visualization

Route 1: Leimgruber-Batcho Synthesis Pathway

Leimgruber_Batcho_Synthesis A 2-Bromo-6-nitrotoluene B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C 4-Bromo-1H-indole B->C Raney Ni, H₂NNH₂ D 4-Bromo-1H-indole-3-carbaldehyde C->D POCl₃, DMF (Vilsmeier-Haack) E This compound D->E (NH₄)₂HPO₄, 1-Nitropropane

Caption: Synthetic workflow for Route 1.

Route 2: Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis A (3-Bromophenyl)hydrazine + Acetaldehyde B Hydrazone Intermediate A->B Acid catalyst C 4-Bromo-1H-indole B->C Polyphosphoric Acid, Heat D 4-Bromo-1H-indole-3-carbaldehyde C->D POCl₃, DMF (Vilsmeier-Haack) E This compound D->E (NH₄)₂HPO₄, 1-Nitropropane

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Route 1: Leimgruber-Batcho Indole Synthesis Approach

Step 1a: Synthesis of 4-bromo-1H-indole

The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole.[2][3]

  • Enamine Formation: A mixture of 2-bromo-6-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in an appropriate solvent (e.g., DMF) is heated to reflux. The reaction progress is monitored by TLC until the starting material is consumed. The resulting enamine intermediate, (E)-1-(2-(2-bromo-6-nitrophenyl)vinyl)pyrrolidine, can be isolated or used directly in the next step.

  • Reductive Cyclization: The enamine intermediate is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, typically Raney nickel, is added, followed by the cautious addition of hydrazine hydrate. The mixture is heated to reflux. The reaction is highly exothermic and proceeds with the evolution of nitrogen gas. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude 4-bromo-1H-indole is then purified by column chromatography or recrystallization.

Step 2: Vilsmeier-Haack Formylation of 4-bromo-1H-indole

This reaction introduces a formyl group at the C3 position of the indole ring.[4][5][6]

  • In a flask, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.

  • A solution of 4-bromo-1H-indole in DMF is then added slowly to the prepared Vilsmeier reagent.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a period, then heated to around 90°C for several hours.

  • The reaction is quenched by pouring it into a mixture of ice and a base, such as sodium carbonate or sodium hydroxide solution, until the mixture is alkaline.

  • The precipitated solid, 4-bromo-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried. A yield of approximately 93% can be expected.[1]

Step 3: Conversion of 4-bromo-1H-indole-3-carbaldehyde to this compound

This step converts the C3-aldehyde to the target nitrile.

  • A mixture of 4-bromo-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is heated to reflux for several hours.

  • After the reaction is complete, the volatile components are removed under reduced pressure.

  • Water is added to the residue, which induces the precipitation of the crude this compound.

  • The solid product is collected by filtration and dried. It can be further purified by recrystallization. Crude yields are typically in the range of 85-95%.

Route 2: Fischer Indole Synthesis Approach

Step 1b: Synthesis of 4-bromo-1H-indole

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[7][8]

  • Hydrazone Formation: (3-Bromophenyl)hydrazine (or its hydrochloride salt) is reacted with acetaldehyde in a suitable solvent like ethanol. A catalytic amount of acid may be used. The resulting hydrazone can be isolated or generated in situ.

  • Cyclization: The hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent, or zinc chloride, and heated. The reaction mixture is stirred at an elevated temperature until the formation of the indole is complete as indicated by TLC.

  • The reaction is then cooled and quenched, typically by pouring it onto ice and neutralizing with a base.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 4-bromo-1H-indole is purified by column chromatography.

Step 2: Vilsmeier-Haack Formylation of 4-bromo-1H-indole

The experimental protocol for this step is identical to Step 2 in Route 1.

Step 3: Conversion of 4-bromo-1H-indole-3-carbaldehyde to this compound

The experimental protocol for this step is identical to Step 3 in Route 1.

Comparison of the Synthetic Routes

Both the Leimgruber-Batcho and Fischer indole syntheses are robust and widely used methods for constructing the indole core. The subsequent functionalization steps to introduce the 3-carbonitrile group are common to both routes and are generally high-yielding.

The primary distinction between the two routes lies in the initial indole formation. The Leimgruber-Batcho synthesis is often favored due to its typically high yields, milder reaction conditions for the cyclization step, and the ready availability of a wide range of substituted o-nitrotoluenes.[2] The reaction avoids the strongly acidic conditions often required for the Fischer indole synthesis, which can be advantageous when acid-labile functional groups are present.

The Fischer indole synthesis , while a classic and powerful method, can sometimes suffer from lower yields and the need for harsh acidic conditions and high temperatures, which may limit its compatibility with certain substrates.[7][9] The availability and stability of the required substituted phenylhydrazines can also be a consideration.

References

A Spectroscopic Comparison of 4-Bromo-1H-indole-3-carbonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-bromo-1H-indole-3-carbonitrile and its isomers: 5-bromo-1H-indole-3-carbonitrile, 6-bromo-1H-indole-3-carbonitrile, and 7-bromo-1H-indole-3-carbonitrile. The precise characterization of these isomers is crucial for their application in medicinal chemistry and materials science, where positional isomerism can significantly impact biological activity and material properties.

Due to the limited availability of direct experimental spectroscopic data for all isomers, this guide combines experimental data from closely related analogs with predicted NMR data to facilitate a comparative analysis. The mass spectrometry and infrared spectroscopy data are based on characteristic values for the functional groups present.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the bromo-1H-indole-3-carbonitrile isomers.

Mass Spectrometry

The primary mass spectrometric feature for all isomers is the isotopic pattern of the molecular ion due to the presence of a single bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
This compoundC₉H₅BrN₂221.06220/222 ([M]⁺), 141 ([M-Br]⁺), 114 ([M-Br-HCN]⁺)
5-Bromo-1H-indole-3-carbonitrileC₉H₅BrN₂221.06220/222 ([M]⁺), 141 ([M-Br]⁺), 114 ([M-Br-HCN]⁺)
6-Bromo-1H-indole-3-carbonitrileC₉H₅BrN₂221.06220/222 ([M]⁺), 141 ([M-Br]⁺), 114 ([M-Br-HCN]⁺)
7-Bromo-1H-indole-3-carbonitrileC₉H₅BrN₂221.06220/222 ([M]⁺), 141 ([M-Br]⁺), 114 ([M-Br-HCN]⁺)
Infrared (IR) Spectroscopy

The IR spectra of these isomers are expected to be very similar, with characteristic peaks for the N-H and C≡N stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will show variations due to the different substitution patterns on the benzene ring.

CompoundN-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C=C Stretch (Aromatic, cm⁻¹)
This compound~3400~2230~1600-1450
5-Bromo-1H-indole-3-carbonitrile~3400~2230~1600-1450
6-Bromo-1H-indole-3-carbonitrile~3400~2230~1600-1450
7-Bromo-1H-indole-3-carbonitrile~3400~2230~1600-1450

Note: The IR spectrum of the closely related 7-iodo-1H-indole-3-carbonitrile shows an N-H stretch at 3233 cm⁻¹ and a C≡N stretch at 2229 cm⁻¹.[1]

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The predicted ¹H NMR chemical shifts provide a basis for distinguishing the isomers. The position of the bromine atom significantly influences the chemical shifts and coupling patterns of the aromatic protons.

Proton4-Bromo5-Bromo6-Bromo7-Bromo
H-1 (NH)~12.5 (br s)~12.3 (br s)~12.3 (br s)~12.4 (br s)
H-2~8.4 (s)~8.5 (s)~8.4 (s)~8.3 (s)
H-4-~7.9 (d)~7.8 (d)~7.7 (d)
H-5~7.3 (d)~7.4 (dd)~7.2 (dd)~7.1 (t)
H-6~7.2 (t)~7.6 (d)-~7.7 (d)
H-7~7.6 (d)~7.6 (s)~8.0 (s)-

Note: Experimental data for 7-iodo-1H-indole-3-carbonitrile in DMSO-d₆ shows the following signals: δ 12.21 (s, 1H, NH), 8.30 (s, 1H, C(2)H), 7.70 (dd, 1H, J = 7.5/0.9 Hz, C(4)H or C(6)H), 7.66 (dd, 1H, J = 8.0/1.0 Hz, C(4)H or C(6)H), 7.05 (t, 1H, J = 7.7 Hz, C(5)H).[1]

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

The predicted ¹³C NMR chemical shifts are highly informative for identifying the position of the bromine atom, particularly the chemical shift of the carbon atom directly bonded to bromine.

Carbon4-Bromo5-Bromo6-Bromo7-Bromo
C-2~135~136~135~135
C-3~88~87~87~86
C-3a~127~129~126~127
C-4~115~126~123~132
C-5~125~115~125~124
C-6~123~128~115~123
C-7~113~114~117~105
C-7a~137~135~137~137
C≡N~116~116~116~116

Note: Experimental data for 7-iodo-1H-indole-3-carbonitrile in DMSO-d₆ shows the following signals: δ 137.2, 135.3, 132.5, 127.1, 123.5, 118.5, 115.9, 85.9 (C≡N), 78.2 (C-7).[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromo-1H-indole-3-carbonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C≡N, and aromatic C=C bonds.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or by hyphenated techniques like GC-MS or LC-MS.

  • Ionization: Use Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and observe the characteristic 1:1 isotopic pattern for the bromine-containing fragments. Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of the bromo-1H-indole-3-carbonitrile isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structural Elucidation start Starting Materials (Bromo-indole) reaction Cyanation Reaction start->reaction workup Work-up & Purification (Crystallization/Chromatography) reaction->workup ms Mass Spectrometry (MS) workup->ms Purified Isomer ir Infrared (IR) Spectroscopy workup->ir Purified Isomer nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Purified Isomer comparison Comparative Analysis of Spectroscopic Data ms->comparison ir->comparison nmr->comparison structure Structural Confirmation of Isomer comparison->structure

Caption: Workflow for the synthesis and spectroscopic analysis of bromo-1H-indole-3-carbonitrile isomers.

References

comparative study of palladium catalysts for reactions of 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for Reactions of 4-Bromo-1H-indole-3-carbonitrile

This guide provides a comparative analysis of various palladium catalysts for key cross-coupling reactions involving this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of functionalized indole derivatives, which are significant scaffolds in pharmaceuticals and functional materials. This document presents illustrative experimental data based on analogous systems, detailed protocols, and visual representations of reaction workflows to aid researchers in selecting optimal catalytic systems.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, several important transformations can be envisioned, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The efficiency of these reactions is highly dependent on the palladium source, the nature of the ligand, the base, and the solvent system.

Comparative Performance of Palladium Catalysts

The following tables summarize the expected performance of common palladium catalysts in various cross-coupling reactions with this compound. The data is compiled based on established principles of palladium catalysis and results from similar substrates found in the literature.[1][2][3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[4] The selection of the palladium catalyst and ligand is critical for high efficiency.[1]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O8012~85~28
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004>95>95
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002>98>196

Note: The data in this table is a representative compilation from various sources for similar brominated aromatic substrates and may not reflect a direct head-to-head comparison under identical conditions for this compound.[3]

Analysis:

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst. However, for more challenging substrates, bulky, electron-rich phosphine ligands like SPhos are often required to achieve higher yields and turnover numbers by promoting oxidative addition and reductive elimination.[3]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active catalysts due to the strong σ-donating ability of the NHC ligand, often allowing for lower catalyst loadings and shorter reaction times.[3]

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst.[5] Copper-free versions have also been developed.[6][7]

Table 2: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene.

Catalyst SystemCo-catalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuI (5 mol%)2Et₃NTHF656~90
[DTBNpP]Pd(crotyl)ClNone2.5TMPDMSOrt6~87
Pd(OAc)₂ / P(t-Bu)₃None2Cs₂CO₃1,4-Dioxane8012~85

Note: This data is based on general Sonogashira coupling protocols and specific examples with similar bromo-heterocyclic compounds.[6][8]

Analysis:

  • Classical System (PdCl₂(PPh₃)₂/CuI): This is a widely used and effective system for Sonogashira couplings.[5]

  • Copper-Free Systems: The use of bulky, electron-rich phosphine ligands such as di-tert-butylneopentylphosphine (DTBNpP) allows for efficient copper-free Sonogashira couplings at room temperature.[6] This can be advantageous when the presence of copper might lead to side reactions or complicate purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[9][10]

Table 3: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound with Morpholine.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAP2NaOt-BuToluene1008~90
Pd(OAc)₂ / XPhos1K₃PO₄1,4-Dioxane1003>95
Pd₂(dba)₃ / Xantphos2Cs₂CO₃1,4-Dioxane1001-3>90

Note: The data is extrapolated from studies on the amination of other aryl bromides and N-substituted 4-bromo-7-azaindoles.[2][11][12]

Analysis:

  • Bidentate Phosphine Ligands (e.g., BINAP, Xantphos): These ligands were among the first to allow for the efficient coupling of a wide range of amines.[9] Xantphos, in particular, has been shown to be effective for the amination of bromo-azaindoles.[2][11]

  • Sterically Hindered Ligands (e.g., XPhos): The development of bulky, electron-rich monophosphine ligands has further expanded the scope of the Buchwald-Hartwig amination, often providing higher yields under milder conditions.[12]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13][14]

Table 4: Comparative Performance of Palladium Catalysts in the Heck Reaction of this compound with Styrene.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂5K₃PO₄EtOH10012~70-80
PdCl₂(PCy₃)₂4K₂CO₃DMF908~85
Pd/C3NaOAcDMA12024~90

Note: Data is based on general Heck reaction protocols and studies on various aryl bromides.[15][16][17]

Analysis:

  • Ligandless Catalysts (e.g., Pd(OAc)₂): In some cases, the Heck reaction can proceed without the addition of an external ligand, although higher catalyst loadings may be required.[17]

  • Phosphine Ligands (e.g., PCy₃): The use of phosphine ligands can improve the efficiency and selectivity of the Heck reaction.[16]

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon can be an effective and recyclable catalyst for the Heck reaction, although it may require higher temperatures.[15]

Experimental Protocols

Below are generalized experimental protocols for the cross-coupling reactions of this compound.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-3 mol%), the ligand (if applicable, e.g., 2-6 mol%), this compound (1.0 mmol), and the arylboronic acid (1.2 mmol). Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL). Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Heat the mixture at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[3]

General Procedure for Sonogashira Coupling (Copper-Free)

In a sealed tube, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the base (e.g., TMP, 2.0 mmol) in an anhydrous solvent (e.g., DMSO, 5 mL) under an inert atmosphere. Stir the reaction at room temperature or heat as required. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by chromatography.[6]

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the base (e.g., NaOt-Bu, 1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol). Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the tube is sealed and heated at the specified temperature until the starting material is consumed. The reaction is then cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography.[12]

General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the base (e.g., K₃PO₄, 2.0 mmol), and a solvent (e.g., EtOH, 5 mL) is placed in a sealed tube. The reaction is stirred at a high temperature (e.g., 100 °C) for the required time. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography.[17]

Visualizing Reaction Pathways and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]

General Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants This compound + Coupling Partner Inert_Atmosphere Degas / Inert Atmosphere Reactants->Inert_Atmosphere Catalyst_System Pd Precatalyst + Ligand Catalyst_System->Inert_Atmosphere Reagents Base + Solvent Reagents->Inert_Atmosphere Heating Heat to specified Temp. Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench_Extract Quench & Extract Monitoring->Quench_Extract Purification Column Chromatography Quench_Extract->Purification Analysis NMR, MS Purification->Analysis

Caption: A generalized workflow for screening palladium catalysts.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine_Coordination HNR2 Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine_Coordination->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[9]

References

Assessing the Purity of Synthesized 4-bromo-1H-indole-3-carbonitrile by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for assessing the purity of synthesized 4-bromo-1H-indole-3-carbonitrile. The information presented herein is intended to assist researchers in selecting and implementing a robust analytical method for quality control and impurity profiling. The guide includes detailed experimental protocols, comparative data, and a visual representation of the analytical workflow.

Introduction

This compound is a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. As with any synthesized active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical step in the research and development process. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal tool for purity assessment. This guide outlines a suitable HPLC method and discusses potential impurities that may arise during synthesis.

Potential Synthetic Routes and Likely Impurities

  • Cyanation of 4-bromoindole: This would involve the introduction of a nitrile group at the C3 position of a pre-existing 4-bromoindole scaffold.

  • Bromination of indole-3-carbonitrile: This route would involve the direct bromination of indole-3-carbonitrile.

Based on these potential synthetic strategies, a range of impurities could be present in the crude product, including:

  • Starting Materials: Unreacted 4-bromoindole or indole-3-carbonitrile.

  • Regioisomers: 5-bromo-, 6-bromo-, and 7-bromo-1H-indole-3-carbonitrile, which may form during the bromination step.

  • Byproducts of Cyanation: Impurities arising from the specific cyanation reagent and conditions used.

  • Byproducts of Bromination: Di-brominated or other over-brominated species.

  • Degradation Products: Products resulting from the decomposition of the target molecule under the reaction or purification conditions.

Recommended HPLC Method for Purity Assessment

A reverse-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound and its potential impurities. The following protocol provides a robust starting point for method development and validation.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a UV detector.

2. Chromatographic Conditions:

ParameterRecommended ConditionAlternative Condition
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B, 20-25 min: 30% BIsocratic elution with an optimized ratio of Mobile Phase A and B may be suitable for specific known impurities.
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Column Temperature 30 °C25 - 35 °C
Detection Wavelength 220 nm and 280 nmDAD scan from 200-400 nm for peak purity analysis
Injection Volume 10 µL5 - 20 µL

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water (e.g., 50:50 v/v), to obtain a stock solution of 0.1 mg/mL.

  • Further dilute the stock solution as needed to fall within the linear range of the detector.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Analytical Standard:

  • A certified analytical standard of this compound is not readily commercially available. For quantitative analysis, it is recommended to either:

    • Purify a small batch of the synthesized material to >99.5% purity (as determined by HPLC peak area normalization and other analytical techniques like NMR and Mass Spectrometry) to be used as an in-house reference standard.

    • Engage a custom synthesis service to prepare a certified reference standard.

Comparative Data

The following table presents hypothetical, yet representative, data that could be obtained when analyzing a synthesized batch of this compound using the recommended HPLC method. This data is for illustrative purposes to demonstrate how the purity and impurity profile can be presented.

CompoundRetention Time (min)Peak Area (%)Identification
This compound12.598.5Target Compound
Impurity 1 (Starting Material)8.20.54-bromoindole (Hypothesized)
Impurity 2 (Regioisomer)11.80.36-bromo-1H-indole-3-carbonitrile (Hypothesized)
Impurity 3 (Byproduct)14.10.2Di-bromo-1H-indole-3-carbonitrile (Hypothesized)
Impurity 4 (Unknown)9.50.5Unknown

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC-based purity assessment of synthesized this compound.

HPLC_Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound CrudeProduct Crude Product (Target + Impurities) Synthesis->CrudeProduct Weighing Weigh Sample CrudeProduct->Weighing Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Area % Chromatogram->Integration PurityReport Generate Purity Report Integration->PurityReport

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for assessing the purity of synthesized this compound. By employing a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, effective separation of the main compound from potential process-related impurities and degradation products can be achieved. For accurate quantitative analysis, the establishment of a well-characterized in-house reference standard or the procurement of a certified standard is paramount. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries to ensure the quality and consistency of this important indole derivative.

A Comparative Guide to the Biological Activities of Bromo-Substituted Indole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic addition of a bromine atom to the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This guide provides a comparative overview of the biological activities of bromo-substituted indole-3-carbonitriles and closely related bromo-indole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Anticancer Activity: A Tale of Substitution Patterns

Bromo-substituted indoles have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the position of the bromine atom and other substituents. While direct comparative studies on all positional isomers of bromo-indole-3-carbonitrile are limited, research on analogous bromo-indole structures provides valuable insights into structure-activity relationships (SAR).

Generally, the introduction of a bromine atom at the C5 or C6 position of the indole ring has been associated with enhanced antiproliferative activity. For instance, studies on isatin derivatives have shown that bromination at these positions can increase their anti-inflammatory and anti-cancer effects.[1]

Table 1: Anticancer Activity of Bromo-Substituted Indole Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (IC50/GI50/LC50)Reference(s)
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d)MCF-7 (Breast)IC50 = 2.93 µM[2]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c)MCF-7 (Breast)IC50 = 7.17 µM[2]
Pyrrole-indole hybrid with single bromo-substitution (3e)COLO 205 (Colon)LC50 = 0.89 µM[3]
Pyrrole-indole hybrid with single bromo-substitution (3e)NCI/ADR-RES (Ovarian)LC50 = 0.97 µM[3]
Pyrrole-indole hybrid with single bromo-substitution (3e)SK-MEL-5 (Melanoma)LC50 = 1.22 µM[3]
Pyrrole-indole hybrid with dibromo-substitution (3f)SK-MEL-5 (Melanoma)LC50 = 8.65 µM[3]
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung)IC50 = 14.4 µg/mL[4]
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC (Endothelial)IC50 = 5.6 µg/mL[4]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; LC50: 50% lethal concentration.

Antimicrobial Activity: Halogenation as a Key Strategy

The antimicrobial potential of indole derivatives is significantly enhanced by halogenation. Bromo-substituted indoles have exhibited promising activity against a range of bacterial and fungal pathogens. The position of the bromine atom, along with the nature of other substituents, plays a crucial role in determining the spectrum and potency of antimicrobial action.

For example, a series of 6-bromoindolglyoxylamido derivatives have been identified as having enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal properties. Furthermore, studies on fascaplysin analogs have shown that the introduction of bromine at the C3 and C10 positions can enhance antimicrobial properties by 4 to 16 times against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Bromo-Substituted Indole Derivatives

Compound/DerivativeMicroorganism(s)Activity (MIC)Reference(s)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (related to bromo-indoles)MRSA ATCC 433000.98 µg/mL[5]
Indole-thiadiazole derivative (2c)Bacillus subtilis3.125 µg/mL
Indole-triazole derivative (3c)Bacillus subtilis3.125 µg/mL
3-Bromo-1-ethyl-1H-indoleAspergillus niger ATCC 164041.17 µg/mL[6]
6-Bromo-8-nitroflavone (related flavonoid)Enterococcus faecalis ATCC 19433Potent inhibition at 0.1% concentration[7]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)XDR Salmonella Typhi6.25 mg/mL[8]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; XDR: Extensively Drug-Resistant.

Enzyme Inhibition: Targeting Key Pathological Pathways

Bromo-substituted indoles have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. For instance, certain derivatives have shown potent inhibition of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions.[9]

Table 3: Enzyme Inhibitory Activity of Bromo-Substituted Indole Derivatives

Compound/DerivativeEnzyme TargetActivity (IC50/Ki)Reference(s)
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d)VEGFR-2IC50 = 0.503 µM[2]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c)VEGFR-2IC50 = 0.728 µM[2]
Pyrrole-indole hybrid with single chloro-substitution (3h)AromataseIC50 = 1.8 µM[3]
Indole-3-carboxylic acid-based derivative (17)Bcl-2Ki = 0.26 µM[10]
Indole-3-carboxylic acid-based derivative (17)Mcl-1Ki = 72 nM[10]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; Bcl-2: B-cell lymphoma 2; Mcl-1: Myeloid cell leukemia 1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the bromo-substituted indole-3-carbonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: The bromo-substituted indole-3-carbonitrile is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Anticancer cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cancer Cells in 96-well plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add Bromo-Indole Derivatives overnight_incubation->add_compound incubation_24_72h Incubate (24-72h) add_compound->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate (4h) add_mtt->incubation_4h add_solubilizer Add Solubilizer incubation_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Data Analysis

General workflow for determining the anticancer activity using the MTT assay.

Signaling_Pathway_Inhibition cluster_receptor cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor (e.g., VEGFR-2) kinase_cascade Kinase Cascade (e.g., Raf-MEK-ERK) receptor->kinase_cascade Signal Transduction transcription Gene Transcription kinase_cascade->transcription bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) proliferation Cell Proliferation & Survival bcl2->proliferation transcription->proliferation proliferation->bcl2 Inhibits Apoptosis bromo_indole Bromo-Indole Derivative bromo_indole->receptor Inhibits bromo_indole->bcl2 Inhibits

Potential inhibition points of bromo-indole derivatives in cancer signaling pathways.

Conclusion

Bromo-substituted indole-3-carbonitriles and related bromo-indole derivatives represent a promising class of compounds with diverse biological activities. The position of the bromine substituent is a critical determinant of their anticancer and antimicrobial potency. While the available data underscores the potential of these compounds, further systematic studies directly comparing the biological activities of the full range of positional isomers of bromo-indole-3-carbonitrile are warranted. Such studies will provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

Unambiguous Structure Confirmation of 4-bromo-1H-indole-3-carbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of 4-bromo-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various biologically active compounds.

While X-ray crystallography stands as the gold standard for providing unequivocal proof of structure, its application is contingent on the successful growth of a single, high-quality crystal. In instances where suitable crystals are unattainable, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, serves as a robust alternative for comprehensive structural characterization. This guide presents a comparison of these methods, supported by experimental data for closely related compounds, to aid researchers in selecting the most appropriate analytical approach.

Data Presentation: A Comparative Overview

The following tables summarize the expected and observed data for this compound and its analogues from various analytical techniques.

Table 1: X-ray Crystallography Data (Hypothetical for this compound)

ParameterExpected Data for this compound
Crystal SystemMonoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Bond Lengths (Å)C-Br, C≡N, C-C, C-N, N-H
Bond Angles (°)Angles defining the indole ring and substituent geometry
Torsion Angles (°)Describing the planarity of the molecule
Final R-factor< 0.05 for a reliable structure

Note: As of this guide's compilation, a publicly available crystal structure for this compound could not be located, underscoring the importance of alternative methods.

Table 2: NMR Spectroscopic Data for Indole Derivatives

CompoundTechniqueSolventChemical Shifts (δ, ppm)
4-bromo-3-methyl-1H-indole¹H NMRCDCl₃7.94 (s, 1H), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H)[1]
¹³C NMRCDCl₃137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65[1]
4-bromo-1H-indole-3-carbaldehyde¹H NMRCDCl₃10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H)[2]
¹³C NMRCDCl₃185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[2]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueCompound FamilyExpected Data for this compound
Mass Spectrometry (EI)Bromo-1H-indole derivativesMolecular ion peaks at m/z 220 and 222 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of HCN and Br.[3]
Infrared SpectroscopyIndole derivativesCharacteristic nitrile (C≡N) stretch around 2260-2240 cm⁻¹. N-H stretch for the indole ring around 3400-3300 cm⁻¹. Aromatic C-H and C=C stretches in their respective regions.[3]

Experimental Protocols

X-ray Crystallography (General Protocol)

  • Crystal Growth: A suitable single crystal of the compound is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions and thermal parameters.

NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For structure confirmation, a suite of experiments is typically performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Data Analysis: The chemical shifts, coupling constants, and correlation peaks in the 2D spectra are analyzed to assign the structure and confirm the connectivity of atoms.

Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe, or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: An appropriate ionization technique is used. Electron Ionization (EI) is a common "hard" ionization method that provides fragmentation information useful for structural elucidation.[3] "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed on an Attenuated Total Reflectance (ATR) crystal, or mixed with KBr to form a pellet.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured.

  • Data Analysis: The resulting spectrum is analyzed to identify the presence of specific functional groups based on their characteristic absorption bands.

Visualization of Structure Confirmation Workflow

The following diagram illustrates the logical workflow for small molecule structure confirmation, highlighting the definitive nature of X-ray crystallography versus the correlative approach of spectroscopic methods.

G cluster_synthesis Compound Synthesis & Purification cluster_confirmation Structure Confirmation cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth If crystal forms NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR If no suitable crystal MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray_Data X-ray Diffraction Data Collection Crystal_Growth->Xray_Data Structure_Solution Structure Solution & Refinement Xray_Data->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure Spectroscopic_Analysis Combined Spectroscopic Data Analysis NMR->Spectroscopic_Analysis MS->Spectroscopic_Analysis IR->Spectroscopic_Analysis Spectroscopic_Analysis->Final_Structure Inferred Structure

Caption: Workflow for small molecule structure confirmation.

References

A Comparative Guide to the Electrochemical Properties of 4-bromo-1H-indole-3-carbonitrile and Other Halo-indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial intermediates in the synthesis of numerous pharmaceutical agents. Understanding the electrochemical properties of these halo-indoles is paramount for developing novel synthetic routes, elucidating reaction mechanisms, and predicting their metabolic fate. This guide provides a comparative analysis of the electrochemical properties of 4-bromo-1H-indole-3-carbonitrile versus other halo-indoles, supported by established electrochemical principles and data from related compounds.

Influence of Halogen Substitution on Electrochemical Properties

The nature of the halogen substituent on the indole ring is expected to significantly influence its electrochemical properties, primarily the oxidation and reduction potentials. The two main electronic effects of halogens are induction and resonance. Halogens are inductively electron-withdrawing and exhibit a resonance-donating effect. The interplay of these effects, along with the carbon-halogen bond strength, dictates the overall electrochemical behavior.

Expected Trends in Oxidation and Reduction Potentials:

  • Oxidation Potential: The oxidation of the indole ring involves the removal of electrons. Electron-withdrawing groups generally make oxidation more difficult (i.e., require a higher positive potential). The inductive effect of halogens follows the order F > Cl > Br > I. Therefore, it is anticipated that the oxidation potential will increase in the order: Iodo-indole < Bromo-indole < Chloro-indole < Fluoro-indole. The electron-donating resonance effect, which would lower the oxidation potential, is weaker for halogens and does not typically override the inductive effect in this context.

  • Reduction Potential: The reduction of halo-aromatic compounds often involves the cleavage of the carbon-halogen bond. The ease of this reduction is inversely proportional to the bond strength (C-F > C-Cl > C-Br > C-I). Consequently, the reduction potential is expected to become less negative (i.e., reduction becomes easier) as the halogen becomes heavier. Thus, the anticipated order for the ease of reduction is: Iodo-indole > Bromo-indole > Chloro-indole > Fluoro-indole.

Data Presentation: Predicted Electrochemical Properties

The following table summarizes the predicted relative electrochemical properties of 4-halo-1H-indole-3-carbonitriles. The exact potential values would need to be determined experimentally.

CompoundHalogenPredicted Relative Oxidation Potential (V)Predicted Relative Reduction Potential (V)Key Physicochemical Differences from this compound
4-fluoro-1H-indole-3-carbonitrileFHighestMost NegativeStronger C-X bond, more electronegative halogen, less polarizable.
4-chloro-1H-indole-3-carbonitrileClHighNegativeStronger C-X bond, more electronegative halogen than bromine.
This compound Br Baseline Baseline -
4-iodo-1H-indole-3-carbonitrileILowestLeast NegativeWeaker C-X bond, less electronegative halogen, more polarizable.

Experimental Protocols

To experimentally validate the predicted trends, cyclic voltammetry (CV) is the most suitable technique.[1] A detailed protocol for a comparative CV study is provided below.

Objective: To determine and compare the oxidation and reduction potentials of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-indole-3-carbonitrile.

Materials:

  • 4-fluoro-1H-indole-3-carbonitrile

  • 4-chloro-1H-indole-3-carbonitrile

  • This compound

  • 4-iodo-1H-indole-3-carbonitrile

  • Anhydrous acetonitrile (CH₃CN) or other suitable aprotic solvent

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar

  • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Working electrode: Glassy carbon electrode

  • Counter electrode: Platinum wire

Procedure:

  • Solution Preparation: Prepare 1 mM solutions of each halo-indole in the electrolyte solution (0.1 M TBAPF₆ in anhydrous acetonitrile).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, reference electrode, and counter electrode immersed in the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat to the cyclic voltammetry mode.

    • Define the potential window. For oxidation, a typical range would be from 0 V to +2.0 V. For reduction, a range from 0 V to -2.0 V might be appropriate. These ranges should be optimized based on preliminary scans.

    • Set the scan rate, starting with a typical value of 100 mV/s.

    • Run the cyclic voltammogram for each compound.

  • Data Analysis:

    • From the resulting voltammograms, determine the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction for each compound.

    • If the processes are reversible or quasi-reversible, the half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2.

    • Compare the obtained potential values for the different halo-indoles.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare 1 mM Halo-indole in 0.1 M TBAPF6/CH3CN setup_cell Assemble 3-Electrode Cell prep_solution->setup_cell deoxygenate Deoxygenate with N2/Ar setup_cell->deoxygenate run_cv Run Cyclic Voltammetry (e.g., 0 to +2.0 V for oxidation) deoxygenate->run_cv analyze_voltammogram Analyze Voltammogram run_cv->analyze_voltammogram determine_potentials Determine Oxidation/Reduction Potentials analyze_voltammogram->determine_potentials compare_compounds Compare Potentials of Halo-indoles determine_potentials->compare_compounds

Caption: Workflow for the comparative electrochemical analysis of halo-indoles using cyclic voltammetry.

logical_relationship cluster_oxidation Ease of Oxidation cluster_reduction Ease of Reduction F_ox Fluoro-indole Cl_ox Chloro-indole F_ox->Cl_ox Increasing Ease Br_ox Bromo-indole Cl_ox->Br_ox Increasing Ease I_ox Iodo-indole Br_ox->I_ox Increasing Ease I_red Iodo-indole Br_red Bromo-indole I_red->Br_red Decreasing Ease Cl_red Chloro-indole Br_red->Cl_red Decreasing Ease F_red Fluoro-indole Cl_red->F_red Decreasing Ease

Caption: Predicted trends for the ease of oxidation and reduction of 4-halo-1H-indole-3-carbonitriles.

References

benchmarking the efficiency of different synthetic protocols for 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic protocols for obtaining 4-bromo-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry. The comparison focuses on a traditional two-step method involving a formylation followed by conversion to the nitrile, and a more direct, modern approach of C-H cyanation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiencies.

ParameterProtocol 1: Two-Step Synthesis via FormylationProtocol 2: Direct C-H Cyanation (Projected)
Starting Material 4-bromo-1H-indole4-bromo-1H-indole
Key Reagents 1. POCl3, DMF2. NH2OH·HCl, Ac2OPd(OAc)2, K4[Fe(CN)6], Cu(OAc)2
Number of Steps 21
Reaction Time Step 1: Not specifiedStep 2: 2 hours12-24 hours
Reaction Temperature Step 1: Not specifiedStep 2: Reflux130°C
Overall Yield ~87% (for the second step)Moderate to Good (estimated)
Purification Column chromatographyColumn chromatography

Experimental Protocols: Detailed Methodologies

A thorough understanding of the experimental procedures is crucial for reproducibility and optimization.

Protocol 1: Two-Step Synthesis via Formylation and Cyanation

This protocol involves the initial conversion of 4-bromo-1H-indole to 4-bromo-1H-indole-3-carbaldehyde, which is then transformed into the target nitrile.

Step 1: Synthesis of 4-bromo-1H-indole-3-carbaldehyde

A detailed experimental procedure for this initial formylation step, often a Vilsmeier-Haack reaction, is a standard and widely practiced method in organic synthesis.

Step 2: Synthesis of this compound

To a solution of 4-bromo-1H-indole-3-carbaldehyde (1.0 equivalent) in acetic anhydride (10 volumes), hydroxylamine hydrochloride (1.5 equivalents) is added. The reaction mixture is then heated to reflux for 2 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography to afford this compound. This second step has a reported yield of approximately 87%.

Protocol 2: Direct Palladium-Catalyzed C-H Cyanation

This protocol offers a more direct route to the target molecule through the activation of the C-H bond at the 3-position of the indole ring. To a reaction tube are added 4-bromo-1H-indole (1.0 equivalent), palladium(II) acetate (10 mol %), potassium hexacyanoferrate(II) (K4[Fe(CN)6], 0.5 equivalents), and copper(II) acetate (3.0 equivalents). For N-unsubstituted indoles, no additional base is typically required. Dry dimethyl sulfoxide (DMSO) is added as the solvent. The reaction tube is sealed and placed in a preheated oil bath at 130°C. The reaction mixture is stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound. While a specific yield for 4-bromoindole is not provided in the general literature, direct cyanation of indole derivatives typically provides moderate to good yields.

Visualization of Synthetic Strategies

The logical workflows for the two synthetic protocols are illustrated below.

Synthetic_Protocols cluster_0 Protocol 1: Two-Step Synthesis cluster_1 Protocol 2: Direct C-H Cyanation start1 4-bromo-1H-indole intermediate 4-bromo-1H-indole-3-carbaldehyde start1->intermediate Formylation (Vilsmeier-Haack) end1 This compound intermediate->end1 Cyanation (Dehydration of Oxime) start2 4-bromo-1H-indole end2 This compound start2->end2 Direct C-H Cyanation (Pd-catalyzed)

Caption: Comparative workflow of the two synthetic routes to this compound.

Comparative Analysis of the Reaction Kinetics of 4-bromo-1H-indole-3-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted indoles is paramount for the efficient synthesis of complex molecules and the development of novel therapeutics. This guide provides a comparative analysis of the reaction kinetics of 4-bromo-1H-indole-3-carbonitrile, a key intermediate in medicinal chemistry. Due to the limited availability of direct experimental kinetic data for this specific compound in publicly accessible literature, this guide offers a comprehensive comparison based on established principles of physical organic chemistry and available data for closely related indole derivatives. The focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, providing insights into how the electronic properties of the substituents on the indole ring influence reaction rates.

The indole scaffold is a ubiquitous feature in a vast array of natural products and pharmaceutical agents. The functionalization of the indole core, particularly through carbon-carbon bond-forming reactions, is a cornerstone of modern synthetic chemistry. The presence of both a bromo substituent and a cyano group on the this compound molecule presents an interesting case for studying its reactivity. The bromine atom serves as a handle for cross-coupling reactions, while both the bromo and cyano groups act as electron-withdrawing groups, which significantly modulate the electron density of the indole ring system and, consequently, its reactivity.

Comparative Kinetic Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. For aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step.

To understand the reactivity of this compound, we can compare its expected kinetic profile with that of unsubstituted indole, 1H-indole-3-carbonitrile, and 4-bromo-1H-indole.

Table 1: Hypothetical Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Substituted Indoles with Phenylboronic Acid

EntryIndole DerivativeSubstituentsExpected Relative Rate Constant (k_rel)Rationale for Expected Reactivity
11H-IndoleNone- (no coupling site)Serves as a baseline for electronic properties.
24-Bromo-1H-indole-Br (at C4)1.0The electron-withdrawing -Br group decreases electron density on the indole ring, which can facilitate oxidative addition.
31H-Indole-3-carbonitrile-CN (at C3)- (no coupling site)The strongly electron-withdrawing -CN group significantly reduces the electron density of the pyrrole ring.
4This compound-Br (at C4), -CN (at C3)> 1.0The combined electron-withdrawing effect of both -Br and -CN groups is expected to make the C-Br bond more susceptible to oxidative addition, thus increasing the reaction rate compared to 4-bromo-1H-indole.

Note: The relative rate constants are hypothetical and for illustrative purposes to demonstrate the expected trend based on electronic effects. Actual values would need to be determined experimentally.

The electron-withdrawing nature of the bromo and cyano substituents in this compound is anticipated to have a pronounced effect on the kinetics of the Suzuki-Miyaura reaction. The decreased electron density at the carbon atom bearing the bromine should facilitate the oxidative addition step, which is often rate-limiting, by making the carbon atom more electrophilic.

Experimental Protocol for Kinetic Analysis

The following is a detailed methodology for conducting a comparative kinetic study of the Suzuki-Miyaura reaction with substituted bromoindoles.

Objective: To determine the initial reaction rates and apparent rate constants for the Suzuki-Miyaura coupling of various substituted 4-bromoindoles with phenylboronic acid.

Materials:

  • This compound

  • 4-Bromo-1H-indole (for comparison)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, prepare a stock solution of the Pd(0) catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in anhydrous, degassed 1,4-dioxane.

  • Reaction Setup: In a series of reaction vials, add the respective bromoindole (0.5 mmol), phenylboronic acid (0.75 mmol), and potassium carbonate (1.0 mmol).

  • Internal Standard Addition: Add a precise amount of the internal standard to each vial.

  • Solvent Addition: Add degassed 1,4-dioxane (4.5 mL) and degassed water (0.5 mL) to each vial.

  • Initiation of Reaction: Place the vials in a pre-heated reaction block at a constant temperature (e.g., 80 °C) and initiate the reaction by adding the catalyst stock solution (e.g., 1 mol% Pd).

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of cold diethyl ether and a drying agent (e.g., sodium sulfate), and vortex.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the initial slope of this curve. The apparent rate constant can be calculated by fitting the data to the appropriate rate law.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reactant_Vials Prepare Reactant Vials (Bromoindole, Boronic Acid, Base) Initiation Initiate Reaction (Add Catalyst) Reactant_Vials->Initiation Catalyst_Solution Prepare Catalyst Stock Solution Catalyst_Solution->Initiation Sampling Timed Aliquots Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching GCMS_HPLC GC-MS / HPLC Analysis Quenching->GCMS_HPLC Data_Processing Data Processing (Concentration vs. Time) GCMS_HPLC->Data_Processing Kinetic_Calculation Calculate Rates & Rate Constants Data_Processing->Kinetic_Calculation

Therapeutic Potential of 4-bromo-1H-indole-3-carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, 4-bromo-1H-indole-3-carbonitrile and its analogs are emerging as a promising class of therapeutic agents, particularly in the realm of oncology. This guide provides a comparative evaluation of their therapeutic potential, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Comparative Biological Activity

Analogs of this compound have been investigated for their activity against various cancer-related targets. The introduction of different substituents on the indole ring and modifications of the carbonitrile group have led to the identification of potent inhibitors of several protein kinases. The following tables summarize the in vitro activity of selected indole-3-carbonitrile analogs against key therapeutic targets.

Table 1: Inhibitory Activity of 1H-indole-3-carbonitrile Derivatives against TRK Kinase

CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity (IC50, nM)Reference
C11TRKA0.5KM-121.2[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.

Table 2: Inhibitory Activity of Indole-3-carbonitrile Analogs against DYRK1A Kinase

CompoundTargetIC50 (µM)Reference
7-chloro-1H-indole-3-carbonitrileDYRK1A>10[2][3]
Modified AnalogDYRK1ADouble-digit nanomolar[2]

Note: Specific IC50 values for the modified, more potent analogs were not detailed in the abstract.

Mechanism of Action

The therapeutic effects of this compound analogs are primarily attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.

One key target is the Tropomyosin receptor kinase (TRK), which is often dysregulated in cancers with NTRK gene fusions.[1] The 1H-indole-3-carbonitrile derivative, C11, has been shown to be a highly potent TRK inhibitor.[1] Mechanistic studies revealed that C11 induces cancer cell death by:

  • Arresting the cell cycle.

  • Triggering apoptosis (programmed cell death). [1]

  • Reducing the levels of phosphorylated TRK. [1]

Another important target for indole-3-carbonitrile derivatives is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][3] This kinase is implicated in neurodegenerative diseases and some cancers. Fragment-based drug design has led to the development of indole-3-carbonitrile analogs with potent, double-digit nanomolar inhibitory activity against DYRK1A.[2]

Indole compounds, in general, have been shown to exert their anticancer effects through various mechanisms, including:

  • Interference with microtubule function.[4]

  • Inhibition of angiogenesis (the formation of new blood vessels).[4]

  • Induction of cell cycle arrest and cell death.[4]

  • Modulation of signaling pathways such as Akt-NFκB.[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes involved in the evaluation of these compounds, the following diagrams are provided.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK TRK Receptor pTRK Phosphorylated TRK TRK->pTRK NTRK Fusion Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pTRK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation C11 C11 (Indole Analog) C11->pTRK Inhibition

Caption: Inhibition of the TRK signaling pathway by the 1H-indole-3-carbonitrile analog C11.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CADD CADD Strategies (e.g., Bioisosteric Replacement) Synthesis Chemical Synthesis CADD->Synthesis KinaseAssay Kinase Inhibition Assay (e.g., TRK, DYRK1A) Synthesis->KinaseAssay CellProliferation Antiproliferative Assay (e.g., MTT, SRB) KinaseAssay->CellProliferation Mechanism Mechanistic Studies (Cell Cycle, Apoptosis) CellProliferation->Mechanism Stability Metabolic Stability (Plasma, Microsomal) Mechanism->Stability PK Pharmacokinetic Studies (Oral Bioavailability) Stability->PK

Caption: General experimental workflow for the evaluation of this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically employed in the evaluation of these indole analogs.

Kinase Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., TRKA, DYRK1A) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds (indole analogs) are serially diluted in DMSO to various concentrations.

  • Assay Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically carried out in a 96- or 384-well plate format.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., KM-12) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indole analogs for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Metabolic Stability Assays

  • Plasma Stability: The test compound is incubated with plasma from a relevant species (e.g., mouse, human) at 37°C. Aliquots are taken at various time points and analyzed by LC-MS/MS to determine the concentration of the parent compound remaining. The half-life (t½) is then calculated.[1]

  • Liver Microsomal Stability: The test compound is incubated with liver microsomes in the presence of NADPH at 37°C. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the metabolic half-life (t½).[1]

Conclusion

Analogs of this compound represent a versatile and potent class of compounds with significant therapeutic potential, particularly as anticancer agents. Their ability to inhibit key protein kinases such as TRK and DYRK1A provides a strong rationale for their further development. The data presented in this guide highlights the promising activity of these compounds and provides a framework for their continued investigation. Future studies should focus on optimizing their pharmacokinetic properties and evaluating their in vivo efficacy in relevant disease models.

References

Safety Operating Guide

Proper Disposal of 4-bromo-1H-indole-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from analogous compounds, 4-bromo-1H-indole-3-carbonitrile is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Impervious, chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]

Step-by-Step Disposal Procedure

1. Waste Collection:

  • Collect all waste material, including any residual compound and contaminated items (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealable hazardous waste container.[2][6]

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.[2]

  • For wet spills, absorb the material with an inert, non-combustible absorbent material and place it in the waste container.

  • Wash the spill area thoroughly with soap and water.[2]

3. Final Disposal:

  • All chemical waste must be disposed of through a licensed and approved hazardous waste disposal facility.[3][4]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Hazard Summary of Analogous Brominated Indoles

For a clearer understanding of the potential hazards, the following table summarizes the GHS hazard statements for closely related compounds.

Compound NameGHS Hazard Statements
4-bromo-3-methyl-1H-indole H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
4-bromoindole H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
4-bromoindole-3-carboxaldehyde Harmful if swallowedCauses skin irritationCauses serious eye irritationMay cause respiratory irritation[3][4]
Indole-3-carbonitrile Harmful if swallowedHarmful in contact with skinCauses skin irritationCauses serious eye irritationHarmful if inhaledMay cause respiratory irritation[5]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B E Spill Occurs A->E C Waste Generation (Residue, Contaminated Materials) B->C D Collect Waste in a Labeled, Sealed Container C->D G Store Waste Container in a Secure, Designated Area D->G F Small Spill Cleanup (Absorb/Sweep, Decontaminate) E->F Yes E->G No F->D H Contact Environmental Health & Safety (EHS) for Pickup G->H I Final Disposal by Licensed Hazardous Waste Facility H->I J End I->J

Disposal Workflow for this compound

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 4-bromo-1H-indole-3-carbonitrile, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on the known hazards of similar chemical compounds and general best practices for handling fine chemical powders.

Hazard Assessment

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

  • Harmful if Swallowed or in Contact with Skin: Similar compounds are classified as harmful if ingested or absorbed through the skin.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to use PPE in conjunction with engineering controls like a fume hood.[4]

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a risk of splashing.[5][6]Protects eyes and face from chemical splashes and airborne particles.[7][8]
Skin and Body Protection A flame-resistant lab coat or chemical-resistant apron. Long pants and closed-toe shoes are mandatory to cover all exposed skin.[1][8]Prevents accidental skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[6] Inspect gloves for any damage before use and practice proper glove removal techniques to avoid contamination. Double gloving is recommended.[7]Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required if working outside of a fume hood or when there is a potential for dust generation.[2][8] The need for respiratory protection should be confirmed by a risk assessment.Prevents inhalation of fine dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational procedures is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]

2. Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Use the smallest amount of the chemical necessary for the experiment.

  • Avoid the formation of dust and aerosols.[1][5]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

3. Spill and Emergency Procedures:

  • Small Spills: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for proper disposal.[1]

  • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department.[1] Control personal contact by wearing the appropriate PPE.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste.[2] It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items that have come into contact with the chemical should be considered contaminated. These materials must be collected in a sealed, labeled container for hazardous waste disposal.[1]

  • Consult Local Regulations: Always consult your institution's EHS department and local regulations for specific disposal procedures for halogenated organic compounds.[9] Do not discharge into sewers or waterways.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe emergency_action Follow Spill Procedure emergency_spill->emergency_action

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.